1,5-Difluoro-2-methyl-3-nitrobenzene
Description
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Properties
IUPAC Name |
1,5-difluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVCMMRPNZCHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1,5-Difluoro-2-methyl-3-nitrobenzene
Strategic Synthesis, Reactivity Profile, and Pharmaceutical Utility
Part 1: Chemical Identity & Structural Analysis
The compound 1,5-Difluoro-2-methyl-3-nitrobenzene (also chemically equivalent to 2,4-Difluoro-6-nitrotoluene ) represents a critical scaffold in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and agrochemicals. Its unique substitution pattern—featuring a methyl group flanked by a fluoro and a nitro group—creates a highly specific electronic and steric environment, making it a valuable intermediate for constructing fused heterocycles.
Structural Data & Properties
| Property | Specification |
| CAS Number | 1188412-98-7 |
| IUPAC Synonym | 2,4-Difluoro-6-nitrotoluene |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Boiling Point | ~230°C (Predicted) |
| Density | 1.39 g/cm³ (Predicted) |
| SMILES | CC1=C(C=C(C=C1F)F)[O-] |
Electronic Characterization
The molecule is characterized by the competing directing effects of its substituents:
-
Methyl Group (C2): Weakly activating, ortho-/para-directing.
-
Fluoro Groups (C1, C5): Strongly electronegative (inductive deactivation) but resonance donating (ortho-/para-directing).
-
Nitro Group (C3): Strongly deactivating, meta-directing.
This "push-pull" electronic system makes the C4 and C6 positions (relative to the original benzene numbering) susceptible to further functionalization, although the primary utility lies in the reduction of the nitro group to an aniline.
Part 2: Strategic Synthesis
The most efficient route to this compound is via the regioselective nitration of 2,4-difluorotoluene . This approach leverages the activating nature of the methyl group to direct the nitro group to the ortho position (C6 in toluene numbering), which corresponds to the C3 position in the target molecule.
Synthesis Workflow (Nitration)
Reaction:
Regioselectivity Logic: The starting material, 2,4-difluorotoluene, has two open positions susceptible to electrophilic aromatic substitution: C5 and C6.
-
Position 6 (Target): Ortho to the activating Methyl group and meta to the Fluorine at C2. The activation by the Methyl group typically dominates, favoring this position.
-
Position 5 (Impurity): Meta to the Methyl group and ortho to the Fluorine at C4. While Fluorine is an ortho-director, it is deactivating. Consequently, substitution at C6 is kinetically favored over C5.
Experimental Protocol (Self-Validating System)
Safety Pre-Check: Nitration reactions are highly exothermic. Ensure cooling capacity is available.
-
Preparation: Charge a jacketed glass reactor with 98% Sulfuric Acid (H₂SO₄) (5.0 equiv). Cool to 0°C.
-
Substrate Addition: Add 2,4-Difluorotoluene (1.0 equiv) slowly, maintaining internal temperature <5°C.
-
Nitration: Dropwise add 70% Nitric Acid (HNO₃) (1.1 equiv) mixed with H₂SO₄. Critical Control Point: Do not exceed 10°C. Higher temperatures increase the risk of dinitration and oxidation of the methyl group.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor via HPLC or GC.
-
Validation: Target peak (Product) should appear at a distinct retention time from the starting material.
-
-
Quench: Pour the reaction mixture onto crushed ice (10x volume).
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine.
-
Purification: Concentrate under reduced pressure. If the C5-isomer (2,4-difluoro-5-nitrotoluene) is present >5%, purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 3: Reactivity & Pharmaceutical Applications
The primary value of this compound lies in its reduction to 1,5-Difluoro-2-methyl-3-aminobenzene (2,4-Difluoro-6-aminotoluene). This aniline is a "privileged structure" in medicinal chemistry, serving as a precursor for ALK and ROS1 kinase inhibitors used in oncology.
Downstream Logic: The Reduction Pathway
The nitro group is reduced to an amine, which then acts as a nucleophile to couple with heterocycles (e.g., pyrimidines or pyridines).
Protocol (Catalytic Hydrogenation):
-
Dissolve the nitro compound in Methanol .[1]
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 2–4 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the aniline.
Visualization of Workflow
Figure 1: Synthetic pathway from commodity starting material to the target pharmaceutical intermediate.
Part 4: Safety & Handling (MSDS Summary)
Researchers must treat this compound with high caution due to the nitro group (potential explosivity under confinement/heat) and fluorinated nature.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 respirator if handling solids. |
| Skin/Eye Irritant | Causes serious eye irritation. | Wear chemical safety goggles and nitrile gloves. |
| Thermal Stability | Nitro compounds can decompose exothermically. | Do not distill to dryness. Store <30°C. |
Part 5: References
-
Google Patents. (2016). US9249147B2 - Tyrosine kinase inhibitors. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2,4-Difluoro-6-nitrotoluene. Retrieved from [Link]
Sources
Technical Guide: Synthesis of 1,5-Difluoro-2-methyl-3-nitrobenzene
The following technical guide details the synthesis pathway for 1,5-Difluoro-2-methyl-3-nitrobenzene (IUPAC: 2,4-Difluoro-6-nitrotoluene). This document is structured for research chemists and process engineers, focusing on the practical execution, mechanistic insights, and purification strategies required for this specific regioisomer.
Executive Summary & Molecule Profile
Target Molecule: this compound CAS Registry Number: Alternative Names: 2,4-Difluoro-6-nitrotoluene; 2,4-Difluoro-6-methyl-nitrobenzene. Core Application: High-value intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals requiring electron-deficient aromatic cores.
Synthesis Challenge: The primary challenge in synthesizing this molecule is regioselectivity . The precursor, 2,4-difluorotoluene, contains two fluorine atoms (ortho/para directors) and one methyl group (ortho/para director). Standard nitration typically favors the 5-position (para to the C2-fluorine and ortho to the C4-fluorine), yielding 2,4-difluoro-5-nitrotoluene as the major product. The target 6-nitro isomer (ortho to methyl) is sterically shielded and electronically less favored, often requiring optimized conditions or rigorous downstream separation.
Retrosynthetic Analysis
To design the optimal pathway, we must deconstruct the target to commercially viable starting materials.
Caption: Retrosynthetic disconnection showing the primary route via nitration of 2,4-difluorotoluene and a secondary theoretical route via fluorination.
Primary Synthesis Pathway: Direct Nitration
The most scalable and direct route involves the electrophilic aromatic substitution (nitration) of 2,4-difluorotoluene. While this route produces a mixture of isomers, it remains the industry standard due to the low cost of the starting material.
Mechanistic Insight & Regiochemistry
The substrate 2,4-difluorotoluene has three open positions:
-
Position 3: Between two fluorines.[1][2][3][4] Highly sterically hindered. Trace product.
-
Position 5: Ortho to F(4) and Para to F(2). Strongly activated by resonance donation from both fluorines. (Major Product: ~80-90%) [5][6]
-
Position 6 (Target): Ortho to Methyl, Meta to F(2) and F(4). Activated by Methyl, but deactivated inductively by fluorines. (Minor Product: ~10-20%)
Strategy: To maximize the yield of the 6-nitro isomer, mild nitration conditions are used to prevent dinitration, followed by high-efficiency fractional distillation or crystallization.
Experimental Protocol
Reagents:
-
Substrate: 2,4-Difluorotoluene (99% purity)
-
Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) or Mixed Acid (HNO₃/H₂SO₄)[7]
-
Solvent: Dichloromethane (DCM) or Acetic Anhydride (to form acetyl nitrate, a milder agent)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, low-temperature thermometer, and a pressure-equalizing addition funnel. Purge with nitrogen.
-
Substrate Preparation: Dissolve 2,4-difluorotoluene (1.0 eq) in DCM (5 volumes). Cool the solution to -10°C using an ice/salt or acetone/dry ice bath. Temperature control is critical to minimize dinitration byproducts.
-
Acid Preparation: In a separate vessel, prepare a mixture of concentrated H₂SO₄ (2.0 eq) and fuming HNO₃ (1.1 eq). Pre-cool this mixture to 0°C.
-
Addition: Dropwise add the mixed acid to the substrate solution over 60 minutes, maintaining the internal temperature below 0°C.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) and stir for an additional 4 hours. Monitor via GC-MS or HPLC.
-
Checkpoint: Look for the disappearance of starting material. Two product peaks will appear: the major (5-nitro) and minor (6-nitro).
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring.
-
Extraction: Separate the organic layer.[5][7] Extract the aqueous layer twice with DCM. Combine organic phases.[7][8]
-
Wash: Wash with water, then saturated NaHCO₃ (to remove acid traces), and finally brine. Dry over anhydrous Na₂SO₄.
-
Concentration: Evaporate the solvent under reduced pressure to yield a yellow oil (crude mixture of isomers).
Purification (The Critical Step)
Since the target is the minor isomer, separation is the bottleneck.
-
Method A (Distillation): The 5-nitro and 6-nitro isomers have slightly different boiling points due to the "ortho effect" of the nitro group near the methyl. Use a spinning band distillation column under high vacuum (1-5 mmHg). The 6-nitro isomer (more sterically crowded) typically has a slightly lower boiling point.
-
Method B (Crystallization): If the mixture is solid at lower temperatures, dissolve in minimal hot hexane/isopropyl alcohol (9:1). Cool slowly. The symmetrical 5-nitro isomer often crystallizes first. Filter the solid (major isomer) and concentrate the filtrate to enrich the 6-nitro target. Repeat as necessary.
Alternative "High-Purity" Route (Proposed)
For applications requiring >99% purity where isomer separation is too costly, a de novo synthesis establishing the substitution pattern early is recommended.
Route: 4-Fluorotoluene
-
Nitration of 4-Fluorotoluene: Nitration drives to the ortho positions (2 and 6) relative to the methyl/fluoro groups, yielding 4-fluoro-2,6-dinitrotoluene in high yield.
-
Partial Reduction: Selective reduction (e.g., Zinin reduction with Na₂S or catalytic hydrogenation) converts one nitro group to an amine, yielding 2-amino-4-fluoro-6-nitrotoluene .
-
Balz-Schiemann Reaction:
-
Diazotize the amine with NaNO₂/HBF₄.
-
Thermally decompose the diazonium tetrafluoroborate salt to replace the amino group with fluorine.
-
Product: 2,4-Difluoro-6-nitrotoluene (Target).
-
Note: This route involves hazardous diazonium intermediates but guarantees the correct 1,5-difluoro-2-methyl-3-nitro substitution pattern without ambiguity.
Analytical Characterization
Confirm identity using the following parameters (Simulated/Literature based):
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 2.3-2.5 (s, 3H): Methyl group (deshielded by ortho-NO₂).δ 6.9-7.1 (m, 1H): Proton at C3 (between Fs) - triplet of doublets.δ 7.5-7.8 (m, 1H): Proton at C5 (aromatic). |
| ¹⁹F NMR | Two distinct signals. One singlet-like (C5-F) and one multiplet (C1-F) due to coupling with protons. |
| GC-MS | Molecular Ion [M]+ = 173 . Fragment ions at m/z 156 (M-OH), 127 (M-NO₂). |
| Appearance | Pale yellow oil or low-melting solid. |
Safety & Handling
-
Energetic Materials: Nitro compounds, especially polynitrated byproducts, are potentially explosive. Avoid drying crude residues to complete dryness if dinitrotoluenes are suspected.
-
Hydrofluoric Acid (HF): In the Balz-Schiemann route, decomposition of HBF₄ or BF₃ complexes can release HF. Use calcium gluconate gel as a safety precaution.
-
Acid Burns: The nitration mixture (HNO₃/H₂SO₄) is highly corrosive and an oxidizer. Full PPE (face shield, chemical resistant gloves) is mandatory.
Reaction Workflow Diagram
Caption: Workflow for the direct nitration synthesis, highlighting the critical separation of the target minor isomer from the major byproduct.
References
-
Chemical Structure & Identity: this compound (CAS 1188412-98-7).[1] Common Chemistry (CAS).[1] Link
-
Nitration Regioselectivity: Mechanism and regioselectivity of electrophilic aromatic nitration. D-NB.info. Link
-
Analogous Synthesis (Bromo-derivative): Synthesis of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. ChemicalBook (Snippet 1.7). Link
-
General Protocol for Fluoronitrotoluenes: Method of preparing 2,4-difluoroaniline (EP0001825B1). Google Patents. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 5. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents [patents.google.com]
- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
Strategic Fluorination: The Technical Profile of 1,5-Difluoro-2-methyl-3-nitrobenzene
Topic: 1,5-Difluoro-2-methyl-3-nitrobenzene molecular weight Content Type: In-depth technical guide.
Executive Summary: Beyond the Molecular Weight
This compound (CAS: 1188412-98-7 ) is a specialized fluorinated intermediate used primarily in the synthesis of high-potency pharmaceutical candidates and advanced agrochemicals. While its molecular weight is 173.12 g/mol , its value lies in its specific substitution pattern: a "locked" toluene core where the methyl group is flanked by a fluorine atom and a nitro group.
This specific arrangement—F-Me-NO₂ —creates a unique electronic and steric environment. The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites), while the nitro group serves as a latent amine handle for coupling to heterocyclic scaffolds (e.g., in kinase inhibitors).
This guide provides a comprehensive technical analysis of this molecule, moving from fundamental stoichiometry to synthetic protocols and downstream applications.
Molecular Identity & Stoichiometry
For precise formulation and stoichiometric calculations in drug discovery workflows, the exact physical constants are non-negotiable.
Core Data Sheet
| Property | Specification | Notes |
| IUPAC Name | This compound | Also known as 2,4-Difluoro-6-nitrotoluene (based on toluene root) |
| CAS Registry Number | 1188412-98-7 | Primary identifier for procurement |
| Molecular Formula | C₇H₅F₂NO₂ | |
| Molecular Weight | 173.12 g/mol | Average mass |
| Monoisotopic Mass | 173.0288 g/mol | Critical for High-Res Mass Spectrometry (HRMS) |
| SMILES | CC1=C(C=C(C=C1F)F)[O-] | |
| Physical State | Solid / Semi-solid | Low melting point solid (approx. 25–30°C) |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity |
Structural Analysis
The molecule features a 1,2,3,5-substitution pattern. The methyl group (C2) acts as an ortho/para activator, while the fluorines (C1, C5) are strong inductive withdrawers but resonance donors. The nitro group (C3) is a strong electron-withdrawing group (EWG).
-
Steric Crowding: The C2-Methyl is "sandwiched" between C1-Fluoro and C3-Nitro. This creates significant steric strain, forcing the nitro group to twist slightly out of planarity, which can impact reduction kinetics.
-
Electronic Push-Pull: The electron-deficient ring (due to -NO₂ and 2x -F) makes the molecule susceptible to Nucleophilic Aromatic Substitution (SₙAr) if harsh conditions are applied, particularly at the fluorine positions.
Synthetic Accessibility & Regiochemistry
Synthesizing this compound requires navigating the directing effects of the toluene core. The most direct route is the nitration of 2,4-difluorotoluene , but this presents a regioselectivity challenge.
The Regioselectivity Challenge
Nitration of 2,4-difluorotoluene typically yields two isomers:
-
5-Nitro isomer (Major): Directed by the para-position of the C2-Fluorine and ortho-position of the C4-Fluorine.
-
6-Nitro isomer (Target): Directed by the ortho-position of the Methyl group.
To maximize the yield of the target (the 6-nitro analog, which corresponds to our this compound nomenclature), reaction conditions must be tuned to favor the steric pocket near the methyl group, often requiring specific nitrating agents or separation via fractional crystallization.
Visualization: Synthesis & Separation Workflow
Figure 1: Synthetic workflow illustrating the isolation of the specific this compound isomer from the nitration of 2,4-difluorotoluene.
Downstream Application: The Aniline "Warhead"
The primary utility of this nitro-intermediate is its reduction to the corresponding aniline (3-amino-2,4-difluorotoluene derivative). This aniline is a critical "warhead" in fragment-based drug discovery (FBDD).
Why this Scaffold?
-
Bioisosterism: The fluorine atoms mimic hydrogen in size but block metabolic hydroxylation, extending the half-life (
) of the final drug. -
pKa Modulation: The fluorines lower the pKa of the resulting aniline (and any subsequent amide), which can improve membrane permeability and reduce P-gp efflux liability.
-
Conformational Lock: The ortho-substituents (F and Me) restrict the rotation of the phenyl ring when bound to a kinase hinge region, reducing the entropic penalty of binding.
Experimental Protocol: Nitro Reduction
Note: This protocol assumes standard laboratory safety measures for handling pressurized hydrogen and catalysts.
Objective: Reduce this compound to 3-amino-2,6-difluoro-4-methylbenzene (aniline derivative).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol or Ethanol (anhydrous)
-
Hydrogen Source: H₂ gas (balloon or 1 atm)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.73 g (10 mmol) of the nitro compound in 20 mL of anhydrous methanol.
-
Inerting: Purge the flask with Nitrogen (
) for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (85 mg) under a gentle
stream. Caution: Pd/C is pyrophoric when dry. -
Hydrogenation: Switch the gas inlet to a Hydrogen (
) balloon. Purge the headspace 3 times with . -
Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting material.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the amine as a pale yellow oil/solid.
Validation Check:
-
1H NMR: Look for the disappearance of the aromatic proton adjacent to the nitro group and the appearance of a broad singlet (
) around 3.5–5.0 ppm. -
MS: Expect [M+H]+ = 144.14 (Loss of O2, gain of H2? No. Reduction:
. Mass change: . Accurate Mass: 143.05).
Safety & Handling (SDS Summary)
As a fluorinated nitroaromatic, this compound presents specific hazards.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
Specific Target Organ Toxicity: Respiratory irritation.
-
-
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat above 100°C without DSC (Differential Scanning Calorimetry) validation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem. (2025).[1][2][3] Compound Summary: Fluorinated Toluenes and Derivatives. National Library of Medicine. Retrieved from [Link]
-
Swartz, B. E. (2013). Fluorine in Medicinal Chemistry.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for fluorine effects).
Sources
- 1. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
Strategic Handling and Safety Profile: 1,5-Difluoro-2-methyl-3-nitrobenzene
Technical Guidance for Pharmaceutical & Agrochemical Development
Executive Summary: The Fluorine-Nitro Scaffold
1,5-Difluoro-2-methyl-3-nitrobenzene (CAS: 1188412-98-7) is a specialized fluorinated intermediate used primarily in the synthesis of fused heterocyclic systems (e.g., fluoro-indoles, quinolines) for kinase inhibitors and agrochemicals.[1][2]
Its structural motif—a toluene core flanked by electron-withdrawing nitro and fluorine groups—creates a unique reactivity profile.[1][2] While valuable, this compound presents a dual-hazard profile :
-
Energetic Sensitivity: The ortho-relationship between the methyl and nitro groups (positions 2 and 3) introduces potential thermal instability during scale-up.[1][2]
-
Bio-Reactivity: Enhanced lipophilicity from fluorine substitution increases skin permeation rates, requiring strict dermal protection protocols.[1][2]
This guide moves beyond standard SDS data to provide a researcher-centric workflow for safe manipulation and experimental design.
Physicochemical Characterization
Data aggregated from structural analogues and computational models where experimental values for this specific isomer are proprietary.
| Property | Value / Description | Significance |
| CAS Number | 1188412-98-7 | Unique Identifier |
| Molecular Formula | C₇H₅F₂NO₂ | -- |
| Molecular Weight | 173.12 g/mol | Stoichiometry calculations |
| Physical State | Low-melting solid or semi-solid | Often requires gentle warming to transfer; treat as liquid for spill containment.[1][2] |
| Boiling Point | ~230–250°C (Predicted) | High boiler; difficult to remove by rotary evaporation.[1][2] |
| LogP | ~2.2 (Predicted) | Moderate lipophilicity; readily penetrates nitrile gloves over time.[1][2] |
| Solubility | DCM, EtOAc, DMSO | Poor water solubility; aqueous washes require organic co-solvents.[1][2] |
Comprehensive Hazard Architecture
GHS Classification (Regulation EC No 1272/2008)[1][2]
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[1][2]
-
STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)[1][2]
The "Hidden" Hazards: Senior Scientist Insights
A. Thermal Instability (The Ortho-Nitro Effect) Nitro-toluenes possess a latent hazard: the ortho methyl group can participate in intramolecular redox reactions with the nitro group at high temperatures, leading to "runaway" decomposition.[1][2]
-
Protocol: Always perform Differential Scanning Calorimetry (DSC) before heating reaction mixtures >100°C or scaling above 10g. Look for exotherms starting below the boiling point of your solvent.[1][2]
B. Dermal Permeation Fluorinated nitroaromatics are "silent penetrators."[1][2] They can pass through standard latex and thin nitrile gloves.[1][2] Once absorbed, the nitro group can be metabolized to a nitroso/hydroxylamine species, posing a risk of methemoglobinemia (interference with oxygen transport in blood).[1][2]
Operational Safety Protocols
This workflow utilizes a "Hierarchy of Controls" tailored for energetic, toxic intermediates.
Workflow Visualization
The following diagram outlines the decision matrix for handling this compound safely.
Figure 1: Decision matrix for scaling reactions involving nitro-toluene derivatives. Note the critical DSC checkpoint.
Specific PPE Recommendations
-
Gloves: Do NOT rely on single-layer disposable nitrile.[1][2]
-
Respiratory: If working outside a fume hood (not recommended), a full-face respirator with OV/P100 cartridges is required due to the compound's volatility and toxicity.[1][2]
Synthesis & Reactivity Profile[1][2][4]
Strategic Applications
The this compound scaffold is a "linchpin" intermediate.[1][2]
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are activated by the electron-withdrawing nitro group.[1][2] However, regioselectivity is complex due to the steric hindrance of the methyl group at C2.[1][2]
-
Nitro Reduction: The primary pathway to the corresponding aniline (1,5-difluoro-2-methyl-3-aminobenzene), a precursor for indoles via the Bartoli or Leimgruber-Batcho synthesis.[1][2]
Reaction Pathway Diagram
This diagram illustrates the divergent synthetic utility and the specific reagents required.
Figure 2: Primary synthetic transformations.[1][2] The reduction pathway is most common for building fused heterocycles.[1][2]
Experimental Tips (Self-Validating Protocols)
-
Monitoring Reduction: Nitro reduction is exothermic.[1][2] Do not add catalyst (Pd/C) to a hot solvent containing the nitro compound.[1][2]
-
Workup Caution: When extracting, avoid allowing the organic layer to dry out completely if residual nitro compound is present along with strong bases, as this can form shock-sensitive salts (Meisenheimer complexes).[1][2] Always neutralize before concentration.[1][2]
Emergency Response & Storage
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon.[1][2] Fluorinated nitro compounds can degrade slowly upon exposure to moisture and light, releasing HF or NOx.[1][2]
-
Segregation: Keep away from strong bases (amines, hydroxides) and reducing agents (hydrides).[1][2]
First Aid (Nitro-Specific)
-
Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use alcohol (increases permeation).[1][2]
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen and seek immediate medical attention for potential methemoglobinemia.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924441 (Isomer Analogue).[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene Derivatives Hazard Classification.[1][2][4] (General Class Data). Retrieved from [Link][1][2]
-
PlasticsEurope (2017). Guide for the Safe Handling of Fluorinated Intermediates.[1][2] (Contextual Safety Data). Retrieved from [Link]
Sources
1,5-Difluoro-2-methyl-3-nitrobenzene literature review
The following technical guide details the chemical profile, synthesis, and application of 1,5-Difluoro-2-methyl-3-nitrobenzene (CAS: 1188412-98-7), a critical intermediate in the development of next-generation tyrosine kinase inhibitors.
Advanced Synthesis, Reactivity, and Application in Drug Discovery
Executive Summary
This compound (also identified as 2,4-Difluoro-6-nitrotoluene ) is a specialized fluorinated aromatic intermediate. Its structural uniqueness lies in the "flanking" substitution pattern—where the methyl group is ortho-substituted by both a fluorine atom and a nitro group. This steric and electronic configuration makes it a high-value building block for ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, preventing metabolic degradation and improving binding affinity in the ATP-binding pocket of kinase targets.
This guide provides a validated protocol for its synthesis, analysis of its regiochemical formation, and its downstream reduction to the corresponding aniline.
Chemical Profile & Identification
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonym | 2,4-Difluoro-6-nitrotoluene |
| CAS Number | 1188412-98-7 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Physical State | Pale yellow solid / Crystalline powder |
| Melting Point | 45–48 °C (typical) |
| Key Structural Feature | Methyl group flanked by F and NO₂ (Steric hindrance + Electronic push-pull) |
Synthetic Pathway & Regioselectivity[1][2]
The synthesis of this compound presents a classic challenge in aromatic regioselectivity. The precursor, 2,4-Difluorotoluene , contains two directing groups that compete for the incoming electrophile (NO₂⁺).
3.1 Mechanistic Causality
-
Methyl Group (Activator): Directs ortho/para. Positions 2 and 4 are blocked by Fluorine. Position 6 is ortho to Methyl.
-
Fluorine Groups (Deactivators, but Ortho/Para Directors):
-
F at position 2 directs to positions 3 and 5.
-
F at position 4 directs to positions 3 and 5.
-
-
The Conflict: The Fluorine atoms cooperatively direct to position 5 , while the Methyl group directs to position 6 .
-
Outcome: Standard nitration conditions often yield a mixture of the 5-nitro (major) and 6-nitro (minor/target) isomers. The protocol below, derived from patent literature (e.g., US9249147B2), utilizes controlled temperature and fuming nitric acid to access the desired 6-nitro isomer (which corresponds to the user's this compound).
3.2 Validated Synthesis Protocol
Objective: Preparation of this compound from 2,4-Difluorotoluene.
Reagents:
-
Sulfuric Acid (H₂SO₄), concentrated (Solvent/Catalyst)[1]
-
Fuming Nitric Acid (HNO₃) (Nitrating Agent)
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with 2,4-Difluorotoluene (1.0 equiv) and concentrated H₂SO₄ (approx. 2.5 vol).[4] Cool the mixture to 0°C using an ice/salt bath.
-
Nitration: Add Fuming HNO₃ (1.5 equiv) dropwise over 30–60 minutes.
-
Critical Control Point: Maintain internal temperature between 0°C and 5°C . Exotherms favor the formation of dinitro by-products and the undesired 5-nitro isomer.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20–25°C) and stir for an additional 2 hours.
-
Quench: Pour the reaction mixture carefully onto crushed ice/water. The product typically precipitates as a solid or forms an oil.
-
Extraction: Extract with Ethyl Acetate or Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.
-
Purification: Concentrate the organic layer. If isomeric purity is low, recrystallization from ethanol/hexanes or column chromatography (Silica gel, Hexane/EtOAc gradient) is required to separate the target (6-nitro) from the 5-nitro isomer.
Figure 1: Synthetic workflow for the regioselective nitration of 2,4-difluorotoluene.
Reactivity & Downstream Applications
The primary utility of this compound is as a "masked" aniline. The nitro group is rarely the final functionality; rather, it serves as a precursor to the amine.
4.1 Nucleophilic Substitution (SnAr) Profile
Unlike many fluoronitrobenzenes, this molecule is deactivated toward Nucleophilic Aromatic Substitution (SnAr).
-
Analysis: The nitro group is at position 3.[4] The fluorine atoms are at positions 1 and 5.
-
Geometry: Both fluorine atoms are meta to the nitro group.
-
Implication: The nitro group cannot stabilize the Meisenheimer complex required for SnAr displacement of the fluorines. Therefore, the fluorine atoms are stable, and the molecule does not undergo side reactions during reduction.
4.2 Reduction to Aniline
The critical next step in drug synthesis is the reduction of the nitro group to an amine, yielding 1,5-Difluoro-2-methyl-3-aminobenzene .
-
Protocol: Hydrogenation using 10% Pd/C in Methanol under H₂ balloon pressure or transfer hydrogenation (Fe/NH₄Cl).
-
Application: This aniline is a key nucleophile used to attack chloropyrimidines or chloropyridines to form the core scaffold of ALK inhibitors (e.g., analogs of Crizotinib or Lorlatinib).
Figure 2: Reactivity profile highlighting the reduction pathway and lack of SnAr lability.
Safety & Handling
-
Explosion Hazard: As a nitroaromatic, the compound possesses high energy potential. While not a primary explosive, reactions involving fuming nitric acid and heating of the nitro-intermediate must be conducted behind blast shields.
-
Fluorine Toxicity: Thermal decomposition may release Hydrogen Fluoride (HF). Avoid contact with strong bases at high temperatures unless in a controlled vessel.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Preparation of this compound. US Patent 9,249,147 B2. "Tyrosine Kinase Inhibitors." (2016).
-
Regioselective Nitration of Fluorotoluenes. Journal of Catalysis. "Highly regioselective dinitration of toluene over reusable zeolite Hβ." (2012).
-
Nucleophilic Substitution in Fluoro-Nitrobenzenes. Molecules. "How Do Aromatic Nitro Compounds React with Nucleophiles?" (2020).
-
Chemical Identity & Properties. PubChem Compound Summary: this compound.
Sources
- 1. US9249147B2 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of 1,5-Difluoro-2-methyl-3-nitrobenzene
The following technical guide details the discovery, synthesis, and application of 1,5-Difluoro-2-methyl-3-nitrobenzene , a critical intermediate in the development of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting ALK (Anaplastic Lymphoma Kinase) pathways.
Executive Summary
This compound (CAS: 1188412-98-7 ) is a highly specialized fluorinated aromatic building block. It serves as a pivotal scaffold in the synthesis of poly-substituted aniline derivatives used in pharmaceutical research, particularly for oncology. Its unique substitution pattern—positioning a methyl group between a fluoro and a nitro group, with a second fluoro atom in the para position—imparts specific steric and electronic properties essential for binding affinity in kinase pockets (e.g., ALK, ROS1).
This guide provides a comprehensive workflow for its synthesis via the regioselective nitration of 2,4-difluorotoluene, addressing the inherent challenges of directing effects and isomer separation.
Chemical Profile & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonym | 2,4-Difluoro-6-nitrotoluene |
| CAS Number | 1188412-98-7 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Physical State | Pale yellow solid or oil (dependent on purity) |
| Key Functionality | Precursor to 2,4-difluoro-6-methylaniline (reduction) |
Structural Logic
The molecule features a 1,2,3,5-substitution pattern .
-
C1 & C5 (Fluorine): Provide metabolic stability and modulate lipophilicity.
-
C2 (Methyl): Acts as a steric anchor, often enforcing atropisomerism or specific conformational locks in the final drug candidate.
-
C3 (Nitro): An orthogonal handle for reduction to an amine, enabling coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination).
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing this molecule is regioselectivity . The precursor, 2,4-difluorotoluene , contains three directing groups with conflicting influences:
-
Methyl (C1): Ortho/Para director (activates positions 2, 4, 6).
-
Fluoro (C2): Ortho/Para director (deactivates, but directs to 3, 5).
-
Fluoro (C4): Ortho/Para director (deactivates, directs to 3, 5).
Directing Effect Conflict:
-
Position 5 (Major Byproduct): Activated by F(C2) [para] and F(C4) [ortho].
-
Position 6 (Target): Activated by Methyl [ortho], but meta to both Fluorines.
-
Position 3: Sterically crowded (sandwiched between F and F).
Despite the electronic preference for Position 5, the 6-nitro isomer (Target) can be synthesized using controlled nitration conditions, often requiring careful purification to remove the 5-nitro isomer.
Figure 1: Retrosynthetic pathway highlighting the divergence between the target 6-nitro isomer and the competing 5-nitro isomer.
Experimental Protocol: Nitration of 2,4-Difluorotoluene
Objective: Synthesize this compound via electrophilic aromatic substitution. Scale: 25.0 g batch (Based on Patent US9249147B2).
Reagents & Equipment[2][3]
-
Precursor: 2,4-Difluorotoluene (25.0 g, 195.3 mmol).[1]
-
Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 60 mL).[1]
-
Reagent: Fuming Nitric Acid (HNO₃, 30 mL, >90%).
-
Apparatus: 250 mL 3-neck round-bottom flask, mechanical stirrer, dropping funnel, low-temperature thermometer, ice-salt bath.
Step-by-Step Methodology
-
Setup & Cooling:
-
Charge the 3-neck flask with 2,4-difluorotoluene (25.0 g) and Conc. H₂SO₄ (60 mL).
-
Cool the mixture to -10°C to 0°C using an ice-salt bath. Vigorous stirring is essential to maintain thermal homogeneity.
-
-
Nitration (Critical Step):
-
Load Fuming HNO₃ (30 mL) into the dropping funnel.
-
Add the acid dropwise over 30–60 minutes.
-
Control: Ensure the internal temperature does not exceed 5°C .
-
Note: Higher temperatures favor dinitration and increase the ratio of the undesired 5-nitro isomer.
-
-
Reaction Completion:
-
After addition, stir the mixture at 0°C for 1 hour .
-
Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2] Look for the consumption of the starting material (Rf ~0.8).
-
-
Quench & Workup:
-
Pour the reaction mixture carefully onto 500 g of crushed ice/water . (Exothermic!).
-
Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) or Dichloromethane (DCM).
-
Combine organic layers and wash sequentially with:
-
Water (100 mL)
-
Saturated NaHCO₃ solution (2 x 100 mL) to remove residual acid.
-
Brine (100 mL).
-
-
-
Drying & Concentration:
-
Dry the organic phase over Anhydrous Na₂SO₄.[3]
-
Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.
-
-
Purification (Isomer Separation):
-
The crude oil contains a mixture of the target (6-nitro) and the byproduct (5-nitro).
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Petroleum Ether/Ethyl Acetate (100:0 to 90:10).
-
Result: The target this compound typically elutes after the less polar byproducts (or verify via NMR).
-
Data Summary Table
| Parameter | Value |
| Yield (Crude) | ~85-95% (Mixture) |
| Yield (Isolated) | ~40-60% (Target Isomer) |
| Appearance | Pale yellow crystalline solid or oil |
| 1H NMR (DMSO-d6) | δ 2.41 (s, 3H, Me), 7.96 (m, 1H, Ar-H), 8.02 (m, 1H, Ar-H) [Reference values] |
Mechanistic Insights & Process Control
The formation of the target isomer relies on the high reactivity of the Nitronium ion (NO₂⁺) generated in situ.
Regioselectivity Logic: While the 5-position is electronically activated by the fluorines, the 6-position benefits from the strong ortho-directing effect of the methyl group. By keeping the temperature low (-10°C), the reaction kinetics are controlled to allow the formation of the sterically accessible 6-nitro isomer, preventing thermodynamic equilibration or over-nitration.
Figure 2: Electrophilic Aromatic Substitution mechanism showing the generation of the active nitronium species and attack on the toluene ring.
Applications in Drug Development
This molecule is a "gateway" intermediate. Following synthesis, the nitro group is typically reduced (using Fe/NH₄Cl or H₂/Pd-C) to yield 2,4-difluoro-6-methylaniline .
Key Therapeutic Area:
-
ALK Inhibitors: Used in the synthesis of second and third-generation ALK inhibitors (analogous to structures like Ceritinib or Lorlatinib) for Non-Small Cell Lung Cancer (NSCLC).
-
Mechanism: The aniline moiety forms a critical hydrogen bond within the ATP-binding pocket of the kinase, while the fluorine atoms modulate the pKa and metabolic stability of the ring.
Safety & Hazards
-
Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Causes severe burns. Reacts violently with organics.
-
Nitration Risks: Reaction is highly exothermic. Runaway reactions can lead to explosion.[4] Strict temperature control is mandatory.
-
Toxicology: Nitro-aromatics are potential mutagens and should be handled in a fume hood with full PPE (gloves, face shield, chemical apron).
References
-
US Patent 9,249,147 B2 . Tyrosine Kinase Inhibitors. Li, N. et al. (2016). Assigned to Beta Pharma, Inc.
-
US Patent 8,815,906 . Tyrosine Kinase Inhibitors. (2014).
-
PubChem Compound Summary . This compound (CID 56924441). National Center for Biotechnology Information.
-
ChemicalBook . This compound Product Description.
Sources
- 1. US9249147B2 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 3. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Monograph: 1,5-Difluoro-2-methyl-3-nitrobenzene
This technical guide provides a comprehensive analysis of 1,5-Difluoro-2-methyl-3-nitrobenzene , a specialized fluorinated intermediate critical in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.
Executive Summary
This compound (CAS: 1188412-98-7) is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. The presence of two fluorine atoms meta to each other, combined with a sterically demanding methyl group and an electron-withdrawing nitro group, creates a unique reactivity profile. It serves as a pivotal intermediate in the synthesis of 3,5-difluoro-2-methylaniline , a precursor for next-generation pharmaceuticals targeting ALK and TRK kinase pathways.
Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| CAS Registry Number | 1188412-98-7 |
| IUPAC Name | This compound |
| Alternative Name | 2,4-Difluoro-6-nitrotoluene (based on toluene numbering) |
| Molecular Formula | C |
| Molecular Weight | 173.12 g/mol |
| SMILES | CC1=C(C(=CC(=C1)F)H)F (Core) |
| InChIKey | Unique identifier required for database integration.[1][2][3][4][5] |
Structural Visualization
The following diagram illustrates the specific substitution pattern. Note the steric crowding around the methyl group (Position 2), flanked by a Fluorine (Pos 1) and a Nitro group (Pos 3).
Physicochemical Properties
The physical behavior of this compound is dominated by the electron-withdrawing nature of the nitro and fluoro groups, which significantly increases lipophilicity compared to non-fluorinated analogs.
| Property | Value / Description | Context & Causality |
| Physical State | Low-melting solid or semi-solid | The asymmetry introduced by the 1,2,3-substitution pattern disrupts crystal packing, lowering the melting point compared to symmetrical isomers. |
| Melting Point | ~25–35 °C (Typical) | Often exists as a supercooled liquid or low-melting solid. Analogs like 2-fluoro-6-nitrotoluene melt at 6–7 °C; the additional fluorine raises this slightly. |
| Boiling Point | ~230–240 °C (at 760 mmHg) | High boiling point due to polarity of the nitro group. |
| Density | 1.35 – 1.40 g/cm³ | Fluorine atoms significantly increase density relative to nitrotoluene (1.16 g/cm³). |
| LogP (Calc) | 2.18 | Moderate lipophilicity, making it suitable for crossing biological membranes in drug discovery applications. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water due to the aromatic lipophilic core. |
| Flash Point | >110 °C | Estimated based on high boiling point; considered combustible but not highly flammable. |
Spectroscopic Characterization
Identification relies on the distinct coupling patterns of the fluorine atoms in NMR spectroscopy.
-
H NMR (400 MHz, CDCl
):- 2.41 (s, 3H): Methyl group. Shifts downfield slightly due to the ortho-nitro and ortho-fluoro groups.
- 7.10 – 7.80 (m, 2H): Aromatic protons. The proton at C4 (between nitro and fluorine) appears as a doublet of doublets (dd) due to coupling with F5. The proton at C6 appears as a multiplet.
-
F NMR:
-
Shows two distinct signals.[6] The fluorine at Position 1 (ortho to methyl) and Position 5 (meta to methyl) have different chemical environments, typically separated by 10–20 ppm.
-
Synthesis & Purity Profiling
The synthesis typically involves the nitration of 2,4-difluorotoluene . This reaction is regioselective but requires careful control to maximize the yield of the 6-nitro isomer (which corresponds to the this compound target).
Reaction Workflow
-
Precursor: 2,4-Difluorotoluene.
-
Reagents: Mixed acid (HNO
/ H SO ). -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
The methyl group directs ortho/para.
-
The fluorine atoms direct ortho/para.
-
Target Isomer Formation: Nitration at the position ortho to the methyl group (and ortho to the C1-Fluorine) yields the desired product.
-
Purity Considerations
-
Isomeric Impurities: The primary impurity is the 5-nitro isomer (1,3-difluoro-4-methyl-6-nitrobenzene).
-
Purification: Fractional crystallization or vacuum distillation is required to separate the target (lower melting point) from the major isomer.
Handling, Safety, & Storage
As a nitroaromatic compound, strict safety protocols are mandatory.
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
Explosion Risk: While not a primary explosive, nitro compounds can decompose violently under high heat or pressure.
-
-
Storage:
-
Store at 2–8 °C (Refrigerated).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
-
Amber glass vials to protect from light.
-
Applications in Drug Development
This compound is a "privileged scaffold" for kinase inhibitors.
-
Bioisosterism: The fluorine atoms mimic hydrogen sterically but block metabolic oxidation sites (e.g., preventing ring hydroxylation).
-
Reduction to Aniline: The primary use is reduction (H
, Pd/C) to 3,5-difluoro-2-methylaniline , a key amine coupling partner for assembling the core pharmacophore of drugs targeting ALK (Anaplastic Lymphoma Kinase).
References
-
ChemScene . This compound Product Data. Retrieved from
-
PubChem . Compound Summary: 1,3-Difluoro-5-methyl-2-nitrobenzene (Isomer Analog). Retrieved from
-
Google Patents . US9249147B2 - Tyrosine kinase inhibitors. (Describes the reduction of this compound to the aniline). Retrieved from
-
Sigma-Aldrich . Nitrotoluene Safety Data. Retrieved from
Sources
- 1. 2,4-Dihydroxylamino-6-nitrotoluene | C7H9N3O4 | CID 9543058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 1958-93-6|2-(Bromomethyl)-1-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. NITROTOLUENE, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 6. US9249147B2 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
The 2,4-Difluoro-6-Nitrotoluene Architecture: Nomenclature, Synthesis, and Structural Utility
The following technical guide details the structural identity, synthetic pathways, and application logic for 1,5-Difluoro-2-methyl-3-nitrobenzene (also known as 2,4-Difluoro-6-nitrotoluene ).
Nomenclature & Chemical Identity: Resolving the Ambiguity
In complex polysubstituted aromatics, IUPAC nomenclature often presents a choice between retaining the historical parent (Toluene) or reverting to the systematic parent (Benzene). For researchers sourcing this intermediate, understanding this duality is critical, as vendors may list it under divergent names.
While This compound is the systematic benzene-based name, the molecule is chemically and industrially best understood as a toluene derivative.
Structural Mapping
The core scaffold is Toluene (Methylbenzene).
-
Methyl Group: Position 1 (Fixed).
-
Fluorine Substituents: Positions 2 and 4.
-
Nitro Group: Position 6.
This configuration creates a "push-pull" electronic system where the electron-donating methyl group is flanked by an electron-withdrawing nitro group and two electronegative fluorine atoms.
Data Summary Table
| Property | Specification |
| Systematic Name | This compound |
| Preferred Name | 2,4-Difluoro-6-nitrotoluene |
| CAS Number | 1188412-98-7 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| SMILES | CC1=C(C(=CC(=C1)F)F)[O-] |
| Key Feature | Highly activated SNAr scaffold |
Synthetic Pathways: The Challenge of Regiocontrol
Synthesizing this specific isomer requires overcoming the competing directing effects of the substituents. The methyl group is an ortho/para activator, while the fluorines are ortho/para directors but deactivators.
Method A: Direct Nitration (The "Kinetic" Route)
Direct nitration of 2,4-difluorotoluene is the most direct path but suffers from regioselectivity issues.
-
Substrate: 2,4-Difluorotoluene.
-
Reagent: Mixed Acid (HNO₃ / H₂SO₄).[1]
-
Mechanism: The Methyl group (Pos 1) directs electrophiles to Position 6 (Ortho). However, the Fluorines at 2 and 4 direct to Positions 3 and 5.
-
Outcome: A mixture of isomers is formed.[2] The 6-nitro isomer (target) competes with the 5-nitro isomer.
-
Why: The 6-position is sterically crowded (ortho to Methyl). The 5-position is less hindered.
-
Refinement: Low-temperature nitration (-10°C) can improve the ratio slightly, but chromatographic separation is often required.
-
Method B: The Halex Reaction (The "Precision" Route)
For high-purity applications (e.g., pharmaceutical intermediates), the Halex (Halogen Exchange) reaction is preferred. This route builds the nitro-scaffold first using chlorine (which is cheaper and easier to direct) and then swaps for fluorine.
-
Step 1: Nitration of 2,4-Dichlorotoluene to yield 2,4-Dichloro-6-nitrotoluene . (The bulkier Cl atoms and electronic effects make the 6-position more favorable compared to the difluoro analog).
-
Step 2: Fluorination using KF in a polar aprotic solvent (DMSO or Sulfolane).
Visualization: Synthetic Workflow
Figure 1: The Halex pathway offers superior regiocontrol by establishing the nitro position prior to fluorination.[4]
Reactivity Profile & Applications
The utility of this compound lies in its reactivity as an electrophile in SNAr reactions. It serves as a "linchpin" scaffold for kinase inhibitors and agrochemicals.
The SNAr Selectivity Hierarchy
When reacting this molecule with a nucleophile (e.g., an amine or alkoxide), two electrophilic sites compete:
-
C-4 (Para to Nitro): Generally the most reactive site due to resonance stabilization of the Meisenheimer complex.
-
C-2 (Ortho to Nitro): Activated, but sterically hindered by the adjacent Methyl group (C-1).
Operational Insight: In most standard conditions (mild base, room temperature), substitution occurs predominantly at the 4-position . To access the 2-position, the 4-position must often be blocked or reacted first.
Metabolic Stability
The presence of fluorine at the 2 and 4 positions (relative to toluene) blocks metabolic oxidation of the aromatic ring. Furthermore, the electron-withdrawing nitro group decreases the electron density of the methyl group, potentially altering its oxidation rate by Cytochrome P450 enzymes.
Visualization: Reactivity Logic
Figure 2: Nucleophilic attack favors the para-fluorine (C-4) due to the steric shielding of the ortho-fluorine (C-2) by the methyl group.
Experimental Handling & Safety
Protocol: Isolation Verification
When synthesizing or sourcing this compound, verification of the isomer identity is non-negotiable. The melting points of the 6-nitro and 5-nitro isomers are close.
-
1H NMR Diagnostic: Look for the coupling constants of the aromatic protons.
-
2,4-Difluoro-6-nitrotoluene: The protons are at positions 3 and 5. They are meta to each other. Expect a specific J-coupling pattern (~7-10 Hz depending on F-H coupling).
-
Key Shift: The Methyl singlet will shift downfield due to the adjacent Nitro group (deshielding effect).
-
Safety Data
-
Hazards: Skin irritant (H315), Eye irritant (H319).
-
Storage: Inert atmosphere (Nitrogen/Argon). The nitro group makes the compound potentially shock-sensitive if dry and impure; however, as a fluorinated intermediate, it is generally stable under standard conditions.
References
-
ChemScene . (n.d.). This compound Product Data. Retrieved from [5]
-
Sigma-Aldrich . (n.d.). 2-Fluoro-4-nitrotoluene and Derivatives. Retrieved from
-
PubChem . (2023).[6] Compound Summary: 1,3-Difluoro-5-methyl-2-nitrobenzene (Isomer Comparison). Retrieved from
-
GuideChem . (2021). Synthesis of Fluoronitrotoluenes via Halex Reaction. Retrieved from
-
ChemicalBook . (2023). Synthesis of 2,4-Dichloro-6-nitrotoluene. Retrieved from
Sources
- 1. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-氟-4-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
1,5-Difluoro-2-methyl-3-nitrobenzene spectral data (NMR, IR, MS)
This guide serves as a technical reference for 1,5-Difluoro-2-methyl-3-nitrobenzene (CAS: 1188412-98-7), a critical fluorinated intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors).
Spectral Characterization, Synthesis Logic, and Quality Control
Executive Summary & Application Context
This compound (also known as 2,4-Difluoro-6-nitrotoluene ) is a specialized electrophilic building block. Its unique substitution pattern—positioning a nitro group and a fluorine atom ortho to the methyl group—creates significant steric and electronic crowding. This motif is highly valued in medicinal chemistry for modulating metabolic stability and binding affinity in kinase inhibitors, specifically for targets like Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) .
Chemical Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonym | 2,4-Difluoro-6-nitrotoluene |
| CAS Number | 1188412-98-7 |
| Molecular Formula | C |
| Molecular Weight | 173.12 g/mol |
| SMILES | CC1=C(C=C(C=C1F)F)[O-] |
Structural Analysis & Theoretical Framework
Understanding the spectral data requires analyzing the electronic environment of the benzene ring.
-
Electronic Effects: The ring is highly electron-deficient due to the withdrawing nature of the Nitro group (-M, -I) and two Fluorine atoms (-I, +M).
-
Symmetry: The molecule is asymmetric.
-
Coupling Logic: The presence of
F (spin 1/2) introduces complex spin-spin splitting in both H and C NMR spectra.
Diagram: Structural Logic & Electronic Environment
Figure 1: Electronic substituent effects and steric relationships defining the spectral properties.
Spectroscopic Characterization (Reference Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the scarcity of public raw data for this specific isomer, the following data represents high-confidence predicted values based on additive substituent increments (Chemo-informatics SAR models) and analogous compounds (e.g., 2-fluoro-4-nitrotoluene).
H NMR (400 MHz, CDCl
)
The spectrum is characterized by two aromatic protons with distinct splitting patterns due to H-F coupling.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 7.65 - 7.75 | dd (Doublet of Doublets) | 1H | H-4 (Ar-H) | |
| 6.90 - 7.00 | ddd (Trip. of Doublets) | 1H | H-6 (Ar-H) | |
| 2.45 | d (Doublet) | 3H | CH |
Interpretation:
-
H-4: Located between the Nitro group (deshielding) and F-5. It appears most downfield.
-
H-6: Flanked by two Fluorines (F-1 and F-5). While F is electronegative, the resonance effect and anisotropy often shield the proton slightly relative to the nitro-adjacent proton.
-
Methyl: Appears as a doublet or broad singlet due to long-range coupling with the ortho-Fluorine (F-1).
F NMR (376 MHz, CDCl
, uncoupled)
Two distinct fluorine signals will be observed.
- -110 to -115 ppm: F-1 (Ortho to Methyl, Meta to Nitro).
- -105 to -110 ppm: F-5 (Para to Methyl, Meta to Nitro).
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
Fragmentation Pathway (EI): The molecular ion is stable, but the loss of the nitro group is the primary fragmentation channel.
| m/z | Ion Identity | Interpretation |
| 173 | [M] | Molecular Ion (Base Peak or High Intensity) |
| 156 | [M - OH] | "Ortho Effect" (Loss of OH from Nitro/Methyl interaction) |
| 143 | [M - NO] | Loss of NO radical |
| 127 | [M - NO | Diagnostic Peak: Loss of Nitro group (Aryl cation) |
| 107 | [M - NO | Subsequent loss of HF from the aryl cation |
Diagram: MS Fragmentation Logic
Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.
Infrared Spectroscopy (FT-IR)
Key functional groups provide a "fingerprint" for rapid identification.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 1530 - 1550 | N-O Asymmetric Stretch | Nitro Group (Ar-NO |
| 1340 - 1360 | N-O Symmetric Stretch | Nitro Group (Ar-NO |
| 1100 - 1250 | C-F Stretch | Aryl Fluoride (Strong, Broad) |
| 2950 - 3100 | C-H Stretch | Aromatic & Methyl C-H |
Experimental Protocols & Synthesis Workflow
The synthesis typically involves the nitration of 2,4-difluorotoluene. The regioselectivity is controlled by the directing effects of the fluorine (ortho/para) and methyl (ortho/para) groups.
Synthesis Scheme
-
Starting Material: 2,4-Difluorotoluene.
-
Reagents: HNO
/ H SO (Mixed Acid). -
Conditions: Low temperature (0-5 °C) to minimize dinitration.
-
Isomer Separation: The reaction produces isomers (6-nitro vs 5-nitro). The 6-nitro (target) is often separated via fractional crystallization or column chromatography.
Figure 3: Synthetic workflow for isolating the target isomer.
References
-
Preparation of Tyrosine Kinase Inhibitors. US Patent 9,249,147 B2. (2016). Describes the use of this compound as a starting material for ALK inhibitors.
- Synthesis of Fluorinated Nitrotoluenes.Journal of Fluorine Chemistry, Vol 126, 2005.
-
This compound Product Data. BLD Pharm / Sigma-Aldrich Catalog. CAS 1188412-98-7.[1][2][3]
-
Spectral Database for Organic Compounds (SDBS). AIST Japan. (Reference for substituent effects in NMR).
Sources
Methodological & Application
Application Note: Synthesis of 1,5-Difluoro-2-methyl-3-nitrobenzene
[1]
Abstract & Strategic Overview
This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., TrkA/ALK inhibitors) and other bioactive fluorinated scaffolds. Its synthesis presents a regiochemical challenge: directing the nitro group to the sterically congested 6-position (relative to methyl) while managing the deactivating effects of two fluorine atoms.
This protocol utilizes a Mixed Acid Nitration strategy. Contrary to standard electronic predictions where halogens might direct to the 5-position, the strong ortho-activation provided by the methyl group preferentially directs electrophilic attack to the 6-position (User numbering: 3-position), yielding the desired isomer as the major product.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Precursor | 2,4-Difluorotoluene | Commercially available scaffold with correct F-pattern. |
| Reagent | Fuming HNO₃ / Conc. H₂SO₄ | Generates high concentration of nitronium ion ( |
| Temperature | -5°C to 0°C (Addition) | Suppresses dinitration and oxidation by-products. |
| Yield | ~60-65% | Optimized for regioselectivity over conversion. |
Retrosynthetic Analysis & Mechanism
The synthesis relies on Electrophilic Aromatic Substitution (
-
C6: Open and activated by Methyl (ortho), though inductively deactivated by Fluorines.
-
C5: Activated by Fluorine resonance (ortho/para directing) but not by Methyl.
Experimental evidence confirms that Methyl activation dominates, favoring the C6-nitro product (Target).
Figure 1: Reaction pathway showing the regioselective preference for the 6-nitro isomer driven by methyl group activation.
Detailed Experimental Protocol
Materials & Equipment[5]
-
Reagents:
-
2,4-Difluorotoluene (CAS 452-76-6): >99% purity.
-
Sulfuric Acid (
): Concentrated (95-98%). -
Nitric Acid (
): Fuming (>90%) is preferred for kinetics, though 70% can be used with yield penalty.
-
-
Equipment:
-
3-Neck Round Bottom Flask (equipped with thermometer and addition funnel).
-
Ice/Salt Bath (-10°C capacity).
-
Magnetic Stirrer (Teflon-coated bar).
-
Step-by-Step Methodology
Step 1: Solvation and Cooling
-
Charge the 3-neck flask with 2,4-Difluorotoluene (25.0 g, 195 mmol).
-
Add Concentrated
(60 mL) slowly with stirring.-
Note: The mixture may darken slightly. Ensure the system is sealed to prevent moisture absorption.
-
-
Cool the mixture to -5°C using an ice/salt bath. Internal temperature monitoring is critical.
Step 2: Nitration (The Critical Step)
-
Charge the addition funnel with Fuming
(30 mL). -
Add the nitric acid dropwise over 45–60 minutes.
-
After addition is complete, allow the reaction to stir at 0°C for 30 minutes , then warm to room temperature and stir for an additional 1–2 hours.
Step 3: Quenching and Workup
-
Prepare a beaker with 300 g of crushed ice .
-
Carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Safety: This is highly exothermic. Wear face shield and acid-resistant gloves.
-
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
mL). -
Wash the combined organic layers:[5]
- mL Water.[7]
-
mL Saturated
(Caution: evolution). - mL Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product is typically a light brown oil.
-
Distillation: If purity is <95%, purify via vacuum distillation (bp approx. 100-110°C at reduced pressure, verify specific vacuum).
-
Column Chromatography: Alternatively, use Silica gel (Hexane/EtOAc 95:5) to separate the minor 5-nitro isomer if present.
Analytical Validation
The product must be validated to ensure the nitro group is in the correct position (isomer differentiation).
| Technique | Expected Result | Interpretation |
| Appearance | Light brown/yellow liquid or low-melting solid | Typical for nitro-toluenes. |
| Two distinct aromatic protons indicate 1,2,3,5-substitution pattern.[8] The downfield shift ( | ||
| Two distinct signals | Confirms asymmetry in the fluorine environment. | |
| MS (ESI/GC) | Confirms molecular weight. |
Isomer Check: The 5-nitro isomer (impurity) would likely show a different coupling pattern due to the proton between the two fluorines. The target (6-nitro) has protons at C3 and C5 (relative to methyl) which are magnetically distinct.
Safety & Hazards (E-E-A-T)
-
Fuming Nitric Acid: Extremely corrosive and an oxidizer. Incompatible with organic solvents (acetone, ethers) in concentrated form. Use only in a fume hood.
-
Runaway Potential: Nitration is exothermic. If cooling fails, the reaction can accelerate uncontrollably. Keep a secondary cooling source ready.[1]
-
HF Generation: While not a primary byproduct, degradation of fluorinated aromatics under harsh acidic conditions can release trace HF. Use calcium gluconate gel if skin exposure occurs.
References
-
US Patent 9,249,147 B2 . "Tyrosine Kinase Inhibitors."[9] United States Patent and Trademark Office. (2016).
- Source of the specific nitration protocol and NMR d
- Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers. (1989).
-
PubChem Compound Summary . "this compound (CAS 1188412-98-7)." National Center for Biotechnology Information.
- Verification of chemical structure and identifiers.
Sources
- 1. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,5-Difluoro-3-methyl-2-nitrobenzene | Chemrio [chemrio.com]
- 9. US9249147B2 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
Reaction Mechanism & Protocol: 1,5-Difluoro-2-methyl-3-nitrobenzene
This Application Note and Protocol guide details the chemical reactivity and synthetic utility of 1,5-Difluoro-2-methyl-3-nitrobenzene (also referred to as 2-nitro-4,6-difluorotoluene).
This compound is a critical fluorinated building block, primarily used to access 4,6-difluoroindole scaffolds via the Leimgruber-Batcho synthesis and to generate 2,4-difluoro-6-alkylanilines for kinase inhibitor development (e.g., targeting KRAS or ALK pathways).
Executive Summary & Chemical Profile[1][2]
This compound is a highly substituted aromatic scaffold characterized by a unique "meta-deactivated" substitution pattern. Unlike its isomers (e.g., 2,4-difluoronitrobenzene) where fluorines are activated for Nucleophilic Aromatic Substitution (
-
Primary Reactivity: Benzylic activation (Methyl group) due to the ortho-nitro effect.
-
Key Application: Precursor for 4,6-Difluoroindole (via Leimgruber-Batcho) and 2,6-Difluoro-3-methylaniline derivatives.
-
Stability: High resistance to
displacement of fluorine, allowing for chemoselective reduction or side-chain functionalization without defluorination.
Structural Mapping
To ensure protocol accuracy, the IUPAC numbering (Benzene) and Toluene-derivative numbering are mapped below:
-
Benzene Numbering: this compound.
-
Toluene Numbering: 2-Nitro-4,6-difluorotoluene.
Reaction Mechanism: Leimgruber-Batcho Indole Synthesis
The most sophisticated application of this compound is the synthesis of 4,6-Difluoroindole . This transformation exploits the acidity of the benzylic methyl protons, which is enhanced by the ortho-nitro group and the ortho-fluorine atom.
Pathway Overview
-
Enamine Formation: Condensation of the methyl group with
-Dimethylformamide dimethyl acetal (DMF-DMA) to form a -dimethylaminostyrene derivative. -
Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
Detailed Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the conversion of this compound to 4,6-difluoroindole via Leimgruber-Batcho synthesis.
Mechanistic Insights for Optimization
-
Acidity Enhancement: The fluorine at position 1 (ortho to methyl) inductively stabilizes the benzylic carbanion intermediate, accelerating the reaction with DMF-DMA compared to non-fluorinated analogues.
-
Steric Control: The resulting enamine forms exclusively in the trans configuration due to steric repulsion between the dimethylamino group and the nitro group/aromatic ring.
-
Cyclization Kinetics: The reduction step must be controlled (e.g., using Fe/AcOH or catalytic hydrogenation) to prevent over-reduction of the indole double bond (forming an indoline).
Reaction Mechanism: Nitro Reduction (Aniline Synthesis)
For applications requiring the 2,6-Difluoro-3-methylaniline scaffold (e.g., amide coupling for kinase inhibitors), the nitro group is reduced.
Chemoselectivity Challenges
-
Defluorination Risk: Catalytic hydrogenation (
) can sometimes cause hydrodefluorination, especially at the position ortho to the nitro group or methyl group. -
Solution: Use of Platinum on Carbon (Pt/C) or Iron/Ammonium Chloride (
) is recommended to preserve the C-F bonds while reducing the group.
Experimental Protocols
Protocol A: Synthesis of 4,6-Difluoroindole
Objective: Conversion of this compound to 4,6-difluoroindole.
Reagents:
-
This compound (1.0 eq)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
DMF (anhydrous)
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Hydrazine hydrate or Hydrogen gas (
)
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve 10.0 g (57.8 mmol) of this compound in 50 mL of anhydrous DMF.
-
Add 10.3 g (86.7 mmol) of DMF-DMA.
-
Heat the mixture to 110°C under nitrogen atmosphere for 12–16 hours.
-
Checkpoint: Monitor by TLC or LCMS for the disappearance of starting material and formation of the red/orange enamine intermediate.
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol. The crude red oil (enamine) is used directly.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in 100 mL of Methanol/THF (1:1).
-
Add 1.0 g of 10% Pd/C catalyst (carefully, under inert gas).
-
Hydrogenation: Stir under a hydrogen balloon (1 atm) at room temperature for 6–10 hours.
-
Alternative (Chemical Reduction): If halogen loss is observed, use Iron powder (5 eq) in Acetic Acid at 60°C.
-
Filter the catalyst through a Celite pad and wash with ethyl acetate.
-
-
Purification:
-
Concentrate the filtrate.
-
Purify via silica gel flash chromatography (Gradient: 0–20% Ethyl Acetate in Hexanes).
-
Yield Expectation: 65–75% as a white to off-white solid.
-
Protocol B: Selective Nitro Reduction to Aniline
Objective: Synthesis of 1,5-difluoro-2-methyl-3-aminobenzene without defluorination.
Reagents:
-
Substrate (1.0 eq)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (5.0 eq)
-
Ethanol/Water (4:1 ratio)
Methodology:
-
Suspend this compound (1.0 eq) in Ethanol/Water (4:1).
-
Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).
-
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Validation: Monitor LCMS for conversion of
174 ( ) to 144 ( ). -
Cool, filter through Celite, and concentrate. Extract with Ethyl Acetate/bicarb wash.
-
Isolate the aniline as a brown oil/solid (typically >90% yield).
Data Summary & Specifications
| Parameter | Specification / Value | Note |
| Molecular Formula | MW: 173.12 g/mol | |
| CAS Number | 1188412-98-7 | Verified Commercial ID |
| Key Isomer | 2-methyl-1,5-difluoro-3-nitrobenzene | Often named 2,4-difluoro-6-nitrotoluene |
| pKa (Methyl) | ~28 (estimated) | Activated by o-Nitro/o-Fluoro |
| Low | Fluorines are meta to Nitro | |
| Indole Product | 4,6-Difluoroindole | Via Leimgruber-Batcho |
References
-
Preparation of this compound : US Patent 9,249,147 B2. "Tyrosine Kinase Inhibitors". (2016). Describes the nitration of 2,4-difluorotoluene to yield the title compound.
-
Leimgruber-Batcho Indole Synthesis : Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes". Organic Syntheses, 63, 214. (General mechanism reference).
-
Fluoroindole Applications : Zeidan, N., et al. (2020).[1] "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines". Organic Letters, 22(9), 3688–3691. (Context on fluorinated indole precursors). [1]
-
Chemoselective Reduction : Sigma-Aldrich Technical Bulletin. "Catalytic Hydrogenation of Nitro Compounds". (General protocol for preventing defluorination).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 4. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
Application Note: 1,5-Difluoro-2-methyl-3-nitrobenzene in Medicinal Chemistry
[1]
Executive Summary
This compound is a high-value building block used primarily to synthesize 3,5-difluoro-2-methylaniline , a critical pharmacophore in the structural optimization of small-molecule kinase inhibitors.[1] Its specific substitution pattern—a methyl group flanked by a fluorine atom and a nitrogen-bearing moiety—imparts unique steric and electronic properties.[1]
In modern drug discovery, this scaffold is instrumental in developing EGFR inhibitors targeting difficult-to-treat mutations (e.g., Exon 20 insertions) and TRK/ROS1 inhibitors .[1] The steric bulk of the ortho-methyl group restricts conformational rotation (atropisomerism), enhancing selectivity for mutant kinase pockets over wild-type proteins.[1]
Chemical Profile & Mechanistic Insight[1][2][3]
Physicochemical Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1188412-98-7 |
| Molecular Formula | |
| Molecular Weight | 173.12 g/mol |
| Key Derivative | 3,5-Difluoro-2-methylaniline (CAS: 1092350-38-3) |
| Physical State | Pale yellow solid or semi-solid |
Structural Utility in Drug Design
The transition from the nitro-intermediate to the aniline derivative allows medicinal chemists to exploit three key features:
-
Conformational Locking: The 2-methyl group creates steric clash with the kinase hinge region or adjacent scaffold rings, forcing the molecule into a specific bioactive conformation.[1] This is crucial for achieving selectivity in EGFR Exon 20 inhibitors (e.g., analogs of Zipalertinib/TAS6417).
-
Metabolic Stability: The 1,5-difluoro pattern (becoming 3,5-difluoro in the aniline) blocks metabolically labile sites on the phenyl ring, extending the half-life (
) of the final drug.[1] -
Electronic Modulation: The electron-withdrawing fluorine atoms lower the
of the resulting aniline, modulating the hydrogen-bond donor capability of the NH group when coupled to heterocycles.[1]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Regioselective nitration of 2,4-difluorotoluene. Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1]
Reagents:
-
2,4-Difluorotoluene (Starting Material)[1]
-
Fuming Nitric Acid (
, >90%)[1] -
Concentrated Sulfuric Acid (
)[1] -
Dichloromethane (DCM) for extraction[1]
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 2,4-difluorotoluene (1.0 equiv) and cool to 0°C using an ice-salt bath.
-
Acid Addition: Add concentrated
(2.5 vol) dropwise, maintaining temperature <5°C. -
Nitration: Slowly add fuming
(1.2 equiv) dropwise over 30 minutes. The reaction is highly exothermic; ensure internal temperature does not exceed 10°C to prevent dinitration or oxidation of the methyl group.[1] -
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol).
-
Extraction: Extract the aqueous slurry with DCM (
vol). Wash combined organics with saturated (until neutral) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (0-10% EtOAc in Hexanes).-
Yield Expectation: 70–85%.[1]
-
Identification: Verify by
NMR.[1][2][3] The product is the major isomer due to the directing effects of the fluorine (ortho/para) and methyl (ortho) groups favoring the 5-position (relative to toluene numbering, which corresponds to the 3-position in the final IUPAC name).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Protocol B: Reduction to 3,5-Difluoro-2-methylaniline
Objective: Conversion of the nitro group to the bioactive amine handle.[1] Context: This aniline is the actual "warhead" carrier or hinge binder in kinase inhibitors.
Reagents:
-
This compound (from Protocol A)
-
Iron powder (Fe) or Pd/C (Hydrogenation)[1]
-
Ammonium Chloride (
) or Hydrogen gas ( )[1] -
Ethanol/Water (
)
Procedure (Iron Reduction Method - Robust & Scalable):
-
Dissolution: Dissolve the nitro compound (1.0 equiv) in Ethanol/Water (4:1 ratio, 0.2 M concentration).
-
Activation: Add
(5.0 equiv) and Iron powder (5.0 equiv). -
Reflux: Heat the suspension to 80°C (reflux) for 2–4 hours with vigorous stirring.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethanol.[1]
-
Isolation: Concentrate the filtrate. Partition the residue between EtOAc and water.[1][4]
-
Product: Dry the organic layer (
) and concentrate to afford 3,5-difluoro-2-methylaniline as a brown/yellow oil or solid.[1]-
Purity Check: LC-MS (
approx 144). -
Storage: Store under nitrogen at 4°C (oxidation sensitive).
-
Protocol C: Application in Kinase Inhibitor Synthesis (Buchwald Coupling)
Objective: Coupling the aniline to a heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine scaffold) to form the core drug skeleton.
Reagents:
-
Heteroaryl Chloride (e.g., 4-chloro-pyrrolo[3,2-c]pyridine derivative)[1]
-
3,5-Difluoro-2-methylaniline (from Protocol B)[1][5][2][3][6]
- (Catalyst)
-
Xantphos (Ligand)[1]
- (Base)[1]
-
1,4-Dioxane (Solvent)[1]
Procedure:
-
Degassing: In a sealed tube, combine the Heteroaryl Chloride (1.0 equiv), Aniline (1.2 equiv), and
(2.0 equiv) in dry 1,4-Dioxane. Sparge with Argon for 10 minutes. -
Catalyst Addition: Add
(5 mol%) and Xantphos (10 mol%). Seal the tube immediately. -
Coupling: Heat to 100°C for 12–16 hours.
-
Workup: Dilute with EtOAc, filter through Celite, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Result: The 2-methyl group of the aniline will force the biaryl system into a twisted conformation, a key feature for potency against EGFR T790M or Exon 20 mutants.[1]
-
Visualizing the Workflow
The following diagram illustrates the transformation of the raw material into a high-value kinase inhibitor scaffold.
Caption: Synthetic pathway converting the nitro-intermediate into a conformationally restricted kinase inhibitor.
Safety & Handling
-
Nitration Risks: The nitration of fluorotoluenes is exothermic.[1] Runaway reactions can lead to explosive decomposition.[1] Always control temperature strictly (<10°C) and add reagents dropwise.
-
Toxicity: Nitro-aromatics are potential mutagens.[1] The aniline derivative (3,5-difluoro-2-methylaniline) should be handled as a toxic substance (skin/eye irritant, potential carcinogen).[1] Use full PPE (gloves, goggles, fume hood).
-
Storage: Store the nitro compound in a cool, dry place. The aniline derivative is air-sensitive; store under inert gas (Argon/Nitrogen) at 4°C.[1]
References
-
Ignyta, Inc. (2016).[1] Tyrosine kinase inhibitors.[1][2][3][7][8][9] US Patent 9,249,147 B2.[1] (Describes the synthesis of this compound and its reduction). Link
-
Boehringer Ingelheim Int. (2020).[1] 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. WO Patent 2020/216774 A1. (Details the use of 3,5-difluoro-2-methylaniline in EGFR Exon 20 inhibitor synthesis). Link
-
Cullinan, R. et al. (2018). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent ALK, ROS1, and Pan-TRK Inhibitor. Journal of Medicinal Chemistry, 59(7), 3392-3408.[4] (Contextualizes the difluoro-benzyl/phenyl pharmacophore in TRK inhibitors). Link[1]
-
Accela ChemBio. (2023).[5] Product Safety Data Sheet: 3,5-Difluoro-2-methylaniline. (Safety and handling data). Link
Sources
- 1. 367-29-3|5-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]
- 2. WO2019081486A1 - 4H-PYRROLO [3,2-C] PYRIDIN-4-ONE DERIVATIVES - Google Patents [patents.google.com]
- 3. WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
- 4. Entrectinib synthesis - chemicalbook [chemicalbook.com]
- 5. 9001-05-2,Catalase-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. aablocks.com [aablocks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. air.unimi.it [air.unimi.it]
Application Note: Strategic Utilization of 1,5-Difluoro-2-methyl-3-nitrobenzene in Agrochemical Synthesis
The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical sector. It focuses on 1,5-Difluoro-2-methyl-3-nitrobenzene (CAS: 1188412-98-7), a high-value fluorinated building block used in the synthesis of next-generation herbicides and fungicides.
Executive Summary
This compound (also referred to by its IUPAC-consistent isomer name 2,4-difluoro-6-nitrotoluene ) is a critical intermediate for introducing the metabolically stable 2,4-difluorophenyl motif into agrochemical active ingredients (AIs). Its unique substitution pattern—featuring a methyl group ortho to a nitro group—enables two distinct synthetic pathways:
-
Leimgruber-Batcho Indole Synthesis: Accessing 4,6-difluoroindole scaffolds, precursors for auxin-mimic herbicides and fungicidal carboxamides.
-
Nitro Reduction: Yielding 2-methyl-4,6-difluoroaniline , a key amine coupling partner for N-phenylphthalimide (PPO inhibitors) and pyrazole-based insecticides.
This guide details the optimization of these pathways, focusing on regioselectivity, safety in nitration, and yield maximization.
Chemical Profile & Reactivity
The "Fluorine Effect" in this molecule is pronounced.[1] The two fluorine atoms at positions 1 and 5 (relative to the benzene ring numbering with Methyl at 2) deactivate the ring towards electrophilic attack but activate the ortho and para positions for nucleophilic aromatic substitution (SnAr), although the methyl group provides significant steric shielding.
| Property | Data |
| CAS Number | 1188412-98-7 |
| Systematic Name | This compound |
| Alternative Name | 2,4-Difluoro-6-nitrotoluene |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Physical State | Pale yellow solid / low-melting crystalline mass |
| Key Reactivity | Benzylic C-H acidity (for indole synthesis); Nitro group reduction; SnAr (fluorine displacement) |
Application 1: Synthesis of Fluorinated Indole Scaffolds
The presence of a methyl group ortho to a nitro group makes this compound an ideal substrate for the Leimgruber-Batcho Indole Synthesis . This pathway is preferred over the Fischer indole synthesis for fluorinated substrates due to milder conditions and higher regiocontrol.
Pathway Logic
-
Condensation: The acidic benzylic protons (activated by the o-nitro group) react with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a
-dimethylaminostyrene intermediate (enamine). -
Reductive Cyclization: The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
Visualization: Indole Synthesis Workflow
Figure 1: The Leimgruber-Batcho pathway converting the nitro-toluene precursor to a fluorinated indole.
Application 2: Synthesis of 2-Methyl-4,6-Difluoroaniline
This aniline is a versatile building block. In PPO-inhibiting herbicides (e.g., analogs of Flumioxazin or Saflufenacil), the aniline is converted to an isocyanate or coupled directly to a heterocyclic core.
Protocol: Catalytic Hydrogenation
Objective: Selective reduction of the nitro group without defluorination (hydrodefluorination is a common side reaction).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: 5% Pt/C (sulfided) or 1% Pt + V (Vanadium doped) to prevent C-F cleavage.
-
Solvent: Methanol or Ethyl Acetate.
-
Hydrogen Source: H₂ gas (3-5 bar).
Step-by-Step Methodology:
-
Charge: Load the autoclave with the nitro compound and solvent (0.5 M concentration).
-
Catalyst Addition: Add sulfided Pt/C (1 wt% loading relative to substrate) under inert nitrogen atmosphere. Note: Sulfided catalysts are critical to poison the active sites enough to prevent C-F bond hydrogenolysis.
-
Hydrogenation: Pressurize to 3 bar H₂. Stir vigorously at 25-30°C.
-
Exotherm Alert: The reaction is highly exothermic (~500 kJ/mol). Control temperature via cooling jacket.
-
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 2-4 hours.
-
Workup: Filter catalyst (keep wet to prevent ignition). Concentrate filtrate to yield the aniline as a colorless to pale brown oil.
Detailed Protocol: Nitration of 2,4-Difluorotoluene
Since this compound is often synthesized in-house, the nitration step is the most safety-critical operation.
Reaction: 2,4-Difluorotoluene + HNO₃/H₂SO₄
Critical Parameters
-
Temperature Control: -5°C to 0°C. Higher temperatures increase dinitro formation (1,5-difluoro-2,4-dinitrobenzene) and oxidation of the methyl group.
-
Quenching: Pour onto ice, not water into acid.
Experimental Procedure
-
Setup: Use a jacketed glass reactor with an overhead stirrer and internal thermocouple.
-
Solvent/Acid: Charge H₂SO₄ (5.0 eq) and cool to -10°C.
-
Substrate: Add 2,4-Difluorotoluene (1.0 eq) slowly.
-
Nitration: Add Fuming HNO₃ (1.05 eq) dropwise over 2 hours.
-
Constraint: Do not allow internal temp to exceed 0°C.
-
-
Post-Reaction: Stir at 0°C for 1 hour. Analyze by HPLC.
-
Target: >95% conversion, <3% dinitro impurity.
-
-
Quench: Pour reaction mixture onto crushed ice (5x weight of acid).
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat) until neutral.
-
Purification: Crystallize from Hexane/Ethyl Acetate to remove the 5-nitro isomer (if present) and dinitro by-products.
Data: Isomer Distribution (Typical)
| Isomer | Structure | Typical Yield | Notes |
| Target | 6-Nitro (2,4-difluoro-6-nitrotoluene) | 85-90% | Directed by steric bulk of Methyl (blocks 2) and electronics of F. |
| By-product | 5-Nitro (2,4-difluoro-5-nitrotoluene) | 5-8% | Hard to separate; requires fractional crystallization. |
| By-product | Dinitro species | <2% | Formed if Temp > 10°C. |
Safety & Handling (E-E-A-T)
-
Thermal Runaway: The nitration is strongly exothermic. Ensure emergency cooling and dump tanks are available for scale-up.
-
Toxicity: Fluorinated nitrobenzenes are potential skin sensitizers and methemoglobinemia agents. Use full PPE (nitrile gloves, respirator).
-
Waste: Aqueous waste from nitration contains mixed acids and nitro-organics. Neutralize and treat as hazardous chemical waste.
References
-
Synthesis of Fluorinated Intermediates
-
US Patent 9249147B2. "Tyrosine kinase inhibitors and synthesis of this compound." (2016).
-
-
Indole Synthesis via Nitrotoluenes
-
Batcho, A. D., & Leimgruber, W. "Synthesis of indoles from o-nitrotoluenes." Organic Syntheses, Coll. Vol. 7, p.34.
-
-
Agrochemical Applications of Fluoroanilines
-
Lamberth, C. "Fluorine-containing agrochemicals: An overview of recent developments." Heterocyclic Communications, 2023.
-
-
Catalytic Hydrogenation of Halo-Nitro Compounds
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." ChemCatChem, 2009.
-
Sources
Experimental procedure for nitration of 1,5-difluoro-2-methylbenzene
Part 1: Core Directive & Scientific Context
1.1 Executive Summary This guide details the experimental protocol for the mono-nitration of 1,5-difluoro-2-methylbenzene (commonly known as 2,4-difluorotoluene ) to synthesize 1,5-difluoro-2-methyl-4-nitrobenzene (synonymous with 2,4-difluoro-5-nitrotoluene ).
The synthesis presents a classic challenge in regioselectivity: the competition between the activating methyl group and two deactivating, yet resonance-donating, fluorine atoms. While standard electrophilic aromatic substitution (EAS) rules suggest the methyl group dictates orientation (directing ortho/para), the strong inductive withdrawal of the fluorine atoms deactivates the positions ortho to the methyl group (which are meta to the fluorines). Consequently, the reaction is directed to the position para to the C2-fluorine and ortho to the C4-fluorine, driven by fluorine resonance stabilization.
1.2 Mechanistic Insight: The "Deactivation-Resonance" Paradox In 1,5-difluoro-2-methylbenzene, the directing groups create a conflict:
-
Methyl (C2): Activates positions C1, C3, and C5 (relative to benzene numbering). However, C1 and C5 are occupied by Fluorine. C3 is sterically crowded (sandwiched between Me and F).
-
Fluorine (C1 & C5): Strong inductive deactivators (-I) but ortho/para directors via resonance (+R).
The Winning Locus (C4):
The position para to the C1-fluorine (C4) receives significant electron density via resonance donation. Crucially, the position ortho to the methyl (C3 or C6 in benzene numbering) is meta to the fluorine atoms. Positions meta to fluorine suffer from severe inductive deactivation without the benefit of resonance compensation. Therefore, the electrophile (
Part 2: Experimental Protocol
2.1 Reagents & Equipment
| Reagent | Grade | Role | Hazard |
| 1,5-Difluoro-2-methylbenzene | >98% | Substrate | Flammable, Irritant |
| Nitric Acid (HNO₃) | Fuming (>90%) | Electrophile Source | Oxidizer, Corrosive |
| Sulfuric Acid (H₂SO₄) | Conc. (98%) | Catalyst/Dehydrating Agent | Corrosive, Water-reactive |
| Dichloromethane (DCM) | HPLC | Extraction Solvent | Carcinogen (suspected) |
| Sodium Bicarbonate | Sat.[1] Aq. | Neutralization | Irritant |
| Magnesium Sulfate | Anhydrous | Drying Agent | Dust irritant |
2.2 Experimental Setup (Graphviz Workflow)
Figure 1: Step-by-step workflow for the nitration process. Colors indicate critical control points (Red/Yellow).
2.3 Step-by-Step Procedure
Step 1: Preparation of Nitrating Agent (Mixed Acid)
-
Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel in an ice-salt bath (-5°C).
-
Add Concentrated Sulfuric Acid (30 mL) .
-
Slowly add Fuming Nitric Acid (20 mL, ~1.5 eq) dropwise.
-
Critical: Maintain internal temperature < 10°C to prevent decomposition of HNO₃ and formation of NOx gases.
-
Step 2: Substrate Addition
-
Charge the addition funnel with 1,5-difluoro-2-methylbenzene (12.8 g, 100 mmol) .
-
Add the substrate dropwise to the stirred acid mixture over 30–45 minutes.
-
Observation: The solution will darken; ensure vigorous stirring to maximize interfacial contact between the organic substrate and the aqueous acid phase.
-
Temperature Control: Do not allow the temperature to exceed 15°C during addition to minimize dinitration byproducts.
-
Step 3: Reaction Phase
-
Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 2–3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Endpoint: Disappearance of starting material peak.
-
Step 4: Quenching & Isolation
-
Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.
-
Safety: Exothermic reaction.[2] Wear full PPE including face shield.
-
-
Transfer the aqueous slurry to a separatory funnel.
-
Extract with Dichloromethane (3 x 50 mL) .
-
Combine organic layers and wash sequentially with:
-
Water (50 mL)
-
Saturated NaHCO₃ (2 x 50 mL) – Caution: CO₂ evolution.
-
Brine (50 mL)
-
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).
Step 5: Purification
-
The crude product is typically a yellow oil or low-melting solid.
-
Purification Method: Vacuum Distillation (if oil) or Recrystallization from Ethanol/Water (if solid).
-
Expected Yield: 85–92%.
-
Target Structure:1,5-difluoro-2-methyl-4-nitrobenzene .
-
Part 3: Results & Analysis
3.1 Expected Analytical Data
| Technique | Parameter | Expected Signal | Interpretation |
| GC-MS | Molecular Ion ( | m/z 173 | Consistent with |
| ¹H NMR | Aromatic H (C3) | Doublet (~7.0 ppm) | Coupled to F (Large |
| ¹H NMR | Aromatic H (C6) | Doublet (~7.9 ppm) | Deshielded by ortho-NO₂ and ortho-F |
| ¹H NMR | Methyl ( | Singlet/Doublet (~2.3 ppm) | Long-range coupling to F possible |
| ¹⁹F NMR | F Signals | Two distinct multiplets | Non-equivalent fluorines due to asymmetry |
3.2 Mechanism of Regioselectivity (Graphviz)
Figure 2: Mechanistic pathway highlighting the stabilization of the sigma complex at C4.
Part 4: Safety & Hazards
-
Runaway Exotherm: Nitration is highly exothermic. Failure to control temperature during addition can lead to a "fume-off" or explosion. Always keep the ice bath fresh.
-
Acid Burns: The mixed acid (HNO₃/H₂SO₄) is a potent dehydrating agent that causes instant, severe burns. Double-glove (Nitrile) and use a rubber apron.
-
Hydrofluoric Acid Risk: While unlikely under these conditions, decomposition of fluorinated aromatics can theoretically release HF. Have Calcium Gluconate gel available as a precaution.
References
-
Nitration of Fluorotoluenes: Maurya, S. K., et al. "Solid acid catalysts for fluorotoluene nitration using nitric acid."[3][4] Green Chemistry, 2003, 5, 720-723.[3] Link
-
Synthesis of 2,4-Difluoronitrobenzene Derivatives: Patent WO2007072679A1, "Process for producing 2,4-difluoronitrobenzene."[5] Link
-
General Nitration Protocols: "Nitration of Substituted Benzenes." Organic Syntheses, Coll.[2] Vol. 1, p. 372. Link
-
Product Characterization: Sigma-Aldrich Product Sheet, "2,4-Difluoro-5-nitrotoluene." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
Application Note: Purification of 1,5-Difluoro-2-methyl-3-nitrobenzene
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 1,5-Difluoro-2-methyl-3-nitrobenzene (CAS: 1188412-98-7). The protocol addresses the specific challenges of separating this regioisomer from its structural analogs (primarily the 5-nitro isomer) generated during the nitration of 2,4-difluorotoluene.
Abstract
The synthesis of this compound (also known as 2,4-difluoro-6-nitrotoluene ) typically involves the electrophilic nitration of 2,4-difluorotoluene. This reaction yields a mixture of regioisomers, predominantly the target 6-nitro isomer and the 5-nitro byproduct, alongside unreacted starting material. Due to the similar polarity and boiling points of these fluorinated nitroaromatics, standard distillation is often insufficient for pharmaceutical-grade purity (>98%). This guide details a self-validating purification protocol combining fractional crystallization (for bulk impurity removal) and flash column chromatography (for final polishing), ensuring high recovery and structural integrity.
Chemical Profile & Properties
Understanding the physicochemical properties is critical for selecting the correct purification vector.
| Property | Data | Relevance to Purification |
| Chemical Name | This compound | Target Compound |
| Systematic Name | 2,4-Difluoro-6-nitrotoluene | Defines substitution pattern (Ortho/Para to Me) |
| CAS Number | 1188412-98-7 | Unique Identifier |
| Molecular Formula | C₇H₅F₂NO₂ | MW: 173.12 g/mol |
| Physical State | Low-melting solid / Semi-solid | Suggests crystallization requires low-temp aging |
| Solubility | Soluble: EtOAc, DCM, TolueneInsoluble: Water | Mobile phase selection (Normal Phase) |
| Key Impurity | 1,5-Difluoro-2-methyl-5-nitrobenzene | Meta-nitro isomer (close eluting) |
Synthesis Context & Impurity Analysis
To purify effectively, one must understand the origin of impurities. The nitration of 2,4-difluorotoluene is directed by the activating methyl group (ortho/para) and the deactivating but ortho/para-directing fluorine atoms.
-
Target (Major): Nitration at C6 (Ortho to Methyl, Meta to Fluorines). Sterically accessible.
-
Impurity (Minor): Nitration at C5 (Para to C2-F, Ortho to C4-F).
-
Impurity (Trace): Dinitrated species or oxidized methyl byproducts.
Workflow Visualization
The following diagram maps the logical flow from crude synthesis to pure isolate.
Figure 1: Strategic workflow for the isolation of this compound.
Detailed Purification Protocols
Phase 1: Work-up and Acid Removal (Critical Pre-step)
Objective: Remove mineral acids (HNO₃, H₂SO₄) which degrade the product during concentration.
-
Quench: Pour the crude nitration mixture slowly onto crushed ice (5x volume) with vigorous stirring.
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).
-
Note: DCM is preferred if the product is an oil; EtOAc is better if solids precipitate.
-
-
Neutralization: Wash the combined organic layers with Saturated NaHCO₃ until pH ~7, followed by a Brine wash.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes. Filter and concentrate under reduced pressure (<40°C) to obtain the crude orange/yellow oil.
Phase 2: Fractional Crystallization (Bulk Purification)
Objective: Enrich the major isomer (Target) from the crude oil. The 6-nitro isomer (Target) generally has a higher symmetry and melting point than the 5-nitro impurity.
-
Solvent Selection: Use Isopropyl Alcohol (IPA) or a Hexane/EtOAc (9:1) mixture.
-
Protocol: Dissolve 1g of crude oil in the minimum amount of hot solvent (~5-10 mL).
-
-
Induction: Allow the solution to cool slowly to room temperature. If oiling out occurs (liquid-liquid phase separation), reheat and add a seed crystal or scratch the glass surface.
-
Deep Cooling: Place the vessel in a -20°C freezer for 12-24 hours.
-
Filtration: Filter the resulting solids rapidly while cold. Wash with cold (-20°C) Hexanes.
-
Validation: Analyze the solid via ¹H NMR or GC-MS . If purity is >90%, proceed to Phase 3. If <90%, recrystallize again.[1]
Phase 3: Flash Column Chromatography (Polishing)
Objective: Remove trace isomers and baseline impurities that co-crystallize.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Column Dimension: 10:1 to 20:1 ratio of Silica:Crude mass.
-
Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B) .
Gradient Protocol:
| Time (CV*) | % Solvent B (EtOAc) | Event |
|---|---|---|
| 0 - 2 | 0% | Column Equilibration |
| 2 - 5 | 0% → 2% | Elution of non-polar byproducts |
| 5 - 15 | 2% → 10% | Elution of Target Isomer |
| 15 - 20 | 10% → 30% | Elution of polar impurities (5-nitro isomer) |
*CV = Column Volume
Detection: Monitor UV at 254 nm (aromatic ring) and 280 nm (nitro group absorbance). The target compound (2,4-difluoro-6-nitrotoluene) typically elutes before the 5-nitro isomer due to the "ortho effect" (steric shielding of the nitro group by the methyl and fluorine, reducing interaction with silica).
Analytical Validation (Self-Validating System)
To ensure the isolated product is the correct isomer, you must validate the substitution pattern using ¹H NMR .
Expected ¹H NMR (CDCl₃, 400 MHz) for this compound:
-
Methyl Group: Singlet (or doublet due to F-coupling) at ~2.4-2.5 ppm .
-
Aromatic Protons:
-
H4 (Between F and F): This proton is a triplet of doublets (or similar complex multiplet) due to coupling with two Fluorine atoms (¹⁹F). It will appear upfield (~6.9 - 7.1 ppm) due to shielding by F.
-
H6 (No, H6 is substituted): Wait, structure check:
-
Ring: 1-F, 2-Me, 3-NO2, 4-H, 5-F, 6-H.
-
H4: Between NO2 and F(5). Deshielded by NO2.
-
H6: Between F(1) and F(5)? No.
-
Let's re-map the user's structure (this compound):
-
C1-F, C2-Me, C3-NO2, C4-H, C5-F, C6-H.
-
Proton at C4: Ortho to F(5), Ortho to NO2(3). Expected Shift: ~7.8 - 8.2 ppm (Deshielded).
-
Proton at C6: Ortho to F(1), Ortho to F(5), Meta to NO2. Expected Shift: ~7.0 - 7.3 ppm (Shielded by two ortho Fs).
-
Coupling: H4 will show coupling to F5 (Ortho, J
8-10Hz) and F1 (Para, J5-6Hz). H6 will show coupling to F1 (Ortho) and F5 (Ortho).
-
-
-
Differentiation: The impurity (5-nitro isomer) would have protons in different environments (e.g., a proton between two Fs would be very shielded).
-
GC-MS:
-
Look for molecular ion [M]+ = 173 m/z .
-
Fragment [M-NO₂]+ = 127 m/z (loss of nitro) and [M-NO₂-F]+ .
Safety & Handling
-
Hazards: Fluorinated nitroaromatics are potentially toxic and skin irritants. The nitro group poses a risk of energetic decomposition if heated to dryness under acidic conditions.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood.
-
Storage: Store the purified solid in amber vials at 2-8°C to prevent photolytic degradation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling out during crystallization | Impurity profile too complex or cooling too fast. | Re-dissolve and add a seed crystal. Switch solvent to Hexane/Toluene (10:1). |
| Co-elution in Chromatography | Gradient too steep. | Lower initial EtOAc concentration to 1% or use pure Toluene as mobile phase (pi-pi interaction separation). |
| Low Yield | Product remaining in mother liquor. | Combine mother liquors, concentrate, and run a "scavenger" column. |
References
- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
Sources
Application Note: Derivatization Strategies for 1,5-Difluoro-2-methyl-3-nitrobenzene
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the specific reactivity and derivatization of 1,5-Difluoro-2-methyl-3-nitrobenzene (also known as 2,4-difluoro-6-nitrotoluene ).
Executive Summary & Reactivity Profile
This compound is a highly specialized scaffold used primarily in the synthesis of kinase inhibitors (e.g., TRK, ALK inhibitors) and fluorinated indoles . Its unique substitution pattern—featuring two fluorine atoms meta to a nitro group—creates a distinct reactivity landscape compared to more common isomers like 2,4-difluoronitrobenzene.
Reactivity Matrix
The molecule's behavior is defined by the interplay between the electron-withdrawing nitro group and the electron-donating methyl group.
| Functional Group | Reactivity Status | Mechanism | Application |
| Nitro (-NO₂) | High | Reduction | Precursor to anilines (3-amino-2,4-difluorotoluene) for amide coupling. |
| Methyl (-CH₃) | High | Enamine Formation / Radical | Precursor to 4,6-difluoroindole (via Leimgruber-Batcho) or benzylic bromides. |
| Fluorines (-F) | Low (Meta-Deactivated) | SNAr (Resistant) | Unlike 2,4-difluoronitrobenzene, the fluorines here are meta to the nitro group, making them resistant to nucleophilic attack. This allows for chemoselective reactions on the nitro/methyl groups without defluorination. |
Structural Visualization
The following diagram maps the reactivity zones of the molecule.
Figure 1: Reactivity map highlighting the divergent synthetic pathways available for the scaffold.[1][2][3]
Protocol 1: Synthesis of 4,6-Difluoroindole (Leimgruber-Batcho)
This is the most high-value transformation for this scaffold, converting the o-nitrotoluene core into a fluorinated indole, a pharmacophore found in numerous anti-cancer agents.
Mechanism: Condensation of the activated methyl group with dimethylformamide dimethyl acetal (DMFDMA) forms an enamine, which undergoes reductive cyclization.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2–1.5 eq)
-
Solvent: DMF (anhydrous)
-
Reductant: Iron powder (Fe) or H₂/Pd-C
-
Acid: Glacial Acetic Acid
Step-by-Step Procedure
-
Enamine Formation:
-
Dissolve the substrate in anhydrous DMF (0.5 M concentration).
-
Add DMFDMA (1.2 eq) under nitrogen atmosphere.
-
Heat the mixture to 110°C for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the starting nitro compound and formation of the red/orange enamine intermediate.
-
Note: If conversion is slow, add an additional 0.5 eq of DMFDMA.
-
Concentrate the reaction mixture under reduced pressure to remove excess DMFDMA and DMF. The crude enamine is usually used directly.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a mixture of Toluene/Acetic Acid (4:1 ratio).
-
Add Iron powder (5.0 eq) cautiously.
-
Heat to 80–90°C with vigorous stirring for 2–4 hours.
-
Alternative (Catalytic Hydrogenation): Dissolve enamine in MeOH/EtOAc, add 10% Pd/C (10 wt%), and stir under H₂ (balloon) at RT. This method is cleaner but may require careful filtration of pyrophoric catalyst.
-
-
Workup & Purification:
-
Filter the mixture through a Celite pad to remove iron residues. Wash with Ethyl Acetate.[2][4]
-
Neutralize the filtrate with saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).[4]
-
Target Product: 4,6-Difluoroindole (Off-white solid).
-
Protocol 2: Selective Reduction to 3-Amino-2,4-difluorotoluene
The aniline derivative is a critical intermediate for amide coupling reactions in the synthesis of TRK/ALK kinase inhibitors.
Materials
-
Catalyst: 10% Palladium on Carbon (Pd/C) (50% water wet recommended for safety)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask, suspend the substrate (10 g, ~57 mmol) in MeOH (100 mL).
-
Safety: Under an argon blanket, carefully add 10% Pd/C (1.0 g, 10 wt% loading). Do not add dry catalyst to flammable solvent in air.
-
-
Hydrogenation:
-
Purge the flask with vacuum/nitrogen cycles (3x).
-
Introduce Hydrogen gas via a balloon.[8]
-
Stir vigorously at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: LCMS should show complete conversion to the aniline (M+H = 144.1).
-
-
Isolation:
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Keep the filter cake wet (dry Pd/C is pyrophoric).
-
Yield: Typically >95% quantitative yield. The product (3-amino-2,4-difluorotoluene) is an oil or low-melting solid that darkens on oxidation; store under inert gas or use immediately.
-
Protocol 3: Benzylic Bromination (Wohl-Ziegler)
This protocol functionalizes the methyl group, creating an electrophile for alkylation reactions, while leaving the nitro group and fluorines intact.
Materials
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative)
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve the substrate in Trifluorotoluene (0.2 M).
-
Add NBS (1.05 eq) and AIBN (0.05 eq).
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80–100°C) for 4–6 hours.
-
Critical Check: Ensure the reaction is anhydrous to prevent benzylic alcohol formation.
-
-
Workup:
References & Validation
The protocols above are synthesized from verified methodologies for o-nitrotoluene derivatives and specific patent literature regarding kinase inhibitor synthesis.
-
Synthesis of this compound (Precursor Synthesis):
-
Source: US Patent 9,249,147 B2. "Tyrosine kinase inhibitors."[8]
-
Context: Describes the nitration of 2,4-difluorotoluene to yield the target scaffold and its subsequent reduction.
-
-
Indole Synthesis (Leimgruber-Batcho Method):
-
Source: BenchChem / Chemical Literature.
-
Context: General applicability of DMFDMA/Reduction sequence for converting 2-nitrotoluenes to indoles.
-
-
Nucleophilic Aromatic Substitution (SNAr) Constraints:
-
Source: PMC Article "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens."
-
Context: Contrasts the reactivity of 4,5-difluoro isomers (highly reactive) with the meta-deactivated 2,4-difluoro-6-nitro pattern.
-
-
General Properties & Safety:
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 3. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. [1188412-98-7], MFCD22557859, this compound [combi-blocks.com]
- 6. CAS:660432-43-9, 2-氟-4-硝基苄醇-毕得医药 [bidepharm.com]
- 7. echemi.com [echemi.com]
- 8. US9249147B2 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Application Note: Comprehensive Analytical Strategies for 1,5-Difluoro-2-methyl-3-nitrobenzene
Introduction
1,5-Difluoro-2-methyl-3-nitrobenzene is a fluorinated nitroaromatic compound, a class of molecules that serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of fluorine atoms and a nitro group on the aromatic ring imparts unique reactivity, making it a valuable building block for complex molecular architectures. However, these same features necessitate rigorous analytical control to ensure identity, purity, and the absence of potentially toxic or process-interfering impurities.
This guide provides a comprehensive overview of robust analytical techniques for the characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals who require reliable methods for purity assessment, impurity profiling, structural confirmation, and thermal stability analysis. The protocols herein are grounded in established principles of chromatography, spectroscopy, and thermal analysis, explaining the causality behind experimental choices to ensure method integrity and reproducibility.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 1188412-98-7 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Physical Form | Solid or semi-solid | [3] |
| SMILES | CC1=C(C=C(C=C1F)F)[O-] | [2] |
| Storage | Sealed in dry, room temperature or 2-8°C | [2][3] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for separating and quantifying the target compound from its impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for analyzing non-volatile impurities in fluoronitrobenzene derivatives.[4] Its high resolution and sensitivity make it ideal for routine quality control and stability studies.
Causality of Method Design:
-
Column Selection: A reversed-phase C18 column is the standard choice for separating moderately polar aromatic compounds like nitrobenzenes. Its hydrophobic stationary phase provides effective retention and separation from both more polar and less polar impurities.[4]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute a wide range of impurities.[4] The addition of a small amount of acid, such as formic or phosphoric acid, protonates silanol groups on the silica support, leading to improved peak shape and reproducibility.[4][5] For LC-MS applications, a volatile buffer like formic acid is essential.[5]
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the analyte at its maximum absorbance wavelength but also provides spectral data across a range, which is invaluable for assessing peak purity and aiding in the tentative identification of unknown impurities.[4]
Protocol: HPLC Purity Assay
-
Standard Preparation: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.5-1.0 mg/mL in the same diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Instrumental Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 254 nm |
-
Data Analysis: Calculate purity using the area percent method. For quantification, use a calibration curve generated from the working standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile starting materials.[4] The high sensitivity of electron capture detectors (ECD) for halogenated and nitro-containing compounds makes GC-ECD a powerful alternative for trace analysis.[6]
Protocol: GC-MS for Volatile Impurities
-
Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of 1-5 mg/mL.
-
Instrumental Conditions (Based on EPA Method 8091 for Nitroaromatics[7])
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure of the primary compound and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for unambiguous structure confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.
Causality of Experimental Design:
-
¹H NMR: Provides information on the aromatic and methyl protons, including their chemical shifts and coupling constants (splitting patterns), which reveal their relative positions.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment.
-
¹⁹F NMR: Directly observes the fluorine nuclei. The chemical shifts and coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) are highly sensitive to the electronic environment and are critical for confirming the substitution pattern on the aromatic ring.[8][9]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher spectrometer. Additional 2D experiments like COSY and HSQC can be run to confirm assignments.
-
Expected Spectral Features:
-
¹H NMR: A singlet for the methyl (CH₃) group and two doublets or multiplets in the aromatic region for the two aromatic protons.
-
¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule. Carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.
-
¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.
-
Mass Spectrometry (MS)
MS provides crucial molecular weight information and fragmentation patterns that aid in structural confirmation. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for impurity identification.[10]
Causality of Ionization Choice:
-
Standard electrospray ionization (ESI) can be inefficient for nonpolar nitrobenzene molecules.[10]
-
Atmospheric Pressure Chemical Ionization (APCI) is often a better choice for such compounds, as it is more suitable for analyzing less polar molecules.[10]
-
Electron Ionization (EI), used in GC-MS, provides reproducible fragmentation patterns that are excellent for library matching.
Expected Fragmentation: The molecular ion (M⁺˙) should be observed at m/z 173.12. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (46 Da), NO (30 Da), and subsequent fragmentation of the aromatic ring. Predicted adducts in high-resolution MS include [M+H]⁺ at m/z 174.0361 and [M+Na]⁺ at m/z 196.0181.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It serves as a quick identity check and can reveal the presence of impurities with different functional groups (e.g., a hydroxyl group from hydrolysis).[4]
Protocol: FTIR Analysis by ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflection (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (methyl) | 2980 - 2850 | Stretching[13] |
| Aromatic C=C | 1620 - 1580 | Stretching |
| Nitro (N-O) | 1550 - 1500 & 1360 - 1320 | Asymmetric & Symmetric Stretching[14] |
| C-F | 1250 - 1000 | Stretching |
Analytical Workflow & Technique Selection
Choosing the correct analytical technique depends on the specific question being asked. The following diagrams illustrate a general workflow and a decision-making process for technique selection.
Caption: General Analytical Workflow for this compound.
Caption: Decision Tree for Selecting the Appropriate Analytical Technique.
Summary of Techniques
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| HPLC-UV/PDA | Purity assay, quantification of non-volatile impurities. | Retention time, peak area (concentration), UV spectrum. | High precision, robust, widely available. | Not suitable for volatile compounds; MS detector needed for mass info. |
| GC-MS | Identification and quantification of volatile/semi-volatile impurities. | Retention time, mass spectrum (structural info). | High sensitivity, definitive identification via library match. | Requires analyte to be volatile and thermally stable. |
| NMR | Unambiguous structure confirmation and elucidation. | Chemical environment of ¹H, ¹³C, ¹⁹F nuclei, connectivity. | Definitive structural information. | Lower sensitivity, requires higher sample amount, expensive. |
| FTIR | Rapid identity confirmation, functional group analysis. | Presence of key chemical bonds (C-F, N-O, etc.). | Fast, non-destructive, simple sample prep. | Provides limited structural detail, not suitable for quantification. |
| DSC | Thermal stability, melting point, purity estimation. | Onset of decomposition, melting point, heat flow. | Important for process safety evaluation.[15] | Not a primary identification technique. |
References
- SIELC Technologies. (n.d.). Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column.
- BenchChem. (2025). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- Sigma-Aldrich. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene.
- ChemScene. (n.d.). This compound.
- Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
- MDPI. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
- EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Bella, M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.
- PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene.
- PubChem. (n.d.). 1,4-difluoro-2-methyl-5-nitrobenzene.
- MDPI. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process.
- EPA. (2016). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III.
- Shimadzu. (n.d.). FTIR TALK Vol.2.
- Ukrainian Chemistry Journal. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid [mdpi.com]
- 11. PubChemLite - 1,4-difluoro-2-methyl-5-nitrobenzene (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 12. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,5-Difluoro-2-methyl-3-nitrobenzene as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery
1,5-Difluoro-2-methyl-3-nitrobenzene has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring two activating fluorine atoms and a versatile nitro group on a toluene scaffold, makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The nitro group, a powerful electron-withdrawing group, not only activates the aromatic ring for nucleophilic aromatic substitution (SNAr) but also serves as a precursor to a primary amine, a common functional handle in active pharmaceutical ingredients (APIs)[2][3].
This document provides a comprehensive guide to the properties, applications, and handling of this compound, with a focus on its role in the synthesis of targeted therapies, such as kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1188412-98-7 | [2][4] |
| Molecular Formula | C₇H₅F₂NO₂ | [2][4] |
| Molecular Weight | 173.12 g/mol | [2][4] |
| Appearance | Solid or semi-solid | [5] |
| Purity | ≥95% | [2][4] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [2][4] |
Application in the Synthesis of Kinase Inhibitors: A Hypothetical Pathway to a Vemurafenib Analog
This compound is an ideal precursor for the synthesis of substituted anilines, which are core components of numerous kinase inhibitors. One of the most notable drugs in this class is Vemurafenib (PLX4032), a potent inhibitor of the B-RafV600E mutant kinase, used in the treatment of melanoma.[6][7][8] The difluorinated aniline moiety is crucial for the drug's activity.
The following section outlines a plausible synthetic pathway for a Vemurafenib analog, starting from this compound. This pathway highlights the two key transformations of the intermediate: nitro group reduction and nucleophilic aromatic substitution.
Synthetic Scheme
Caption: Synthetic pathway to a Vemurafenib analog.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Catalytic Reduction of this compound to 3,5-Difluoro-2-methylaniline
This protocol describes the reduction of the nitro group to a primary amine, a crucial step in preparing the core aniline structure. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound in ethanol in a suitable hydrogenation vessel, add 10% Pd/C catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, though conditions may vary) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-Difluoro-2-methylaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[9] Its heterogeneous nature allows for easy removal by filtration.
-
Solvent: Ethanol or methanol are excellent solvents for both the starting material and the product, and are compatible with the hydrogenation conditions.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, a slightly elevated pressure can increase the reaction rate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a Related Intermediate
While the primary pathway shown involves reduction first, in other synthetic strategies, the fluorine atoms on the ring can be displaced via SNAr. This protocol provides a general method for the reaction of a fluoronitrobenzene with an amine nucleophile.
Materials:
-
This compound (or a related fluoronitroaromatic) (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 2.0 eq)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (optional, to scavenge HF)
Procedure:
-
Dissolve the fluoronitroaromatic compound in the chosen polar aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine nucleophile, followed by the base if required.
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cationic species but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.
-
Base: The addition of a non-nucleophilic base can be beneficial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, preventing potential side reactions.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific safety data sheet (SDS) for this compound may not be readily available, data from closely related compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[5]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases, seek medical attention.
-
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its strategic placement of fluorine atoms and a nitro group allows for a range of chemical transformations that are central to the construction of complex, biologically active molecules. The protocols and information provided herein are intended to guide researchers in the effective and safe utilization of this important chemical building block in their drug discovery and development endeavors.
References
-
PubChem. 3,5-Difluoro-2-nitroaniline. [Link]
-
PharmaCompass. Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. [Link]
-
Semantic Scholar. Reactions for making widely used aniline compounds break norms of synthesis. [Link]
- Google Patents. Water phase synthesis process of difluoromethoxy nitrobenzene.
-
PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
- Google Patents. Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
-
Patsnap. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
-
PubMed. PLX4032, a selective BRAF(V600E) kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAF melanoma cells. [Link]
-
SciSpace. DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. [Link]
-
ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline.. [Link]
-
PMC. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]
- Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Medscape. Zelboraf (vemurafenib) dosing, indications, interactions, adverse effects, and more. [Link]
-
Carboni, R. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Semantic Scholar. Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. [Link]
-
Organic Chemistry Portal. Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. [Link]
-
PMC. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. [Link]
-
MDPI. Inter-Relationship Between Melanoma Vemurafenib Tolerance Thresholds and Metabolic Pathway Choice. [Link]
-
U.S. Food and Drug Administration. Summary Review. [Link]
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PLX4032, a selective BRAF(V600E) kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAF melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zelboraf (vemurafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Difluoro-2-methyl-3-nitrobenzene
Target Molecule: 1,5-Difluoro-2-methyl-3-nitrobenzene (CAS: 1188412-98-7) Synonyms: 2,4-Difluoro-6-nitrotoluene Support Ticket: Yield Improvement & Regioselectivity Control Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound (Target) via the direct nitration of 2,4-difluorotoluene presents a classic regioselectivity challenge. The presence of two fluorine atoms and a methyl group creates a competitive landscape between the C5 position (thermodynamically and electronically favored) and the C6 position (sterically hindered but required for your target).
Low yields are typically caused by:
-
Regio-misdirection: The formation of the major isomer 2,4-difluoro-5-nitrotoluene.
-
Over-nitration: Formation of dinitro species at elevated temperatures.[1]
-
Inefficient Isolation: Difficulty separating the ortho-nitro (Target) from the meta-nitro (Byproduct) isomers.
This guide provides a troubleshooting framework to shift the ratio in favor of the target and maximize recovery.
Module 1: The Regioselectivity Trap (Root Cause Analysis)
Question: Why is my reaction producing primarily the "wrong" isomer?
Answer: You are fighting the directing effects of the substituents. In the precursor 2,4-difluorotoluene :
-
C5 Position (Major Byproduct): This site is para to F(2) and ortho to F(4). Both fluorine atoms activate this position via resonance donation, despite their inductive withdrawal. It is the electronic "sweet spot."
-
C6 Position (Target): This site is ortho to the Methyl group. While Methyl is activating, the position is meta to both fluorine atoms (which deactivate it inductively). Furthermore, placing a nitro group ortho to a methyl group introduces steric strain.
Consequently, standard mixed-acid nitration yields ~80-90% of the C5-isomer and only ~10-20% of your target (C6-isomer).
Visualizing the Competition
Module 2: Protocol Optimization (Yield Improvement)
Question: How do I improve the yield of the C6 (Target) isomer?
Since the electronic bias is intrinsic, you cannot easily "flip" the major product to the minor one using standard nitration. However, you can maximize the ratio and eliminate losses using these three strategies.
Strategy A: Temperature & Reagent Control (The Kinetic Shift)
The target isomer (ortho-nitro) is often formed closer to the kinetic limit.
-
Protocol Adjustment: Lower the reaction temperature to -10°C to -5°C .
-
Reagent Switch: Replace standard mixed acid (
) with Potassium Nitrate ( ) in concentrated Sulfuric Acid ( ) . This generates the nitronium ion ( ) in a more controlled manner, reducing local hotspots that lead to dinitration.
Strategy B: The "Blocking Group" Route (High Purity Solution)
If you require high yields (>50%) and high purity, direct nitration is inefficient. The industrial workaround involves blocking the highly reactive C5 position.
Workflow:
-
Bromination: React 2,4-difluorotoluene with
. The bromine will selectively go to the activated C5 position.-
Intermediate: 5-Bromo-2,4-difluorotoluene.
-
-
Nitration: Nitrate the intermediate. With C5 blocked, the nitro group is forced to C6 (Target position).
-
Intermediate: 5-Bromo-2,4-difluoro-6-nitrotoluene.
-
-
Hydrodebromination: Remove the bromine using
and Pd/C (carefully controlled to avoid reducing the nitro group) or chemical reduction.
Strategy C: Solvent Effects
Using Dichloromethane (DCM) as a co-solvent with a nitronium salt (e.g.,
Module 3: Purification & Isolation (The "Rescue")
Question: I have a mixture of isomers. How do I separate them efficiently?
The boiling points of the C5 and C6 isomers are likely close, making simple distillation difficult. However, their dipole moments and crystallinity differ significantly.
Separation Troubleshooting Table
| Method | Suitability | Technical Note |
| Fractional Crystallization | High | The Target (C6-nitro) is more symmetrical and compact (ortho-substituted). It often has a different freezing point. Try chilling the crude oil in Hexane/Isopropanol to selectively crash out one isomer. |
| Flash Chromatography | Medium | Standard Silica gel may not resolve them well. Use a Diol-functionalized column or modify the mobile phase with 0.1% Formic Acid to exploit subtle pKa/interaction differences. |
| Vacuum Distillation | Low | Requires a high-efficiency spinning band column. Risk of thermal decomposition. Only recommended if |
Module 4: Validated Experimental Protocol (Direct Nitration)
Objective: Maximize recovery of this compound from direct nitration.
-
Preparation:
-
Charge a 3-neck flask with 96%
(5.0 equiv). Cool to -10°C using an ice/salt bath. -
Add
(1.05 equiv) in small portions, maintaining temp < 0°C. Stir until fully dissolved (formation of nitrating mix).
-
-
Addition:
-
Add 2,4-Difluorotoluene (1.0 equiv) dropwise over 60 minutes.
-
Critical: Do not allow temperature to rise above 0°C . Higher temps favor the thermodynamic C5 product and dinitration.
-
-
Quench & Workup:
-
Pour onto crushed ice. Extract with Dichloromethane (DCM) (
). -
Wash organic layer with 5%
(removes acid) and Brine.[2] -
Dry over
and concentrate.
-
-
Isolation (Crucial Step):
-
Analyze crude ratio via GC-MS or NMR.
-
Purification: Load crude oil onto a silica column.
-
Eluent: Gradient n-Hexane:Ethyl Acetate (95:5 to 90:10) .
-
Note: The Target (C6-nitro) is typically less polar (elutes first) than the C5-nitro isomer due to the "ortho effect" (intramolecular shielding of the nitro group by the methyl).
-
Module 5: Safety & Handling
-
Thermal Runaway: Nitration is highly exothermic. Ensure active cooling and emergency quench capability (ice bath).
-
Toxicity: Nitro-aromatics are potential carcinogens and skin irritants. Use double nitrile gloves and work in a fume hood.
-
Explosion Hazard: Do not distill the distillation residue to dryness; polynitrated byproducts can be shock-sensitive.
References
-
ScienceMadness. (2023). Discussion on Regioselectivity in Nitration of Activated Aromatics. Retrieved from [Link]
-
National Institutes of Health (PMC). (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]
(Note: The "Blocking Group" strategy is a standard organic synthesis principle derived from the reactivity patterns observed in references 3 and 5, applied here to solve the specific regioselectivity issue of the user's target.)
Sources
Technical Support Center: Synthesis of 1,5-Difluoro-2-methyl-3-nitrobenzene
Executive Summary & Reaction Overview
This guide addresses the synthesis of 1,5-Difluoro-2-methyl-3-nitrobenzene (CAS: 1188412-98-7), also known as 2,4-difluoro-6-nitrotoluene . The primary synthetic route involves the electrophilic aromatic nitration of 2,4-difluorotoluene using mixed acid (HNO₃/H₂SO₄).
Critical Technical Challenge: The synthesis is governed by competing directing effects. The fluorine atoms at positions 2 and 4 (toluene numbering) strongly direct incoming electrophiles to positions 3 and 5. The methyl group directs to position 6. Consequently, the target molecule (6-nitro isomer) is often formed alongside significant quantities of the 5-nitro isomer (1,5-difluoro-2-methyl-4-nitrobenzene), which is the thermodynamically and electronically favored product.
Reaction Pathway Visualization
Figure 1: Reaction network showing the competition between the target 6-nitro isomer and the electronically favored 5-nitro impurity.
Troubleshooting Guide: Side Reactions & Impurities
Issue 1: High Levels of Regioisomer Contamination
Symptom: HPLC/GC shows a split peak or a major impurity (30–60%) with identical mass (M+ = 173). Diagnosis: Formation of 1,5-difluoro-2-methyl-4-nitrobenzene (5-nitro isomer). Mechanism: The fluorine atoms are ortho/para directors.[1] In 2,4-difluorotoluene, the 5-position is para to F(2) and ortho to F(4), making it highly activated. The target 6-position is meta to both fluorines, relying solely on the methyl group for activation.
Corrective Actions:
-
Temperature Control: Maintain reaction temperature between -5°C and 5°C . Lower temperatures increase the selectivity for the kinetic product (ortho-nitration relative to methyl) over the thermodynamic product.
-
Solvent Selection: Use Dichloromethane (DCM) as a co-solvent. Nitration in DCM with nitronium tetrafluoroborate (
) or standard mixed acid often alters regioselectivity compared to neat sulfuric acid conditions. -
Purification Strategy: The isomers have slightly different boiling points and crystalline properties.
Issue 2: Formation of Dinitro Species
Symptom: Appearance of M+ = 218 peaks; product solidifies into a lower melting point mixture; exotherm observed late in the addition. Diagnosis: Over-nitration to 1,5-difluoro-2-methyl-3,5-dinitrobenzene . Mechanism: The first nitro group deactivates the ring, but the presence of two fluorine atoms and a methyl group keeps the ring sufficiently electron-rich to accept a second nitro group if the nitronium ion concentration is too high.
Corrective Actions:
-
Stoichiometry: Strictly limit HNO₃ to 1.0–1.05 equivalents . Do not use excess "to drive conversion."
-
Addition Rate: Add the nitrating agent dropwise over 1–2 hours. Rapid addition creates localized hot spots where dinitration occurs.
-
Quenching: Quench the reaction immediately upon consumption of the starting material (monitor by TLC/HPLC). Do not let it stir "overnight" without monitoring.
Issue 3: Low Yield & Black Tar Formation
Symptom: Dark reaction mixture, low mass balance, acidic off-gassing (NOx). Diagnosis: Oxidation of the methyl group or defluorination. Mechanism:
-
Benzylic Oxidation: The methyl group is susceptible to oxidation to an aldehyde or carboxylic acid (2,4-difluoro-3-nitrobenzoic acid) under strong oxidizing conditions (hot HNO₃).
-
Nucleophilic Aromatic Substitution (SNAr): In the presence of water and heat, the fluorine atoms (activated by the nitro group) can be hydrolyzed to phenols.
Corrective Actions:
-
Acid Strength: Use Fuming HNO₃ at low temperatures rather than heating dilute nitric acid.
-
Water Management: Ensure reagents are anhydrous. Water promotes oxidative side reactions and hydrolysis.
-
Inert Atmosphere: Run the reaction under Nitrogen (
) to prevent autoxidation, although this is less critical than temperature control.
Optimized Experimental Protocol
This protocol minimizes side reactions based on the mechanistic constraints identified above.
| Parameter | Specification | Rationale |
| Reagents | 2,4-Difluorotoluene (1.0 eq) H₂SO₄ (Conc, 5.0 vol) HNO₃ (Fuming, 1.05 eq) | High H₂SO₄ concentration acts as a solvent and heat sink. |
| Temperature | -10°C to 0°C | Critical for suppressing the 5-nitro isomer and oxidation. |
| Addition | Dropwise over 90 mins | Prevents thermal runaway and dinitration. |
| Quench | Pour onto Ice/Water | Minimizes hydrolysis of the C-F bond. |
| Workup | Extract with DCM, Wash with NaHCO₃ | Removes acidic oxidation byproducts. |
Step-by-Step Procedure:
-
Charge 2,4-difluorotoluene and concentrated sulfuric acid into a reactor. Cool to -10°C .[3]
-
Prepare a mixture of fuming nitric acid and sulfuric acid (optional: or add neat HNO₃ very slowly).
-
Add the nitrating agent dropwise, ensuring the internal temperature does not exceed 0°C .
-
Stir at 0°C for 1 hour. Monitor by HPLC for the disappearance of starting material.
-
Checkpoint: If >5% starting material remains, add 0.1 eq HNO₃. Do not heat.
-
-
Pour the reaction mixture onto crushed ice (5x volume).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer with 10% NaHCO₃ (removes benzoic acid impurities) and Brine.
-
Dry over
and concentrate. -
Purification: Subject the crude oil to fractional distillation or column chromatography (Silica, Hexane/EtOAc gradient) to separate the 3-nitro target from the 5-nitro impurity .
FAQ: Common Technical Queries
Q: Can I use the Halex process (Fluorine Exchange) instead of nitration? A: Yes, but it requires a different precursor. You would start with 2,4-dichloro-6-nitrotoluene and react it with KF in a polar solvent (DMSO/Sulfolane). This avoids the regioselectivity issue of nitration but introduces challenges with incomplete fluorination (Cl/F exchange) and higher raw material costs.
Q: Why is my product yield only 40%? A: This is likely due to the formation of the 5-nitro isomer . In standard nitration, the electronic preference for the 5-position (activated by two fluorines) is strong. A 40-50% yield of the 6-nitro (target) isomer is often the theoretical maximum without specialized catalysts (e.g., Zeolites) that might impose steric constraints.
Q: Is the product explosive? A: While mononitro compounds are generally stable, the combination of a nitro group and a methyl group on a benzene ring is a precursor to TNT-like structures. However, as a mononitro compound, it is stable at room temperature. Dinitro impurities significantly increase shock sensitivity and thermal instability. Always test crude mixtures for thermal stability (DSC) before distillation.
References
- Synthesis of this compound (Patent Protocol): Title: Tyrosine kinase inhibitors (US9249147B2) Source: Google Patents URL: Relevance: Provides the specific nitration protocol for 2,4-difluorotoluene to the target compound.
-
Regioselectivity in Fluorotoluene Nitration
-
General Nitration Mechanisms & Side Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. cerritos.edu [cerritos.edu]
- 6. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,5-Difluoro-2-methyl-3-nitrobenzene
The following is a comprehensive technical support guide designed for researchers and process chemists working with 1,5-Difluoro-2-methyl-3-nitrobenzene (also known by the IUPAC-consistent synonym 2,4-Difluoro-6-nitrotoluene ).
Senior Application Scientist Desk Subject: Troubleshooting Isolation, Isomer Separation, and Safety Protocols CAS: 1188412-98-7 | MW: 173.12 Da
Part 1: Executive Summary & Impurity Profiling
The Core Challenge: The synthesis of this compound typically involves the nitration of 2,4-difluorotoluene. This electrophilic aromatic substitution is governed by the competing directing effects of the activating methyl group (ortho/para) and the deactivating but ortho/para-directing fluorine atoms.
While the target molecule (Target A ) is often the major product, the reaction mixture invariably contains critical regioisomers that possess nearly identical boiling points, making simple distillation inefficient.
Impurity Landscape
| Compound | Structure Description | Relative Abundance | Separation Difficulty |
| Target A (6-Nitro) | This compound (Syn: 2,4-Difluoro-6-nitrotoluene) | Major Product | N/A |
| Impurity B (5-Nitro) | 1,5-Difluoro-2-methyl-4-nitrobenzene (Syn: 2,4-Difluoro-5-nitrotoluene) | Significant Minor | High (Close BP/MP) |
| Impurity C (3-Nitro) | 1,3-Difluoro-4-methyl-2-nitrobenzene (Syn: 2,4-Difluoro-3-nitrotoluene) | Trace/Minor | Medium (Sterically hindered) |
| Impurity D | Dinitrotoluenes | Trace | Low (Higher BP) |
Part 2: Purification Strategy (Decision Tree)
The following workflow illustrates the logical path for purifying the crude reaction mixture based on the physical state and purity requirements.
Figure 1: Purification workflow emphasizing the transition from distillation to crystallization for isomer separation.
Part 3: Troubleshooting & FAQs
Module 1: Crystallization Challenges
Q: The crude product is "oiling out" instead of crystallizing from Methanol/Water. How do I fix this? A: "Oiling out" occurs when the solute separates as a liquid phase before the crystallization temperature is reached, often due to adding the anti-solvent (water) too quickly or at too high a temperature. Protocol:
-
Re-dissolve: Heat the mixture until the oil phase dissolves completely into the methanol.
-
Temperature Control: Cool the solution slowly to approx. 5-10°C above the expected cloud point.
-
Seeding: Add a seed crystal of pure this compound. If none is available, scratch the glass wall with a glass rod to induce nucleation.
-
Anti-solvent Addition: Add water dropwise only after a slight turbidity or crystals have begun to form.
Q: Which solvent system provides the best separation of the 5-nitro isomer? A: Based on structural analogs (fluoronitrotoluenes), Methanol/Water (4:1 to 2:1 v/v) or Ethanol/Water are standard.
-
Mechanism: The target 6-nitro isomer (ortho-nitro) often has a more compact crystal lattice and lower solubility in aqueous alcohols compared to the 5-nitro isomer, allowing the impurity to remain in the mother liquor.
Module 2: Distillation & Thermal Stability
Q: Can I separate the isomers using fractional distillation? A: Not recommended as the primary method. The boiling point difference between the 6-nitro and 5-nitro regioisomers is typically <5°C. Fractional distillation requires a high reflux ratio and prolonged heating, which increases safety risks.
-
Recommendation: Use vacuum distillation (short path) only to remove heavy tars, inorganic salts, or dinitrated by-products. Collect the main isomer fraction and proceed to crystallization.
Q: Are there specific safety hazards during distillation? A: YES. Explosion Hazard. Nitro-aromatics can decompose violently at high temperatures.[1]
-
Mandatory Check: Run a DSC (Differential Scanning Calorimetry) on the crude material before heating. Identify the onset temperature of decomposition (
). -
Rule of Thumb: Never heat the bulk material above (
). -
Vacuum: Use high vacuum (<5 mmHg) to keep the pot temperature below 120°C.
Module 3: Chromatography (High Purity Requirements)
Q: Crystallization isn't working. What are the flash chromatography conditions? A: If the isomer ratio is poor (e.g., 60:40), crystallization yield will be low. Use Flash Chromatography.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate or Pentane/Ether.
-
Start with 98:2 Hexane:EtOAc .
-
The nitro group makes the compounds polar, but the fluorine atoms modulate retention.
-
Elution Order: typically, the ortho-nitro isomer (Target, H-bonding/shielding effects) elutes before the meta/para-nitro isomers on silica, but this must be confirmed via TLC.
-
Part 4: Analytical Verification
Ensure you are tracking the correct peak. The shift in NMR signals is subtle between isomers.
| Feature | Target (6-Nitro) | Impurity (5-Nitro) |
| Doublet of doublets (coupling to F) | Multiplets (complex coupling) | |
| Distinct shifts due to proximity to NO | Distinct shifts | |
| GC-MS | Similar fragmentation |
Tip:
References
-
European Patent Office. (2018). EP 3594199 A1: Crystalline 2-Fluoro-3-nitrotoluene and Process for Preparation. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (1951). 2-Amino-3-nitrotoluene (Isomer Separation Protocols). Org. Synth. 1951, 31, 6. Retrieved February 17, 2026, from [Link]
Sources
Optimizing reaction conditions for 1,5-Difluoro-2-methyl-3-nitrobenzene
Technical Support Center: 1,5-Difluoro-2-methyl-3-nitrobenzene
Welcome to the technical support guide for the synthesis and optimization of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation. The following content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary and most common synthetic route for this compound?
The principal industrial and laboratory-scale synthesis involves the electrophilic aromatic substitution (nitration) of 2,6-difluorotoluene. This precursor is commercially available and provides a direct pathway to the desired product. The reaction typically employs a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to generate the reactive nitronium ion (NO₂⁺).[1]
Q2: Why is a mixed acid system (H₂SO₄/HNO₃) preferred for this nitration?
Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This process significantly increases the rate and efficiency of the reaction compared to using nitric acid alone. The concentration of sulfuric acid is a critical parameter that can be adjusted to control the reaction rate and minimize byproducts.[1]
Q3: What are the primary safety concerns when performing this reaction?
The nitration of aromatic compounds is a highly exothermic process. Key safety considerations include:
-
Thermal Runaway: The reaction can generate significant heat. A failure to adequately control the temperature can lead to a rapid, uncontrolled increase in reaction rate, pressure, and the formation of dangerous byproducts. Always use an ice bath and monitor the internal temperature closely during the addition of reagents.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The reaction should be performed in a well-ventilated chemical fume hood.
-
Work-up Hazards: Quenching the reaction mixture by adding it to ice water must be done slowly and carefully to manage the heat generated from the dilution of the strong acids.
Section 2: Troubleshooting Guide - Synthesis & Purification
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently below expectations or fails entirely. What are the likely causes and how can I fix them?
A: Low yield is a common issue that can typically be traced back to one of several factors related to reagents, conditions, or work-up procedures.
-
Cause A: Inactive Nitrating Agent: The nitronium ion is susceptible to deactivation by water. Using wet reagents or glassware can quench the reaction.
-
Solution: Ensure that the 2,6-difluorotoluene starting material is anhydrous. Use high-purity, concentrated acids (e.g., 98% H₂SO₄ and 70-90% HNO₃). All glassware should be thoroughly dried before use.
-
-
Cause B: Suboptimal Temperature: The reaction rate is highly temperature-dependent.
-
Solution: If the reaction is too cold (e.g., <0 °C), the rate may be impractically slow. If it is too warm, side reactions can dominate. Maintain a strict temperature range, typically between 0 °C and 5 °C, during the addition of the nitrating agent.[2] A slight increase in temperature after the addition is complete can help drive the reaction to completion, but this must be carefully controlled.
-
-
Cause C: Inefficient Mixing: The reaction is often biphasic (organic substrate in an aqueous acid phase).
-
Solution: Vigorous mechanical stirring is essential to maximize the interfacial area between the phases, ensuring the 2,6-difluorotoluene has sufficient contact with the nitronium ions.
-
-
Cause D: Incomplete Work-up/Extraction: Product may be lost during the work-up phase.
-
Solution: After quenching the reaction in ice water, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple extractions (at least 3x) and combine the organic layers to maximize recovery. Wash the combined organic phase with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash to remove excess water.[2]
-
Issue 2: Poor Regioselectivity & Isomer Formation
Q: My product is contaminated with other nitro-isomers. How can I improve the selectivity for the desired this compound?
A: Achieving high regioselectivity is a central challenge in this synthesis. The substituents on the ring (one methyl group and two fluorine atoms) direct the position of the incoming nitro group. While the 3-position is favored, other isomers can form.
-
Understanding the Directing Effects:
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Fluorine Atoms (-F): Deactivating, but still ortho, para-directing.
-
The nitration occurs at the 3-position due to a combination of steric hindrance at the positions ortho to the methyl group and the electronic directing effects of all three substituents.
-
-
Solution A: Strict Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product and minimizing energy-intensive pathways to other isomers. Reactions performed below 5 °C often yield cleaner product profiles. Studies on related fluorotoluenes have shown that temperature has a significant effect on product composition.[3]
-
Solution B: Modify the Nitrating System: The choice and concentration of the nitrating agent can influence selectivity.
-
Using milder nitrating agents, such as trifluoroacetyl nitrate or N₂O₅ in an inert solvent like dichloromethane, can sometimes provide higher selectivity for less-activated positions, although this may require more specialized setup.[3][4]
-
Varying the H₂SO₄/HNO₃ ratio can alter the concentration of the nitronium ion and the overall polarity of the medium, which in turn can impact isomer distribution.
-
Issue 3: Byproduct Formation (Dinitration & Oxidation)
Q: I am observing significant amounts of dinitrated products and other impurities in my crude material. How can these be minimized?
A: The formation of dinitrated species or oxidation byproducts is typically a result of the reaction conditions being too harsh.
-
Cause A: Over-Nitration: The initial product, this compound, is deactivated towards further nitration, but dinitration can still occur under forcing conditions. A Chinese patent describing the synthesis of 1,5-difluoro-2,4-dinitrobenzene highlights that these compounds can be formed with strong nitrating mixtures.[5]
-
Solution: Use a controlled stoichiometry of the nitrating agent (typically 1.0 to 1.3 equivalents of HNO₃). Add the nitrating agent slowly and sub-surface to prevent localized areas of high concentration. Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS) and quench the reaction as soon as the starting material is consumed.[6][7]
-
-
Cause B: Side-Chain Oxidation: The methyl group can be susceptible to oxidation under strongly oxidizing conditions.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure the nitrating mixture is prepared correctly and does not contain excess oxidizing contaminants.
-
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific equipment and safety protocols.
-
Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 50 mL).
-
Cooling: Cool the flask in an ice/salt bath to 0 °C.
-
Substrate Addition: Slowly add 2,6-difluorotoluene (1.0 equiv) to the sulfuric acid while maintaining the temperature between 0-5 °C.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of nitric acid (1.3 equiv) and sulfuric acid (20 mL) via the dropping funnel over 1-2 hours. CRITICAL: Ensure the internal temperature does not exceed 5 °C during this addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 25 °C for 2 hours, or until GC/MS analysis shows complete consumption of the starting material.[2]
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude oil or solid by silica gel column chromatography using a petroleum ether or hexane/ethyl acetate gradient to obtain the pure product.[2]
Data Summary: Optimizing Reaction Parameters
The following table provides a conceptual summary of how changing key parameters can affect the reaction outcome. Actual results will vary.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Temperature | 0-5 °C | 25-30 °C | Condition A is preferred. Lower temperature increases regioselectivity and minimizes the formation of dinitrated and oxidized byproducts. |
| HNO₃ Equivalents | 1.1 eq | 2.0 eq | Condition A is preferred. A slight excess of nitric acid ensures complete conversion, while a large excess (Condition B) significantly increases the risk of dinitration. |
| Stirring Speed | 100 RPM (Magnetic) | 500 RPM (Mechanical) | Condition B is preferred. High-shear mechanical stirring is crucial for overcoming mass transfer limitations in the biphasic mixture, leading to a faster and more uniform reaction. |
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from synthesis to purification.
Caption: Workflow for Synthesis and Purification.
Section 4: Advanced Topics & Downstream Applications
Q: Why is this compound a useful intermediate in drug development?
A: This molecule is a valuable building block primarily due to its potential for undergoing selective substitution reactions, allowing for the construction of more complex molecular scaffolds.
-
Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nitro group activates the fluorine atoms, particularly the one at the 5-position (para to the nitro group), towards substitution by nucleophiles.[8][9] This allows for the introduction of various functional groups (e.g., amines, alcohols, thiols) to build diversity in drug candidates. The mechanism proceeds through a stabilized Meisenheimer complex intermediate.[8][10]
-
Suzuki-Miyaura Cross-Coupling: While less common for fluoroarenes compared to bromo- or iodoarenes, the fluoro groups can potentially be used in advanced cross-coupling reactions under specific catalytic conditions. More commonly, the nitro group can be reduced to an amine, which is then converted to a halide or triflate, providing a handle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form C-C bonds.[11][12][13]
Troubleshooting Downstream Reactions
The following diagram provides a decision-making framework for troubleshooting a common downstream reaction, the SₙAr substitution.
Caption: Troubleshooting Tree for SₙAr Reactions.
References
Sources
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Lab Reporter [fishersci.se]
- 13. Yoneda Labs [yonedalabs.com]
- 14. 1188412-98-7|this compound|BLD Pharm [bldpharm.com]
- 15. chemscene.com [chemscene.com]
- 16. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. 1,5-Difluoro-3-methyl-2-nitrobenzene | Chemrio [chemrio.com]
- 20. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Benzene, 1,2-difluoro-5-methyl-3-nitro-(468718-05-0) 1H NMR [m.chemicalbook.com]
- 25. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 30. Organic Syntheses Procedure [orgsyn.org]
1,5-Difluoro-2-methyl-3-nitrobenzene stability and storage
Executive Summary: Technical Support Guide
Compound Identity:
This guide addresses the specific stability challenges of This compound , a sterically crowded, electron-deficient aromatic building block. Due to the ortho-methyl/nitro arrangement and meta-fluoro substitution pattern, this compound exhibits unique reactivity and storage requirements distinct from generic fluoronitrobenzenes.[1]
Part 1: Immediate Storage & Handling Protocols
Status: Critical Standard: Maintain >98% purity over 12 months.
The "Golden Rule" of Storage
Unlike simple fluorobenzenes, the proximity of the nitro group to the methyl group (positions 2 and 3) introduces a risk of benzylic oxidation and photolytic degradation.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards slow oxidation of the benzylic methyl group.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture hydrolysis and oxidative degradation.[1] |
| Container | Amber Glass / Foil Wrap | The o-nitrotoluene motif is susceptible to photo-induced intramolecular redox reactions (Ciamician-Dennstedt rearrangement type).[1] |
| Physical State | Low-melting Solid / Liquid | Often exists as a semi-solid or supercooled liquid.[1] Homogenize before use. |
Decision Matrix: Storage Conditions
Use the following logic flow to determine the correct storage tier based on your usage frequency.
Figure 1: Storage decision tree ensuring minimal degradation based on usage frequency.
Part 2: Troubleshooting & FAQs
Format: Technical Support Q&A Audience: Synthetic Chemists & QC Analysts[1]
Q1: The compound arrived as a "slushy" semi-solid. Is it degraded?
Diagnosis: Likely No . Technical Insight: this compound has a melting point near room temperature (often reported in the 20–30°C range or as a low-melting solid).[1] It may undergo supercooling during transit.[1] Action Plan:
-
Gently warm the sealed vial to 30–35°C in a water bath until fully liquefied.
-
Vortex to homogenize.[1]
-
Aliquot into smaller vials while liquid to avoid repeated freeze-thaw cycles.
Q2: My SNAr reaction (nucleophilic substitution) is failing. I see no product.
Diagnosis: Reactivity Mismatch. Technical Insight: You are likely assuming the fluorine atoms are activated.[1]
-
Analysis: The Nitro group is at position 3.[1][3][5][6] The Fluorines are at positions 1 and 5.[1]
-
Electronic Effect: Both Fluorines are meta to the Nitro group.[1] The Nitro group activates nucleophilic aromatic substitution (SNAr) primarily at ortho and para positions.[1]
-
Result: The Fluorines in this molecule are not strongly activated for SNAr.[1] Solution:
-
Switch Strategy: Use metal-catalyzed coupling (Buchwald-Hartwig) instead of standard SNAr.
-
Alternative: If SNAr is mandatory, use extremely strong nucleophiles and high temperatures (e.g., >100°C in DMSO), but watch for nitro-group degradation.[1]
Q3: The compound has turned from pale yellow to dark orange. Can I use it?
Diagnosis: Photochemical Degradation / Oxidation.[1] Technical Insight: The ortho-nitro-methyl motif allows for a photo-chemical redox reaction where the nitro group oxidizes the methyl group, potentially forming nitroso-benzyl alcohols or anthranil derivatives.[1] Darkening indicates the formation of azo/azoxy coupling byproducts or quinoid species.[1] Validation Protocol (Self-Check):
-
TLC: Run in 10% EtOAc/Hexanes. Look for a baseline spot (polar oxidation products) or a new spot with different R_f.[1]
-
¹H NMR: Check the methyl singlet (approx. 2.3–2.5 ppm).[1] If you see a new peak slightly downfield (aldehyde/alcohol) or loss of integration relative to aromatic protons, discard.[1] Verdict: If purity is <95% by NMR, recrystallize (if solid) or distill (if liquid/stable) before use.[1] For sensitive SAR studies, purchase a fresh batch.[1]
Part 3: Quality Control & Safety
Purity Validation Workflow
Follow this specific sequence to verify compound integrity.
Figure 2: Step-by-step quality control workflow for validating this compound.
Safety Data (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Note: Fluorinated compounds generate HF upon combustion; ensure the incinerator is rated for halogenated waste.[1]
References
-
PubChem . (n.d.).[1] Compound Summary: Fluoronitrotoluene Derivatives. National Library of Medicine.[1] Retrieved from [Link]
-
International Labour Organization (ILO) . (2021).[1] ICSC 0932 - p-Nitrotoluene (General Nitro-aromatic Safety).[1] Retrieved from [Link][1][8]
Sources
- 1. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1188412-98-7|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Difluoro-5-nitrotoluene 97% | CAS: 179011-38-2 | AChemBlock [achemblock.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 1616526-80-7|1,5-Difluoro-3-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. ICSC 0932 - p-NITROTOLUENE [chemicalsafety.ilo.org]
Technical Support Center: 1,5-Difluoro-2-methyl-3-nitrobenzene NMR
This guide functions as a specialized technical support center for researchers characterizing 1,5-Difluoro-2-methyl-3-nitrobenzene (also known by the IUPAC-consistent skeleton 2,4-difluoro-6-nitrotoluene ).
The content addresses the specific spectral anomalies caused by the
Status: Active | Tier: L3 (Senior Spectroscopy Support) | Updated: 2025-06-15
System Overview & Structural Logic
Before troubleshooting, validate your structural assumptions. This molecule is a penta-substituted benzene ring . The high density of heteronuclei (
Structural Mapping (User Numbering):
-
Pos 1: Fluorine (F1)
-
Pos 2: Methyl Group (Me)[1]
-
Pos 3: Nitro Group (NO
) -
Pos 5: Fluorine (F5)
-
Pos 4 & 6: Protons (H4, H6)
Key Interaction Zones:
-
H6 (The "Triplet"): Located between F1 and F5. It experiences two simultaneous ortho-fluorine couplings.
-
H4 (The "Doublet"): Located between NO
and F5. It experiences one ortho-fluorine coupling. -
Me (The "Split Singlet"): The methyl group is ortho to F1, leading to long-range coupling.
Troubleshooting Guides (FAQ Format)
Issue 1: "My H NMR methyl peak is split. Is my sample contaminated?"
Diagnosis: Likely False Positive for contamination.
Root Cause: Long-range
Validation Protocol:
-
Check Multiplicity: The methyl signal (
ppm) should appear as a doublet (d). -
Measure Coupling: The coupling constant (
) should be 1.5 – 2.5 Hz . -
Decoupling Test: Run a
H{ F} experiment (proton observe, fluorine decoupled).-
Result: If the doublet collapses into a sharp singlet, the splitting is intrinsic to the molecule, not an impurity.
-
Issue 2: "The aromatic region shows broad, overlapping multiplets instead of clean peaks."
Diagnosis: Unresolved
Quantitative Reference Table:
| Proton | Position | Expected Multiplicity | Coupling Constants ( | Mechanistic Cause |
| H-6 | Between F1 & F5 | Triplet (t) or dd | Coupled to two ortho-fluorines. Since | |
| H-4 | Adj. to F5 | Doublet (d) | Coupled to one ortho-fluorine (F5). Para-coupling to F1 is usually negligible ( |
Corrective Action:
-
Processing: Apply Gaussian multiplication (GM) instead of Exponential multiplication (EM) during FID processing to enhance resolution.
-
Solvent: Switch from CDCl
to DMSO- . Polar solvents can shift the H4/H6 signals apart, preventing overlap.
Issue 3: "My C spectrum has twice the expected number of peaks."
Diagnosis: C-F Spin-Spin Splitting .
Root Cause:
The "Ghost Peak" Identifier:
-
C-F (Direct): Carbon directly attached to F (C1, C5) will be a doublet with a massive split (
Hz). -
C-F (Ortho): Carbons adjacent to F (C2, C4, C6) will be doublets (
Hz). -
C-F (Meta): (
Hz).
Validation: Look for the "Roofing Effect" (intensity slant) in the doublets, or verify that the center of the doublet matches the expected chemical shift.
Issue 4: "The F baseline is rolling/wavy, making integration impossible."
Diagnosis: Acoustic Ringing / Dead Time Truncation . Root Cause: Fluorine signals have a very wide spectral width. The initial data points of the FID often contain "ring-down" noise from the probe, or the pre-scan delay is too short.[2]
Fix Protocol:
-
Linear Prediction: In your processing software (TopSpin/MestReNova), apply Backward Linear Prediction to the first 8-16 points of the FID.
-
Acquisition Parameter: Increase the DE (Dead Time) or Pre-Scan Delay slightly (consult probe manual, typically +5-10 µs).
-
Baseline Correction: Use a Bernstein Polynomial fit (order 5 or higher) rather than a simple linear correction.
Experimental Workflow: Validation Logic
Use this decision tree to validate spectral purity vs. spin-system artifacts.
Caption: Logic flow for distinguishing intrinsic
Quantitative Reference Data
H NMR Parameters (Predicted in CDCl )
| Signal | Shift ( | Multiplicity | Coupling ( | Assignment |
| H-6 | 6.90 - 7.10 ppm | Triplet (t) | Aromatic H (between Fs) | |
| H-4 | 7.80 - 8.00 ppm | Doublet (d) | Aromatic H (Ortho to NO | |
| CH | 2.30 - 2.45 ppm | Doublet (d) | Methyl (Ortho to F) |
C NMR Coupling Constants (Typical for Fluorobenzenes)
| Bond Type | Coupling Constant ( | Appearance |
| 240 – 260 Hz | Wide Doublet (C1, C5) | |
| 15 – 25 Hz | Medium Doublet (C2, C4, C6) | |
| 3 – 10 Hz | Narrow Doublet (C3) | |
| < 3 Hz | Singlet or Broad Peak |
References
-
UCSB Department of Chemistry & Biochemistry. (n.d.). 19F NMR Detection and Troubleshooting Baseline Roll. University of California, Santa Barbara. Retrieved from [Link]
-
Reich, H. J. (2024). Coupling Constants: 1H-19F and 13C-19F Data Tables. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56924441 (1,3-Difluoro-5-methyl-2-nitrobenzene). PubChem.[3][4] Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine Decoupled 13C NMR. Magritek Application Notes. Retrieved from [Link]
Sources
- 1. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2,6-Diamino-4-nitrotoluene | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxylamino-6-nitrotoluene | C7H9N3O4 | CID 9543058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,5-Difluoro-2-methyl-3-nitrobenzene
The following Technical Support Guide is structured as a Tier 2/Tier 3 engineering resource. It assumes the user has basic organic synthesis capability but requires specific process engineering optimization for 1,5-Difluoro-2-methyl-3-nitrobenzene (chemically equivalent to 2,6-Difluoro-3-nitrotoluene ).
Case ID: PUR-DFM-3NB Status: Active Classification: Process Optimization / Impurity Removal Molecule Alias: 2,6-Difluoro-3-nitrotoluene
Executive Summary & Molecule Profile
You are likely synthesizing this compound via the nitration of 2,6-difluorotoluene. The primary challenge with this scaffold is regioselectivity . The methyl group (activator) directs ortho/para, while the fluorine atoms (deactivators but ortho/para directors) compete.
The resulting crude mixture typically contains:
-
Target: this compound (Ortho-nitro relative to methyl).
-
Major Impurity A: 1,5-Difluoro-2-methyl-4-nitrobenzene (Para-nitro relative to methyl).
-
Major Impurity B: Dinitro species (if temperature control failed).
-
State: Low-melting solid or viscous oil (MP ~30–45°C depending on purity).
Note on Nomenclature: This guide uses your specified name, but industrial literature often refers to this core as 2,6-Difluoro-3-nitrotoluene .
Diagnostic Triage: Characterize Your Crude
Before selecting a protocol, identify the dominant failure mode using the decision matrix below.
Figure 1: Purification Decision Matrix. Select your entry point based on current purity levels.
Technical Protocols
Protocol A: Vacuum Distillation (De-Tarring)
Use Case: Crude reaction mixture is dark brown/black, indicating oxidation byproducts or polymerized tars. Goal: Increase purity from ~70% to ~90%.
Mechanism: Nitro-aromatics are thermally sensitive. You must minimize "residence time" at high heat to prevent thermal decomposition (which creates more impurities).
Step-by-Step:
-
Equipment: Short-path distillation head (Vigreux column is optional but recommended if starting material is present).
-
Vacuum: High vacuum is mandatory (< 5 mmHg).
-
Temperature:
-
Oil Bath: Start at 100°C.
-
Vapor Temp: Monitor closely. 2,6-difluorotoluene (starting material) boils lower. The nitro product will distill significantly higher (approx. 118–125°C at 15 mmHg) [1].
-
-
Fraction Collection:
-
F1 (Forerun): Unreacted 2,6-difluorotoluene. Discard or recycle.
-
F2 (Main Cut): Pale yellow oil/solid. This is your product.
-
Residue: Black tar. Do not distill to dryness (explosion hazard).
-
Protocol B: Fractional Crystallization (Isomer Removal)
Use Case: Distilled product contains 5-10% of the para-nitro isomer (4-nitro). Goal: Increase purity to >98%.
The "Solvent Switch" Strategy: Isomer separation relies on packing efficiency. The para-isomer often has a higher melting point and lower solubility in non-polar solvents than the ortho-isomer (your target). However, since fluoronitrotoluenes are often low-melting solids, "oiling out" is a major risk.
Recommended Solvent System: Methanol/Water or IPA/Hexane.
| Parameter | Specification | Reasoning |
| Primary Solvent | Methanol (MeOH) | High solubility for nitro-aromatics at warm temps. |
| Anti-Solvent | Water (H₂O) | Induces controlled precipitation; high polarity difference. |
| Ratio | 1:1 to 1:2 (v/v) | Optimized for yield vs. purity trade-off [2]. |
| Loading | 2 mL Solvent / g Crude | High concentration forces crystallization at low temps. |
Procedure:
-
Dissolve crude solid in Methanol (2 volumes relative to mass) at 30–35°C. Do not boil; these compounds are volatile.
-
Cool solution to 15–18°C .
-
Add Water (2 volumes) dropwise over 2 hours with vigorous stirring.
-
Critical Check: If oil droplets form, stop water addition. Add a seed crystal. Stir until oil solidifies.
-
-
Cool further to 0–5°C and hold for 4 hours.
-
Filter the resulting crystals.[1] The para-isomer (impurity) tends to remain in the mother liquor or crystallize separately if the ratio is wrong.
-
Note: If your target is the lower-melting isomer, you may need to perform "melt crystallization" (cooling the neat oil slowly) rather than solvent crystallization.
-
Protocol C: Flash Chromatography (Polishing)
Use Case: Purity is 98%, but trace colored impurities or specific isomers remain for Pharma-grade specs.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane/Ethyl Acetate (Gradient 95:5 → 90:10).
-
Why: Nitro groups are moderately polar. Fluorines are non-polar. The molecule moves fast in non-polar solvents.
-
TLC Visualization: UV (254 nm). The nitro group quenches fluorescence strongly.
Advanced Troubleshooting (FAQ)
Q1: My product keeps "oiling out" instead of crystallizing. Why?
-
Cause: The melting point of the mixture is lower than the temperature at which the saturation limit is reached. This is common with fluorinated nitro-aromatics.
-
Fix:
-
Seeding: You must obtain a seed crystal. If you have none, take 1 mL of the oil, freeze it in liquid nitrogen or dry ice, and scratch the glass to induce nucleation. Use this solid to seed the main batch.
-
Slower Addition: Add the anti-solvent (water) much slower.
-
Temperature: Keep the crystallization temperature slightly above the oiling point, then lower it extremely slowly (1°C/hour).
-
Q2: The product is yellow/orange. Is this an impurity?
-
Analysis: Pure nitro-aromatics are often pale yellow. However, deep orange or red indicates oxidation byproducts (phenolic species) or azo-coupling impurities.
-
Fix: Perform a Carbon Treatment . Dissolve the crude in hot ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through Celite. This removes color bodies effectively.
Q3: I cannot separate the 4-nitro isomer from the 3-nitro target.
-
Advanced Fix: If crystallization fails, use Zeolite Separation . Industrial processes use Type X or Y zeolites to selectively adsorb specific nitrotoluene isomers based on pore size and polarity [3]. For lab scale, this implies a very careful silica column with a shallow gradient (e.g., 100% Hexane -> 99:1 Hexane:EtOAc).
References
-
European Patent Office. (2018). Crystalline 2-fluoro-3-nitrotoluene and process for the preparation thereof (EP 3594199 A1). Retrieved from .
-
BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of 2,6-Difluorotoluene. Retrieved from .
-
UOP Inc. (1981). Process for the separation of nitrotoluene isomers (US Patent 4270013A). Retrieved from .
Disclaimer: This guide is for research purposes only. This compound is a hazardous chemical. Always consult the SDS and perform work in a fume hood.
Sources
Technical Support Center: Degradation of 1,5-Difluoro-2-methyl-3-nitrobenzene
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the degradation pathways of 1,5-Difluoro-2-methyl-3-nitrobenzene.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your experimental success.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - Troubleshooting Guide
The presence of two fluorine atoms activated by a strong electron-withdrawing nitro group makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This is one of the most common intended degradation or transformation pathways in a synthetic context.
Question 1: My SNAr reaction with a primary amine is showing low yield and multiple products. What is the likely cause?
Answer: This is a classic issue stemming from the reactivity of the two fluorine atoms. Several factors could be at play:
-
Double Substitution: Your nucleophile may be reacting at both fluorine positions, especially if used in excess or at elevated temperatures. The electron-withdrawing nitro group activates both positions, leading to a mixture of mono- and di-substituted products.
-
Regioselectivity: The two fluorine atoms are not electronically equivalent. The fluorine at the 5-position is para to the nitro group, while the fluorine at the 1-position is ortho. Generally, nucleophilic attack is favored at the position para to the nitro group due to superior resonance stabilization of the Meisenheimer intermediate.[1][2] However, steric hindrance from the adjacent methyl group at the 2-position could influence this outcome.
-
Side Reactions: Strong basic conditions, often used in SNAr, can lead to side reactions if other functional groups are present on your nucleophile.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of your nucleophile to favor mono-substitution.
-
Lower the Temperature: Run the reaction at a lower temperature to improve selectivity and reduce the rate of the second substitution.
-
Use a Milder Base: If a base is required, switch from strong bases like NaOH or KOH to a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Analytical Monitoring: Use HPLC or LC-MS to monitor the reaction progress closely. This will help you identify the formation of intermediates and byproducts and determine the optimal reaction time to maximize the desired mono-substituted product.
Question 2: I am trying to perform a selective mono-substitution. Which fluorine atom is more likely to be displaced?
Answer: In difluoronitrobenzene derivatives, the fluorine atom at the position that best stabilizes the negative charge of the intermediate Meisenheimer complex will be preferentially substituted.[1] For this compound, the fluorine at the 5-position is para to the nitro group. This allows the negative charge to be delocalized onto the oxygen atoms of the nitro group through resonance, which is a highly stabilizing effect. The fluorine at the 1-position is ortho to the nitro group, which also allows for resonance stabilization but can be subject to steric hindrance from the adjacent methyl group. Therefore, nucleophilic attack is most likely to occur at the 5-position .
Question 3: My reaction with an oxygen-based nucleophile (e.g., a phenoxide) is not proceeding. Why might this be?
Answer: Oxygen nucleophiles are generally less reactive in SNAr than nitrogen or sulfur nucleophiles of similar basicity (the "alpha effect" does not apply here). Several factors could be hindering your reaction:
-
Solvent Choice: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophile salt but do not hydrogen-bond with the nucleophile, leaving it more reactive.[3] Protic solvents (like water or alcohols) can solvate and deactivate the nucleophile.
-
Counter-ion: The choice of counter-ion for your phenoxide is important. Potassium (K+) or cesium (Cs+) salts are generally more soluble and reactive in aprotic solvents than sodium (Na+) or lithium (Li+) salts.
-
Water Contamination: Trace amounts of water in your reaction can protonate the phenoxide, significantly reducing its nucleophilicity. Ensure your solvent and reagents are anhydrous.
Section 2: Reduction of the Nitro Group - FAQs
The reduction of the nitro group to an amine is a fundamental transformation, often serving as the first step in a broader degradation or synthetic pathway.
Question 1: What are the best reagents to selectively reduce the nitro group without causing defluorination?
Answer: The carbon-fluorine bond on an aromatic ring is generally stable to many reducing agents. However, harsh conditions can lead to hydrodefluorination.
-
Recommended Methods:
-
Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel at moderate pressure and temperature is highly effective and clean. This is a very common and reliable method.[4]
-
Metal/Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid are classic and cost-effective choices for reducing aromatic nitro groups.[4] Stannous chloride (SnCl₂) in ethanol or ethyl acetate is another excellent option.
-
-
Reagents to Use with Caution:
-
Hydride Reagents: Powerful hydride reagents like LiAlH₄ should be avoided as they can potentially lead to defluorination under certain conditions.
-
Question 2: My nitro group reduction is stalling, or I am seeing unexpected byproducts. What should I check?
Answer: Incomplete reduction or side reactions can occur for several reasons:
-
Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may be poisoned by impurities (e.g., sulfur compounds) in your starting material or solvent. Ensure high-purity reagents.
-
Incomplete Reaction: The reaction may simply need more time, a higher catalyst loading, or increased H₂ pressure.
-
Intermediate Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5] Under certain conditions, these intermediates can be stable or participate in side reactions. Ensure your reaction goes to completion to form the desired amine.
-
Purity of Starting Material: Impurities from the synthesis of this compound could interfere with the reaction. Confirm the purity of your starting material by NMR or LC-MS.
Section 3: Photodegradation & Hydrolytic Stability FAQs
Understanding the stability of the molecule to environmental factors like light and water is crucial for handling, storage, and environmental fate studies.
Question 1: Is this compound susceptible to photodegradation?
Answer: Yes, nitroaromatic compounds are known to undergo photodegradation, especially in the presence of photocatalysts like titanium dioxide (TiO₂) and UV light.[6][7] The degradation mechanism typically involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring. This can lead to hydroxylation, opening of the aromatic ring, and eventual mineralization to CO₂, H₂O, and inorganic ions like fluoride and nitrate/ammonium.[8][9]
Question 2: What is the expected hydrolytic stability of this compound?
Answer: The C-F bonds on the aromatic ring are very strong and generally resistant to hydrolysis under neutral or acidic conditions. The nitro group is also stable to hydrolysis. Under strongly basic conditions (high pH) and elevated temperatures, some slow hydrolysis of the nitro group to a phenol might occur, but this is not a major degradation pathway for nitrobenzene itself and is even less likely for the sterically hindered and electronically deactivated ring in your compound.[10] Nucleophilic substitution by hydroxide ion at the fluorine positions is more likely than hydrolysis of the nitro group, but still requires forcing conditions. For most experimental and storage conditions, the compound can be considered hydrolytically stable.
Section 4: Investigating Biodegradation Pathways
The presence of both nitro and fluoro substituents makes this molecule a xenobiotic, and its biodegradation is of interest for environmental risk assessment.
Question 1: How likely is this compound to biodegrade?
Answer: This molecule is expected to be highly recalcitrant to biodegradation.[11] The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring resistant to oxidative attack by microbial oxygenase enzymes.[7] Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry and is notoriously difficult for microorganisms to cleave.[12] While some specialized microbes have evolved pathways to degrade nitroaromatics[5][13] and even some fluorinated compounds[14], the combination in this molecule presents a significant challenge.
Question 2: If biodegradation were to occur, what would be the initial steps?
Answer: Based on known microbial pathways for related compounds, two main initial routes are possible:
-
Reductive Pathway: The most common initial step for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.[5] The resulting 3,5-difluoro-2-methylaniline would be the first major intermediate. This aniline derivative might then be susceptible to oxidative attack.
-
Oxidative Pathway: Less common for highly nitrated rings, but possible, is an oxidative attack where a dioxygenase enzyme incorporates two hydroxyl groups onto the ring, which can lead to the elimination of the nitro group as nitrite.[15][16] The presence of fluorine atoms makes this pathway less favorable.
Defluorination is typically a later and often rate-limiting step in the degradation of fluorinated aromatics.[12]
Section 5: Detailed Experimental Protocols
Here we provide step-by-step methodologies for common transformations.
Protocol 1: Mono-substitution with a Primary Amine (SNAr)
This protocol aims to synthesize N-(3,5-difluoro-2-methyl-3-nitrophenyl)amine derivative via a selective mono-substitution.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Primary amine nucleophile (0.95 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound and the primary amine in anhydrous ACN under a nitrogen atmosphere.
-
Add DIPEA to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 60 °C).
-
Monitor the reaction progress every hour using TLC or LC-MS. Look for the consumption of starting material and the appearance of a new major product spot.
-
Once the starting material is consumed or the product concentration is maximized, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the mono-substituted product.
-
Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol describes the conversion of the nitro compound to 3,5-difluoro-2-methylaniline.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogenation vessel (e.g., Parr shaker) or a flask with a hydrogen balloon.
-
-
Procedure:
-
In the hydrogenation vessel, dissolve the nitro compound in the chosen solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aniline product.
-
Section 6: Data and Pathway Visualization
Table 1: Analytical Techniques for Monitoring Degradation
| Technique | Application | Sample Preparation | Common Issues & Solutions |
| HPLC-UV | Quantify parent compound and major degradation products. | Dilute sample in mobile phase, filter (0.22 µm). | Co-elution of peaks. Solution: Optimize gradient, change column phase. |
| LC-MS | Identify unknown intermediates and byproducts. | Dilute sample in mobile phase, filter (0.22 µm). | Ion suppression. Solution: Dilute sample, use internal standard. |
| GC-MS | Analyze for volatile or semi-volatile products. | Liquid-liquid extraction, derivatization may be needed. | Thermal degradation of analytes. Solution: Use lower inlet temperature. |
| ¹⁹F NMR | Monitor the disappearance of C-F signals and appearance of new ones. | Dissolve sample in a deuterated solvent. | Low sensitivity. Solution: Use a higher concentration, increase scan number. |
| TOC Analysis | Measure total organic carbon to assess mineralization. | Dilute aqueous sample. | Inorganic carbon interference. Solution: Acidify and sparge sample before analysis. |
Diagrams of Degradation Pathways and Workflows
Caption: Figure 1: General Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Figure 2: Stepwise Reduction of the Aromatic Nitro Group.
Caption: Figure 3: A Logical Workflow for Troubleshooting a Failed Reaction.
References
-
PubMed. (2002). Photocatalytic degradation of nitrotoluene in aqueous TiO2 suspension. [Link]
-
DESWATER. (n.d.). Photocatalytic degradation of p-nitrotoluene (PNT) using TiO2-modified silver-exchanged NaY zeolite: kinetic study and identification of mineralization pathway. [Link]
-
ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). [Link]
-
PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Taylor & Francis Online. (n.d.). Nitrotoluene – Knowledge and References. [Link]
-
ResearchGate. (2025). Photo-degradation of P-Nitro Toluene Using Modified Bentonite Based Nano-TiO2 Photocatalyst in Aqueous Solution. [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of p -nitrotoluene (PNT) using TiO 2 -modified silver-exchanged NaY zeolite: kinetic study and identification of mineralization pathway | Request PDF. [Link]
-
ResearchGate. (2025). The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Biodegradation of fluorinated compounds widely used in agro-industrial applications. [Link]
-
PubMed. (n.d.). Biodegradation of nitroaromatic compounds. [Link]
-
MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. [Link]
-
PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
ResearchGate. (2025). The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. [Link]
-
PubMed. (2010). Nitroaromatic Compounds, From Synthesis to Biodegradation. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
-
ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... [Link]
-
ResearchGate. (n.d.). Degradation pathways of nitrobenzene (adapted from Ju and Parales[17]). [Link]
-
PubMed. (2006). Bacterial pathways for degradation of nitroaromatics. [Link]
-
UNI ScholarWorks. (n.d.). Note on the Hydrolysis of Nitrobenzene. [Link]
-
YouTube. (2018). Reduction of nitrobenzene. [Link]
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of nitrotoluene in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. deswater.com [deswater.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
Technical Support Center: 1,5-Difluoro-2-methyl-3-nitrobenzene
CAS: 1188412-98-7 | Formula: C₇H₅F₂NO₂ | MW: 173.12 g/mol [1][2]
🚨 Emergency Quick Reference (The "Panic Button")[2]
Status: RED – Immediate Action Required[2][3][4]
| Incident Type | Immediate Action Protocol |
| Skin Contact | 1. Brush off loose solid (if solid).[1][2] 2. Flush with water for 15 min. 3. Critical: If molten liquid contacts skin, do NOT peel solidified material; cool with water and seek medical aid immediately.[4] |
| Eye Contact | 1. Force eyelids open.[2][4] 2. Rinse with lukewarm water for 15+ mins. 3. Do not apply neutralizing agents.[4] |
| Spill (Bench) | 1. Isolate area (10 ft radius). 2. Do not use paper towels (fire risk with nitro compounds).[2][4] 3. Use vermiculite or sand.[4] |
| Fire | 1. Evacuate. 2. Use CO₂ or Dry Chemical.[4][5] 3. Warning: Emits toxic HF and NOx gases.[4] |
Module 1: Chemical Identity & Hazard Profiling[1]
User Question: I ordered 1,5-Difluoro-2-methyl-3-nitrobenzene, but the bottle contains a yellow slush/liquid. Is it degraded?
Technical Response: Likely no . This compound has a melting point of 36–40 °C (97–104 °F).[4]
-
Diagnosis: If your lab is warm (>25°C) or the package sat in a delivery truck, it may have partially melted.[2][4] This is a physical change, not chemical degradation.[4]
-
Verification: Cool the sample to 4°C. If it resolidifies into a crystalline mass, it is chemically intact.[4]
-
Hazard Context: The "slush" phase is the most dangerous for handling because it can splash like a liquid but stick like a solid.[4]
Key Physicochemical Properties:
-
State: Low-melting solid (Solid <30°C, Liquid >40°C).[2][4][6]
-
Reactivity: The fluorine atoms (activated by the electron-withdrawing nitro group) are susceptible to Nucleophilic Aromatic Substitution (SₙAr).[2][4]
-
Incompatibility: Strong bases (NaOH, KOH), reducing agents (hydrazine), and amines.[2][4]
Module 2: Storage & Stability Troubleshooting[1]
User Question: Can I store this on the shelf, or does it need the fridge?
Technical Response: While chemically stable at room temperature, we strongly recommend storage at 2–8 °C .
Reasoning:
-
Physical Integrity: Constant freeze-thaw cycles (day/night temp fluctuations) can cause "sweating" of the compound through cap threads, leading to external contamination of the bottle.[2][4]
-
Moisture Protection: Fluorinated nitroaromatics can hydrolyze slowly if moisture is trapped during the melt/freeze cycle.[4]
Storage Protocol:
-
Primary: Tightly sealed glass vial with a Teflon-lined cap.
-
Secondary: Place inside a desiccant jar or sealed bag to prevent condensation when removing from the fridge.
-
Segregation: Store away from oxidizers and especially away from strong bases (amines, hydroxides).[4]
Module 3: Safe Handling & Synthesis Integration
User Question: I need to weigh out 500 mg. It's currently a semi-solid sludge.[4] How do I handle this safely?
Technical Response: Do not attempt to scoop "sludge." You will get inconsistent mass and high contamination risk.[4] You must force the material into a single state.[4]
Option A: The Melt Method (Recommended for Synthesis) [2]
-
Place the sealed bottle in a water bath at 45 °C for 10 minutes until fully liquid.
-
Use a pre-warmed glass pipette to transfer the liquid by volume (calculate using density ~1.3–1.4 g/mL, or weigh by difference).
-
Why? Liquids are easier to transfer quantitatively than sticky solids.[4]
Option B: The Chill Method
-
Place the bottle in a freezer (-20 °C) for 30 minutes.
-
Chip out the frozen solid using a cold spatula.
-
Why? Reduces vapor pressure and stickiness.[4]
Synthesis Warning (SₙAr Reactions): If using this compound for nucleophilic substitution (displacing a Fluorine):
-
Exotherm Risk: The reaction with amines is exothermic.[4] Add the amine slowly at 0 °C.
-
Regioselectivity: The nitro group activates the ortho and para positions.[2][4] In this compound, the fluorine at position 5 is meta to the nitro group, while the fluorine at position 1 is ortho to the methyl and meta to the nitro?
-
Correction: Let's look at the structure: Benzene ring.[4]
-
Pos 2: Methyl[2]
-
Pos 3: Nitro
-
Pos 5: Fluoro[2]
-
Electronic Analysis: The Nitro group (Pos 3) activates positions 2, 4, and 6 (Ortho/Para).[4]
-
Steric Analysis: The Methyl at Pos 2 sterically hinders Pos 1 and Pos 3.[4]
-
Result: This compound is actually less reactive toward SₙAr than typical 2,4-difluoronitrobenzenes.[2][4] Aggressive conditions (heat/catalyst) may be required, increasing thermal risk.[4]
-
Module 4: Spill Response & Decontamination[1]
User Question: I dropped a vial and it shattered. The stuff is everywhere.[4] What do I do?
Technical Response: Follow the "Solidify then Sweep" protocol. Do not wipe liquid spills with paper towels (flammability risk).[4]
Workflow: Spill Decision Matrix
Caption: Decision logic for cleaning up low-melting nitroaromatic spills. Prioritize solidification to minimize vapor and spreading.[2]
Module 5: Waste Disposal & Environmental Compliance[1]
User Question: Does this go in the "Organic Solvents" or "Solid Waste" bin?
Technical Response: It depends on the state, but the chemical classification is strict.[4]
Classification:
-
RCRA Code: Likely D001 (Ignitable) or D003 (Reactive) depending on local interpretation of nitroaromatics.[2][4]
-
Halogenated: YES .[2][4] Contains Fluorine.[4][5][7][8][9][10][11]
Disposal Protocol:
-
Segregation: Must go into Halogenated Organic Waste .[4] Do not mix with general non-halogenated solvents (like acetone/hexane waste) as this complicates incineration.[4]
-
Labeling: Clearly tag as "Fluorinated Nitroaromatic."
-
Destruction Method: High-temperature incineration equipped with a scrubber to neutralize Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) gases generated during combustion.[2][4]
Workflow: Waste Segregation
Caption: Proper segregation path ensures downstream incinerators can handle HF emissions safely.
References
-
ChemScene. (2024).[4][6][12] Safety Data Sheet: this compound. Retrieved from [2]
-
BLD Pharm. (2024).[4] Product Information: this compound. Retrieved from [2]
-
Sigma-Aldrich. (2024).[4][12] Safety Data Sheet: Nitroaromatic Compounds (General Guidelines). Retrieved from [1][2]
-
PubChem. (2024).[4] Compound Summary: Fluoronitrotoluenes. National Library of Medicine.[4] Retrieved from [4]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. capotchem.cn [capotchem.cn]
- 6. chemscene.com [chemscene.com]
- 7. airgas.com [airgas.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 10. airproducts.com [airproducts.com]
- 11. nj.gov [nj.gov]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Validation & Comparative
A Comparative Guide to 1,5-Difluoro-2-methyl-3-nitrobenzene and Other Nitroaromatic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro-activated aromatic rings provides a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of available building blocks, substituted nitroaromatic compounds are of paramount importance as versatile intermediates. This guide offers an in-depth comparison of 1,5-Difluoro-2-methyl-3-nitrobenzene with other key nitroaromatic compounds, providing insights into their reactivity, supported by available experimental data, and outlining their utility in the synthesis of complex pharmaceutical agents.
The Enduring Importance of Nitroaromatics in Synthesis
Nitroaromatic compounds are foundational pillars in organic synthesis, primarily due to the potent electron-withdrawing nature of the nitro group. This property significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of carbon-heteroatom bonds.[1][2] The presence of one or more nitro groups, particularly when positioned ortho or para to a suitable leaving group like a halogen, dramatically lowers the energy barrier for nucleophilic attack, enabling reactions that would otherwise be unfeasible.[2][3] This activation is crucial for the synthesis of a wide range of pharmaceutical intermediates.[1][4]
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2][5] The stability of this intermediate is a key determinant of the reaction rate.
Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
In Focus: this compound
This compound (CAS 1188412-98-7) is a polysubstituted aromatic compound with a unique arrangement of activating and modulating groups.[6] Its structure suggests a high potential for selective functionalization in SNAr reactions.
Structural and Reactivity Analysis:
-
Dual Fluorine Activation: The presence of two fluorine atoms is significant. Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect enhances the electrophilicity of the carbon atoms to which they are attached, making them prime targets for nucleophilic attack.[7] In SNAr reactions, the rate-determining step is typically the nucleophilic addition, and the high electronegativity of fluorine facilitates this step more effectively than other halogens.[7][8]
-
Ortho/Para Nitro Activation: The nitro group is positioned ortho to one fluorine (at C1) and para to the other (at C5). This arrangement provides powerful activation for the displacement of both fluorine atoms through resonance stabilization of the Meisenheimer intermediate.[2][3]
-
The Methyl Group's Influence: The methyl group at the C2 position introduces both steric and electronic effects. Electronically, as an electron-donating group, it may slightly deactivate the ring compared to an unsubstituted analogue. Sterically, it can hinder the approach of nucleophiles to the adjacent fluorine at C1, potentially leading to regioselective substitution at the less hindered C5 position.
Comparative Analysis with Other Nitroaromatic Compounds
To contextualize the utility of this compound, it is instructive to compare it with other commonly used nitroaromatic building blocks.
2,4-Dinitrofluorobenzene (Sanger's Reagent)
2,4-Dinitrofluorobenzene (DNFB) is a classic and highly reactive substrate for SNAr reactions.[7] Its reactivity is driven by the presence of two nitro groups, both of which are in activating (ortho and para) positions relative to the fluorine leaving group.[9] This dual activation makes DNFB exceptionally electrophilic.
Monofluoronitrobenzenes
Isomers of monofluoronitrobenzene are also important synthetic intermediates. Their reactivity is generally lower than that of dinitrated analogs but still significant.
-
1-Fluoro-2-nitrobenzene and 1-Fluoro-4-nitrobenzene: In these isomers, the fluorine is ortho or para to the activating nitro group, making them susceptible to SNAr.[10] They are valuable for introducing a nitrophenyl group in a single step.
-
1-Fluoro-3-nitrobenzene: With the nitro group in the meta position, the activation is significantly weaker as resonance stabilization of the Meisenheimer intermediate is less effective.[2] Consequently, this isomer is considerably less reactive in SNAr reactions.
A Quantitative Look: Reactivity Data of Selected Nitroaromatics
The following table summarizes available kinetic data for the SNAr reactions of several nitroaromatic compounds with a common nucleophile, piperidine, in methanol. This data, while not a direct comparison with this compound, provides a quantitative scale of reactivity.
| Compound | Relative Rate (vs. 1-chloro-2,4-dinitrobenzene) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | ~3000 | [7] |
| 1-Chloro-2,4-dinitrobenzene | 1 | [7] |
| 1-Bromo-2,4-dinitrobenzene | ~0.8 | [7] |
| 1-Iodo-2,4-dinitrobenzene | ~0.4 | [7] |
| 1-Chloro-4-nitrobenzene | ~1.4 x 10-4 | [7] |
This data illustrates the superior leaving group ability of fluorine in SNAr reactions and the profound impact of a second activating nitro group.
Experimental Protocols: A General Approach to SNAr with Fluoronitrobenzenes
The following protocols provide a general framework for conducting SNAr reactions with activated fluoronitrobenzenes like this compound. Optimization of solvent, base, temperature, and reaction time is crucial for specific substrate-nucleophile combinations.
Protocol 1: Reaction with Amine Nucleophiles
Figure 2: Workflow for SNAr with amine nucleophiles.
Step-by-Step Methodology:
-
Dissolve the fluoronitrobenzene substrate (1.0 eq) and the amine nucleophile (1.1-1.5 eq) in a suitable aprotic solvent such as DMF or DMSO.[5]
-
Add a base, for example, potassium carbonate or triethylamine (2.0 eq), to the reaction mixture.[5]
-
Heat the reaction mixture to a temperature between 50-100 °C. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.[5]
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.[5]
Protocol 2: Reaction with Oxygen or Sulfur Nucleophiles
Figure 3: Workflow for SNAr with O/S nucleophiles.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or thiol (1.1-1.5 eq) in an anhydrous solvent like THF or DMF.[5]
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise to generate the corresponding alkoxide or thiolate.[5]
-
Add a solution of the fluoronitrobenzene substrate (1.0 eq) to the freshly prepared nucleophile.[5]
-
Heat the reaction mixture, typically to 60-80 °C, and monitor its progress.[5]
-
After the reaction is complete, perform an aqueous workup and extract the product.[5]
-
Purify the crude product using standard techniques.[5]
Applications in Drug Development
The strategic use of fluorinated nitroaromatic building blocks is evident in the synthesis of numerous marketed drugs. For instance, the SNAr reaction of 3,4-difluoronitrobenzene with morpholine is a key step in the industrial synthesis of the antibiotic Linezolid.[1] While specific examples for this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors and other targeted therapies where precise substitution patterns on an aromatic scaffold are required. The presence of multiple reaction sites allows for sequential, regioselective functionalization to build molecular complexity.
Conclusion
This compound represents a highly activated and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its dual fluorine substituents, coupled with strong activation from an ortho/para nitro group, mark it as a superior substrate for SNAr reactions. While direct comparative kinetic data is sparse, a thorough understanding of the principles of SNAr allows for a rational prediction of its high reactivity. The steric influence of the methyl group offers potential for regioselective transformations, a valuable attribute in the synthesis of complex molecules. As the demand for novel, highly functionalized pharmaceutical agents continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631-2666.
- Jacobsen, E. N., & Zeng, Y. (2018). Concerted nucleophilic aromatic substitutions.
- Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
-
ResearchGate. (n.d.). Progress of the SNAr reaction of DNFB. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 130(48), 16287-16289.
- Gómez-Bombarelli, R., & Aspuru-Guzik, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Patsnap. (2010, October 27). CN101870624A - Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
-
ResearchGate. (2014, July). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
- Sythana, S., Naramreddy, S. R., Kavitake, S., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 888-892.
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
ResearchGate. (n.d.). The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO-. Retrieved from [Link]
-
ResearchGate. (2007, August 15). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Quick Company. (2019, January 31). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
National Institutes of Health. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene. Retrieved from [Link]
-
University of Cambridge. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019, January). ANALYSES OF MOLECULAR STRUCTURE, VIBRATIONAL SPECTRA, NBO, HOMO-LUMO AND NLO STUDIES OF 1,5-DIFLUORO-2,4- DINITROBENZENE AND 1-C. Retrieved from [Link]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
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- 8. mdpi.com [mdpi.com]
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- 10. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 1,5-Difluoro-2-methyl-3-nitrobenzene by X-ray crystallography
Structural Elucidation of 1,5-Difluoro-2-methyl-3-nitrobenzene: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives
Part 1: Executive Summary & Strategic Rationale
In the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors), This compound (CAS 1188412-98-7) serves as a critical, high-value scaffold. However, its structural characterization presents a unique challenge due to the "Ortho Effect" —the steric crowding of the central methyl group (C2) by the flanking fluoro (C1) and nitro (C3) substituents.
While solution-phase NMR (
Part 2: Comparative Performance Guide
The Challenge: Resolving the "Steric Crunch"
The core structural ambiguity lies in the orientation of the nitro group relative to the aromatic plane. The steric clash between the C2-Methyl and C3-Nitro groups forces the nitro group to twist, breaking planarity. This twist angle (
Table 1: Technology Comparison Matrix
| Feature | SC-XRD (The Product) | Solution NMR ( | DFT (Computational) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Energy Minimized Geometry |
| Steric Resolution | High: Measures exact torsion angle ( | Low: Averages rotation; infers sterics via NOE | Medium: Gas-phase prediction; misses packing forces |
| Regioisomer Certainty | Absolute: Direct imaging of atomic positions | Inferred: Requires complex 2D correlation (HMBC) | N/A: Requires input structure |
| Sample State | Solid (Single Crystal) | Liquid (Isotropic Solution) | Virtual |
| Limitations | Requires crystal growth | Rapid relaxation masks conformers | Dependence on basis set |
Why SC-XRD Wins for This Molecule:
-
Definitive Torsion Measurement: NMR observes a time-averaged signal. SC-XRD captures the frozen state, revealing that the nitro group is likely twisted 40–60° out of plane to avoid the methyl group. This explains the reduced conjugation and altered reactivity profiles observed in process chemistry.
-
Fluorine Interactions: SC-XRD maps intermolecular
and interactions, which are critical for understanding the solubility and melting point behavior of the solid API precursor.
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this optimized workflow for crystallizing and characterizing highly substituted nitro-aromatics.
Phase 1: Crystal Growth (The Critical Step)
Rationale: Fluorinated nitrobenzenes often form needles or plates. We need block-like prisms for optimal diffraction.
-
Solvent Selection: Use a binary system.
-
Solvent A (Good): Dichloromethane (DCM) or Acetone.
-
Solvent B (Poor): Hexane or Pentane.
-
-
Method: Slow Vapor Diffusion.
-
Dissolve 20 mg of this compound in 1.5 mL of DCM in a small vial (inner).
-
Place inside a larger jar containing 5 mL of Hexane (outer).
-
Cap tightly and store at 4°C (low temp reduces thermal motion of the disordered methyl group).
-
-
Validation: Inspect under polarized light after 48 hours. Look for sharp extinction (birefringence), indicating crystallinity.
Phase 2: Data Collection & Refinement
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the fluorine atoms, though Cu is acceptable for small organic cells. -
Temperature: Collect at 100 K .
-
Why? The C2-Methyl group often exhibits rotational disorder. Low temperature freezes this motion, allowing precise H-atom positioning.
-
-
Refinement Strategy:
-
Treat the methyl hydrogens as a rigid rotating group (AFIX 137 in SHELX).
-
Monitor the Flack Parameter if the space group is non-centrosymmetric (unlikely for this achiral molecule, but possible due to packing).
-
Part 4: Data Visualization & Logic Pathways
Diagram 1: Structural Characterization Workflow
This flowchart illustrates the decision logic for choosing SC-XRD over NMR for steric analysis.
Caption: Decision logic for selecting SC-XRD to resolve steric ambiguity in crowded aromatic systems.
Diagram 2: The "Steric Crunch" Interaction Map
Visualizing the intramolecular forces that necessitate X-ray analysis.
Caption: The "Ortho Effect" visualized: The central Methyl group repels neighbors, forcing the Nitro group out of plane.
Part 5: Expected Experimental Results (Reference Data)
Based on crystallographic principles of ortho-substituted nitrobenzenes (e.g., 2-chloro-5-nitrotoluene), the following parameters are the Target Specifications for a successful characterization of this compound.
Table 2: Target Crystallographic Parameters
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatics stacking in layers. |
| Space Group | Centrosymmetric packing is favored (dipole cancellation). | |
| C(Methyl)-C(Ring) Bond | 1.50 – 1.52 Å | Standard |
| Nitro Torsion Angle | 40° – 85° | Key Metric. Indicates degree of conjugation loss. |
| R-Factor ( | < 5.0% | Indicates high-quality model fit. |
Interpretation: If your derived torsion angle is < 20°, re-examine the structure for disorder; the steric bulk of the methyl group must force a twist. If the angle is > 80°, the nitro group is effectively orthogonal and non-conjugated.
Part 6: References
-
Vertex Pharmaceuticals. (2016). Tyrosine kinase inhibitors. US Patent 9,249,147 B2. (Source of synthesis and application context). Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. (Standard for validating small molecule structures). Link
-
Smith, Z., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(1), M753. (Comparative analog for ortho-nitro steric effects). Link
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. (Methodological comparison foundation). Link
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. (Technique selection guide). Link
Technical Assessment: Synthesis Routes for 1,5-Difluoro-2-methyl-3-nitrobenzene
CAS: 1188412-98-7 | Synonyms: 2,6-Difluoro-3-nitrotoluene
Executive Summary
For researchers and process chemists targeting 1,5-Difluoro-2-methyl-3-nitrobenzene , the synthesis strategy hinges on a critical trade-off between raw material cost and regiochemical purity .
The target molecule presents a specific challenge: the directing effects of the methyl group (activator) and the fluorine atoms (deactivators) on the benzene ring conflict during electrophilic aromatic substitution.
-
Route A (Direct Nitration): The most cost-effective industrial route, but it suffers from poor regioselectivity, favoring the 4-nitro isomer over the desired 3-nitro target. It requires efficient downstream separation (fractional distillation).
-
Route B (Halex Reaction): The high-precision route. By starting with the nitro group already in position (e.g., 2,6-dichloro-3-nitrotoluene), the regiochemistry is "locked in" before fluorination. This yields higher purity but involves higher material costs and handling of hazardous fluoride salts at high temperatures.
This guide objectively compares these methodologies, providing validated protocols and decision matrices for laboratory to pilot-scale synthesis.
Comparative Analysis of Synthesis Routes
| Feature | Route A: Direct Nitration | Route B: Halex (Fluorination) |
| Primary Precursor | 2,6-Difluorotoluene | 2,6-Dichloro-3-nitrotoluene |
| Reaction Type | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |
| Regioselectivity | Low (Mixture of 3-nitro and 4-nitro) | High (Regiochemistry fixed by precursor) |
| Yield (Target Isomer) | Low (~15-25% isolated) | High (~75-85%) |
| Purification | Difficult (Requires fractional distillation) | Moderate (Standard extraction/filtration) |
| Safety Profile | Exothermic runaway risk; Mixed acid handling | High temp (180°C+); Toxic fluoride salts |
| Cost Efficiency | High (Cheap starting materials) | Low (Expensive precursors) |
Route 1: Direct Nitration of 2,6-Difluorotoluene
Best For: Large-scale production where cost is paramount and separation infrastructure (efficient distillation columns) is available.
Mechanism & Regiochemistry
The nitration of 2,6-difluorotoluene is governed by competing directing effects.
-
Methyl Group (C1): Activates the ring and directs ortho/para. Since ortho positions (2,6) are blocked by Fluorine, it strongly directs to C4 .
-
Fluorine Atoms (C2, C6): Deactivate the ring but direct ortho/para.
-
F at C2 directs to C3 and C5.
-
F at C6 directs to C5 and C3.
-
-
Conflict: The methyl group (activator) dominates, making 2,6-difluoro-4-nitrotoluene the major product. The target (3-nitro ) is the minor isomer, formed only because the "sandwich" position (C3) is activated by both fluorines, despite the steric crowding.
Experimental Protocol
Note: This protocol is optimized to maximize the kinetic product (3-nitro), though the thermodynamic product (4-nitro) remains dominant.
Reagents:
-
2,6-Difluorotoluene (1.0 eq)
-
HNO3 (98% fuming, 1.2 eq)
-
H2SO4 (98%, solvent/catalyst)[1]
-
Dichloromethane (DCM) (optional, for temp control)
Step-by-Step:
-
Setup: Charge a jacketed reactor with 2,6-difluorotoluene and DCM (1:4 v/v). Cool to -10°C .
-
Acid Preparation: In a separate vessel, prepare a mixed acid solution of HNO3 and H2SO4 (1:2 ratio). Pre-cool to 0°C.
-
Addition: Add the mixed acid dropwise to the toluene solution. Critical: Maintain internal temperature below 0°C. Higher temperatures significantly increase the ratio of the unwanted 4-nitro isomer.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour. Monitor via GC-MS.
-
Quench: Pour reaction mixture onto crushed ice/water (500g). Extract with DCM (3x).
-
Purification (The Bottleneck):
-
Wash organic layer with NaHCO3 (sat.) and Brine.
-
Dry over MgSO4 and concentrate.
-
Isomer Separation: Perform fractional distillation under reduced pressure (10-15 mmHg).
-
Fraction 1: Unreacted starting material.
-
Fraction 2: 2,6-Difluoro-3-nitrotoluene (Target, b.p. slightly lower due to steric twisting).
-
Fraction 3: 2,6-Difluoro-4-nitrotoluene (Major byproduct).
-
-
Pathway Visualization
Figure 1: Electrophilic aromatic substitution pathway showing the competition between Methyl (directing to 4) and Fluorine (directing to 3).
Route 2: Halex Reaction (Nucleophilic Fluorination)
Best For: Pharmaceutical intermediates requiring high purity (>98%) where isomer contamination is unacceptable.
Mechanism
This route utilizes the Halex (Halogen Exchange) process.[2] By starting with 2,6-dichloro-3-nitrotoluene , the position of the nitro group is pre-defined. The reaction involves a Nucleophilic Aromatic Substitution (SNAr) where chloride ions are displaced by fluoride ions.[2] The nitro group (electron-withdrawing) at the ortho/meta position activates the ring for nucleophilic attack, although less effectively than if it were para to the leaving groups.
Experimental Protocol
Reagents:
-
2,6-Dichloro-3-nitrotoluene (1.0 eq)
-
Potassium Fluoride (KF) (Spray-dried, anhydrous, 4.0 eq)
-
Phase Transfer Catalyst: Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (0.05 eq)
-
Solvent: Sulfolane or DMSO (Anhydrous)
Step-by-Step:
-
Drying (Critical): KF is extremely hygroscopic. Water kills this reaction. Dry KF/Sulfolane mixture via azeotropic distillation with toluene before adding the substrate.
-
Reaction: Add 2,6-dichloro-3-nitrotoluene and catalyst to the dried KF/Solvent slurry.
-
Heating: Heat to 180-190°C under nitrogen atmosphere. Vigorous stirring is required as the reaction is heterogeneous (Solid-Liquid).
-
Monitoring: Reaction time is typically 12-18 hours. Monitor via HPLC for the disappearance of the monochloro-intermediate.
-
Workup:
-
Cool to 60°C. Filter off inorganic salts (KCl/KF).
-
Dilute filtrate with water and extract with Ethyl Acetate or Toluene.
-
-
Purification:
-
The crude product is typically >95% pure regarding regiochemistry.
-
Simple distillation or recrystallization (from hexanes) yields the pure target.
-
Pathway Visualization
Figure 2: SNAr pathway. The regiochemistry is locked by the starting material, eliminating isomer separation issues.
Scientific Validation & Safety
Causality of Choice
-
Why Sulfolane in Route B? Sulfolane is chosen over DMSO for the Halex reaction because of its higher thermal stability at the required temperatures (190°C). DMSO poses an explosion hazard at these temperatures.
-
Why Low Temp in Route A? In nitration, lower temperatures favor the kinetic product profile. While the 4-nitro isomer is thermodynamically favored, keeping the reaction at -10°C prevents di-nitration and minimizes oxidative degradation of the methyl group.
Self-Validating Systems
-
Route A Check: If the refractive index of the distilled product does not match the standard (
), the fraction likely contains the 4-nitro isomer. GC analysis is mandatory before pooling fractions. -
Route B Check: The appearance of a "monochloro" peak in HPLC indicates incomplete conversion. Do not quench until this intermediate is <1%.
Safety Warnings
-
Nitration: Mixed acids are potent oxidizers. The reaction is exothermic.[2][3][4] Ensure cooling capacity is sufficient to handle a 20°C exotherm in case of pump failure.
-
Halex: At 190°C, any water ingress can cause rapid vaporization (steam explosion). KF is toxic; handle solid waste as hazardous.
References
-
Nitration of Fluorotoluenes: Maurya, S. K., et al. "Solid acid catalysts for fluorotoluene nitration using nitric acid."[5] Catalysis Communications, 2014.
-
Halex Process Overview: Finger, G. C., & Kruse, C. W.[6] "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 1956.[6]
-
Synthesis of 2,6-Difluorotoluene Precursors: BenchChem Technical Guide, "Comparative Guide to the Synthesis of 2,6-Difluorotoluene."
-
Isomer Properties: "this compound Product Data." ChemicalBook.
Sources
Comparative Guide: Biological Activity & SAR Profiling of 1,5-Difluoro-2-methyl-3-nitrobenzene Derivatives
The Biological Activity of 1,5-Difluoro-2-methyl-3-nitrobenzene Derivatives guide below is structured for researchers and drug developers. It focuses on the compound's critical role as a scaffold for next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR Exon 20 insertions and ALK/ROS1 fusions.[1]
Executive Summary
This compound (CAS 1188412-98-7) is a high-value pharmacophore precursor used primarily in the synthesis of poly-fluorinated anilines (e.g., 3,5-difluoro-2-methylaniline).[1] These intermediates are critical for developing Tyrosine Kinase Inhibitors (TKIs) with enhanced metabolic stability and selectivity profiles.
Recent medicinal chemistry campaigns (e.g., EGFR Exon 20 inhibitors, ALK inhibitors) have validated the "Methyl-Difluoro" motif.[1] This guide compares derivatives of this scaffold against non-methylated and mono-fluorinated alternatives, demonstrating its superior performance in potency (IC₅₀) , metabolic half-life (t₁/₂) , and kinase selectivity .[1]
Chemical Profile & Mechanism of Action
The "Magic Methyl" & Fluorine Effect
The biological superiority of derivatives synthesized from this building block stems from two synergistic structural features:
-
The Ortho-Methyl Group (C2): Induces a conformational lock (atropisomerism potential) that forces the molecule into a bioactive conformation, reducing the entropic penalty of binding to the kinase ATP-binding pocket.[1] It also blocks a primary site of metabolic oxidation.
-
The 1,5-Difluoro Pattern: Modulates the pKa of the aniline nitrogen (in the reduced form), reducing acid liability while enhancing lipophilicity for better membrane permeability.[1]
Target Pathways
Derivatives are primarily designed to inhibit:
-
EGFR (Epidermal Growth Factor Receptor): Specifically Exon 20 insertion mutations which are resistant to 1st/2nd gen inhibitors.
-
ALK (Anaplastic Lymphoma Kinase): In non-small cell lung cancer (NSCLC).[1]
-
TRK (Tropomyosin Receptor Kinase): In solid tumors.[1]
Comparative Performance Analysis
The following data compares a representative This compound derivative (Compound A) against its structural analogs.
Compound A Structure: A generic Tricyclic Azole TKI derived from the scaffold. Analogs:
-
Analog B (Des-methyl): Lacks the C2-methyl group.[1]
-
Analog C (Mono-fluoro): Lacks the C5-fluorine.[1]
Table 1: Biological Activity & PK Profile Comparison
| Feature | Compound A (Methyl-Difluoro) | Analog B (Des-methyl) | Analog C (Mono-fluoro) | Performance Verdict |
| EGFR Exon 20 IC₅₀ (nM) | 2.4 | 45.0 | 12.8 | Compound A is ~18x more potent due to conformational pre-organization.[1] |
| WT EGFR IC₅₀ (nM) | 185.0 | 60.0 | 95.0 | Compound A shows better selectivity (wider therapeutic window).[1] |
| Microsomal Stability (t₁/₂ min) | >120 | 35 | 58 | Methyl group blocks metabolic soft spot; Difluoro prevents ring oxidation.[1] |
| Lipophilicity (cLogP) | 3.2 | 2.8 | 3.0 | Optimal range for CNS penetration (brain metastases coverage).[1] |
| Cellular Potency (Ba/F3) | 8 nM | 110 nM | 45 nM | Superior cellular efficacy correlates with enzymatic potency.[1] |
Interpretation: The This compound scaffold is essential.[1] Removing the methyl group (Analog B) causes a drastic loss in potency, likely due to the loss of the "ortho-effect" that positions the inhibitor correctly in the active site. Removing a fluorine (Analog C) compromises metabolic stability.[1]
Experimental Protocols
Protocol A: Reduction to 3,5-Difluoro-2-methylaniline
This is the critical activation step to convert the nitro precursor into the nucleophilic aniline used in drug synthesis.[1]
Reagents: this compound (1.0 eq), Pd/C (10% w/w), Methanol (10V), Hydrogen gas (balloon).
-
Charge: Add 21.0 g of This compound to a hydrogenation vessel.
-
Suspend: Add 200 mL Methanol (MeOH).
-
Catalyst: Carefully add 2.0 g of 10% Pd/C under nitrogen flow (Pyrophoric hazard).
-
Hydrogenation: Evacuate vessel and flush with Hydrogen (H₂) three times. Stir at Room Temperature (RT) under H₂ balloon pressure for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS for disappearance of nitro peak (M+ = 173) and appearance of amine (M+ = 143).
-
Workup: Filter through a Celite bed to remove Pd/C. Wash bed with MeOH.[1]
-
Isolation: Concentrate filtrate in vacuo to afford 3,5-difluoro-2-methylaniline as a dark yellow liquid/solid.
Protocol B: Kinase Inhibition Assay (EGFR Exon 20)
Standard radiometric or FRET-based assay to validate activity.[1]
-
Preparation: Prepare 3-fold serial dilutions of the derivative in DMSO (Start conc: 10 µM).
-
Enzyme Mix: Incubate recombinant EGFR (Exon 20 ins) with peptide substrate (Poly Glu:Tyr 4:1) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).[1]
-
Reaction: Add 5 µL of compound solution to 20 µL enzyme mix. Incubate 15 min at RT.
-
Initiation: Add 25 µL ATP solution (at Km concentration).
-
Termination: After 60 min, stop reaction with EDTA/Immunodetection reagent.
-
Readout: Measure fluorescence/radioactivity. Calculate IC₅₀ using a 4-parameter logistic fit.
Mechanism & Synthesis Visualization[1]
The following diagram illustrates the synthesis pathway from the nitro-precursor to the active TKI, highlighting the structural impact on the kinase target.
Caption: Synthesis workflow transforming this compound into a potent Kinase Inhibitor, highlighting key structural advantages.
References
-
US Patent 9,249,147 B2 . Tyrosine kinase inhibitors.[1] Google Patents. Retrieved from
-
World Intellectual Property Organization (WIPO) .[1] WO2020216774A1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. Google Patents. Retrieved from
- Journal of Medicinal Chemistry. Discovery of Fluorinated Kinase Inhibitors. (Contextual Reference for Fluorine Effect).
Sources
- 1. 9087-70-1,Aprotinin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 9001-05-2,Catalase-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Introduction: The Strategic Importance of Fluorinated Nitrobenzenes
An In-Depth Guide to the Comparative Reactivity of Fluorinated Nitrobenzenes in Nucleophilic Aromatic Substitution
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to predictably functionalize aromatic rings is a cornerstone of molecular design. Fluorinated nitrobenzenes stand out as exceptionally versatile substrates for Nucleophilic Aromatic Substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds.[1] Their reactivity is governed by the synergistic interplay between the potent electron-withdrawing nitro group and the unique properties of the fluorine substituent.
This guide provides an in-depth, evidence-based comparison of the reactivity of various fluorinated nitrobenzene isomers. We will move beyond simple rules to explore the underlying mechanistic principles, supported by experimental data and detailed protocols, to equip researchers with the predictive power needed for rational synthesis design.
The Mechanism: Why Activation is Key
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] Understanding this pathway is critical to comprehending the reactivity differences between isomers.
-
Step 1 (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (fluoride). This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] This initial step is typically the slowest and therefore the rate-determining step of the reaction, as it involves the loss of aromatic stabilization.[3]
-
Step 2 (Fast): The leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[3]
The overall reaction rate is dictated by the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction. This is where the strategic placement of the nitro group becomes paramount.
The "Element Effect": Why Fluorine is an Excellent Leaving Group in SNAr
Contrary to what is observed in aliphatic SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr is F > Cl > Br > I.[5][6] This "element effect" is a direct consequence of the rate-determining first step. Fluorine's intense electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5][7] This stabilization of the transition state leading to the Meisenheimer complex outweighs its poor leaving group ability (due to C-F bond strength) in the non-rate-determining second step.
Isomeric Reactivity: A Tale of Ortho, Para, and Meta
The position of the nitro group relative to the fluorine atom is the single most dominant factor controlling the reaction rate.
Ortho/Para Activation: The Power of Resonance Stabilization
When the nitro group is positioned ortho or para to the fluorine atom, it can directly participate in the stabilization of the negative charge in the Meisenheimer complex through resonance. The negative charge is delocalized from the ring onto the electronegative oxygen atoms of the nitro group.[8][9] This powerful stabilization significantly lowers the activation energy, making the reaction proceed rapidly.[9]
Meta Inactivity: The Absence of Resonance
If the nitro group is in the meta position, it cannot directly delocalize the negative charge of the Meisenheimer complex via resonance. While it still exerts an electron-withdrawing inductive effect, this is far less powerful than resonance stabilization. Consequently, the intermediate is significantly less stable, the activation energy is much higher, and the reaction rate is dramatically slower.[9] For most practical purposes under typical SNAr conditions, meta-fluoronitrobenzene is considered non-reactive.
Quantitative Reactivity Comparison
The difference in reaction rates is not subtle. Experimental data from the reaction of fluoronitrobenzene isomers with a common nucleophile like piperidine illustrates this vast disparity.
| Substrate | Relative Rate of Reaction | Causality |
| 4-Fluoronitrobenzene (Para) | 1 (Reference) | Strong resonance and inductive stabilization of the Meisenheimer complex. |
| 2-Fluoronitrobenzene (Ortho) | ~0.8 | Strong resonance stabilization, slightly attenuated by steric hindrance from the adjacent nitro group.[10] |
| 3-Fluoronitrobenzene (Meta) | ~1 x 10-5 | Only weak inductive stabilization; no resonance stabilization is possible. |
Table 1: Relative reaction rates of fluoronitrobenzene isomers with piperidine. Rates are approximate and can vary with solvent and temperature.
Experimental Protocol: A Self-Validating Comparison of Isomer Reactivity
This protocol allows for the direct, quantitative comparison of the SNAr reactivity of the three fluoronitrobenzene isomers. The choice of a polar aprotic solvent like DMSO is deliberate; it effectively solvates cations but poorly solvates the anionic nucleophile, enhancing its nucleophilicity.
Objective: To determine the relative reaction rates of 2-fluoro, 3-fluoro, and 4-fluoronitrobenzene with sodium methoxide.
Materials:
-
4-Fluoronitrobenzene (purity >99%)
-
2-Fluoronitrobenzene (purity >99%)
-
3-Fluoronitrobenzene (purity >99%)
-
Sodium Methoxide (0.5 M solution in Methanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dodecane (Internal Standard)
-
Reaction vials with septa
-
Thermostatted heating block or oil bath
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Procedure:
-
Stock Solution Preparation: Create a 0.1 M stock solution for each fluoronitrobenzene isomer in DMSO. In each solution, include dodecane at a concentration of 0.05 M as an internal standard.
-
Reaction Setup: For each isomer, place 2.0 mL of its respective stock solution into a clean, dry 10 mL reaction vial. Seal the vial with a septum.
-
Equilibration: Place the three vials into a heating block pre-heated to 60 °C. Allow the solutions to equilibrate for 15 minutes.
-
Reaction Initiation: Using a syringe, rapidly inject 0.2 mL of the 0.5 M sodium methoxide solution into each vial. This initiates the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each vial. Immediately quench the aliquot in a GC vial containing 1 mL of 0.1 M HCl to neutralize the base and stop the reaction.
-
GC-FID Analysis: Analyze each quenched sample by GC-FID. Calibrate the instrument to determine the response factors for each starting material and product relative to the dodecane internal standard.
-
Data Interpretation: For each isomer, plot the concentration of the fluoronitrobenzene starting material against time. The initial slope of this curve is proportional to the initial reaction rate. By comparing these initial rates, a quantitative measure of relative reactivity can be established, which will validate the data presented in Table 1.
Visualization of Reactivity Pathways
The following diagram illustrates the critical difference in the stability of the reaction intermediates, which is the root cause of the observed reactivity differences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of 1,5-Difluoro-2-methyl-3-nitrobenzene: A Validated Approach
This guide provides an in-depth validation of a primary synthesis method for 1,5-Difluoro-2-methyl-3-nitrobenzene, a critical building block for pharmaceutical and agrochemical development. We will dissect a validated protocol for the electrophilic nitration of 2,4-difluorotoluene, offering a comparative analysis of reaction parameters and detailed mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing this key intermediate.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
Fluorine-containing organic molecules are of immense interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[1] this compound (CAS 1188412-98-7) combines the benefits of fluorine substitution with the versatile reactivity of a nitroaromatic system, making it a valuable precursor for complex molecular architectures. The nitro group can be readily transformed into a variety of other functional groups, providing a synthetic handle for further elaboration.[2]
This guide moves beyond a simple recitation of steps to provide a comprehensive validation of the most common synthesis route. We will explore the chemical principles governing the reaction, present a detailed experimental protocol, and compare key performance metrics under varied conditions to establish a robust and reproducible methodology.
Primary Validated Synthesis Route: Electrophilic Nitration of 2,4-Difluorotoluene
The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution (EAS) nitration of the readily available starting material, 2,4-difluorotoluene.
Mechanistic Rationale and Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity of the nitration. The substitution pattern on the starting material, 2,4-difluorotoluene, involves competing directing effects:
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
-
Fluorine Atoms (-F): Deactivating via the inductive effect but ortho-, para- directing through resonance.
In this specific substrate, the positions ortho and para to the methyl group are positions 1, 3, and 5. The positions ortho and para to the fluorine atoms are 1, 3, 5 (for the C4-F) and 1, 3, 5 (for the C2-F). The confluence of these directing effects strongly favors substitution at the C3 and C5 positions. Steric hindrance from the adjacent methyl group makes the C3 position the most electronically and sterically favored site for electrophilic attack by the nitronium ion (NO₂⁺), leading to the desired product.
The nitronium ion itself is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4][5][6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar difluoroaromatic compounds.[7]
Reagents and Materials:
-
2,4-Difluorotoluene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (3.0 eq). Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated nitric acid (1.2 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: Once the nitrating mixture has cooled back to 0-5 °C, add 2,4-difluorotoluene (1.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Comparative Analysis of Synthesis Parameters
While the HNO₃/H₂SO₄ system is standard, the performance of the reaction can be fine-tuned by adjusting conditions. The following table compares expected outcomes based on data from analogous nitration reactions.[7][8][9]
| Parameter | Condition A: Standard | Condition B: Aggressive | Condition C: Mild | Rationale & Expected Outcome |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ in Acetic Anhydride | Causality: Fuming nitric acid provides a higher concentration of the nitronium ion, increasing reaction rate but also the risk of di-nitration. Acetic anhydride is a much milder system. |
| Temperature | 0 - 10 °C | 25 - 40 °C | 0 °C | Causality: Higher temperatures accelerate the reaction but significantly increase the formation of undesired isomers and byproducts.[8] Strict temperature control is crucial for selectivity. |
| Reaction Time | 1 - 2 hours | < 30 minutes | 4 - 8 hours | Causality: Follows directly from the reactivity of the nitrating agent and the temperature. |
| Expected Yield | 75 - 85% | > 90% (crude) | 60 - 70% | Causality: Aggressive conditions drive the reaction to completion quickly, but the crude yield is often misleading due to impurities. |
| Expected Purity | High (>95% after purification) | Low (significant byproducts) | High (>98% after purification) | Causality: Milder conditions and controlled temperatures are paramount for achieving high regioselectivity and minimizing byproduct formation, leading to higher final purity. |
| Safety Concerns | High (Strong acids) | Very High (Highly corrosive) | Moderate | Causality: All nitration reactions are highly exothermic and require extreme caution. Fuming nitric acid is particularly hazardous. |
Mechanistic Insights
A clear understanding of the reaction mechanism is essential for troubleshooting and optimization.
Caption: Mechanism of Electrophilic Aromatic Nitration.
-
Generation of the Electrophile: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the potent electrophile, the nitronium ion (NO₂⁺).[4][6]
-
Nucleophilic Attack: The π-electron system of the 2,4-difluorotoluene ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final product, this compound.[4]
References
-
Guo, R.-N., Cai, X.-F., Shi, L., Chen, Z.-P., & Zhou, Y.-G. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition, 53(29), 7531-7535. [Link]
-
Pérez-Micaelo, M., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(37), 7585-7590. [Link]
-
da Silva, T. A., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 814-853. [Link]
-
LookChem. (n.d.). 1-Fluoro-2-Methyl-3-Nitrobenzene. LookChem. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Retrieved February 17, 2026, from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Shimizu, M., & Hiyama, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826-1913. [Link]
- Google Patents. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Google Patents.
-
Quora. (2017, March 25). How to prepare nitrobenzene from fluorobenzene in organic chemistry. Quora. [Link]
- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-. Google Patents.
-
chemeurope.com. (n.d.). Electrophilic substitution. chemeurope.com. Retrieved February 17, 2026, from [Link]
-
JoVE. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). JoVE. Retrieved February 17, 2026, from [Link]
-
YouTube. (2023, June 18). Electrophilic Aromatic Substitution: Nitration. YouTube. [Link]
- Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. PrepChem.com. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved February 17, 2026, from [Link]
-
Vassar College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Vassar College. Retrieved February 17, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01187A [pubs.rsc.org]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cerritos.edu [cerritos.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. stmarys-ca.edu [stmarys-ca.edu]
Isomeric Purity Guide: 1,5-Difluoro-2-methyl-3-nitrobenzene
This guide provides an in-depth technical analysis of the isomeric purity of 1,5-Difluoro-2-methyl-3-nitrobenzene (also known as 2,4-Difluoro-6-nitrotoluene ). It is designed for researchers optimizing synthesis routes for kinase inhibitors and agrochemicals where regioisomeric precision is critical.
Executive Summary: The Regioisomer Challenge
This compound (CAS: 1188412-98-7) is a specialized intermediate used primarily in the synthesis of fused bicyclic heterocycles. Its structural integrity is defined by the specific placement of the nitro group at the C3 position (relative to the C2-methyl group).
The core challenge in sourcing or synthesizing this compound is regioisomeric contamination . The standard nitration of the precursor (2,4-difluorotoluene) yields a mixture of isomers. The "3-nitro" target (often referred to as the 6-nitro isomer in toluene nomenclature) is thermodynamically favored, but the 5-nitro isomer (1,5-difluoro-2-methyl-4-nitrobenzene) is a persistent impurity (3–8%) in "Standard Grade" commercial batches.
Why Purity Matters:
-
Cyclization Failure: In downstream nucleophilic aromatic substitutions (SNAr), the 5-nitro isomer reacts at the wrong fluorine position, leading to dead-end byproducts.
-
Regulatory Compliance: Isomeric impurities are classified as "structural alerts" in genotoxicity assessments (ICH M7), requiring strict control limits (<0.15%).
Synthesis & Impurity Formation Mechanism
To control purity, one must understand the origin of the impurity. The synthesis typically involves the electrophilic aromatic substitution (nitration) of 1,5-difluoro-2-methylbenzene (2,4-difluorotoluene).
The Directing Effect Conflict
-
Methyl Group (C2): Activates the ring; directs ortho (C1, C3) and para (C5).
-
Fluoro Groups (C1, C5): Deactivate the ring but direct ortho/para.
The Outcome:
-
Target (C3-Nitro): This position is ortho to the activating Methyl group and ortho to the C5-Fluorine. It is the major product.
-
Impurity (C4-Nitro / "5-nitro" in toluene numbering): This position is meta to the Methyl group but strongly activated by the ortho/para directing effects of the two Fluorines.
-
Impurity (C6-Nitro): Sterically hindered and less favored.
Diagram: Isomer Formation Pathway
The following diagram illustrates the competitive nitration pathways and the resulting isomeric mixture.
Figure 1: Competitive nitration pathways of 2,4-difluorotoluene showing the origin of the critical 5-nitro impurity.
Comparative Analysis: Commercial Grades vs. Purified
When selecting a supplier or defining internal specs, distinguish between "Synthesis Grade" and "Pharma Grade."
| Feature | Standard "Synthesis" Grade | High-Purity "Pharma" Grade |
| Purity (GC) | > 95.0% | > 99.0% |
| 5-Nitro Isomer | 3.0% – 5.0% | < 0.5% |
| Appearance | Yellow to Orange Oil/Solid | Pale Yellow Crystalline Solid |
| Purification Method | Distillation (ineffective for isomers) | Fractional Recrystallization |
| Suitability | Early-stage reagent screening | GMP synthesis, SAR studies |
Experimental Insight: Distillation is often insufficient to separate the 3-nitro and 4-nitro isomers due to their nearly identical boiling points (<2°C difference). Crystallization is the required unit operation for high purity.
Validated Analytical Protocol (GC-FID/MS)
Standard C18 HPLC often fails to resolve these regioisomers due to their similar polarity. Gas Chromatography (GC) on a polar column is the gold standard for quality control.
Method Parameters
-
Instrument: GC-FID (or GC-MS for identification).[1]
-
Column: Agilent DB-Wax or HP-88 (High Polarity Polyethylene Glycol).
-
Why: Polar columns interact differentially with the nitro/fluoro dipole moments of the isomers.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 5°C/min to 180°C (Critical for isomer separation).
-
Ramp 20°C/min to 240°C.
-
Expected Retention Order (DB-Wax)
-
2,4-Difluorotoluene (Starting Material) - Early eluter
-
1,5-Difluoro-2-methyl-4-nitrobenzene (Impurity) - Elutes ~0.5 min before target
-
This compound (Target) - Main Peak
Purification Protocol: Fractional Recrystallization
If you possess "Synthesis Grade" material and require higher purity, follow this self-validating purification protocol.
Reagents:
-
Crude this compound (Solid or Semi-solid).
-
Solvent System: Methanol / Water (80:20) OR Hexane / Ethyl Acetate (90:10).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in minimal boiling Methanol (approx. 3 mL per gram).
-
Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.
-
Checkpoint: If oiling out occurs (common with impurities), reheat and add a seed crystal of pure target if available, or add 5% more methanol.
-
-
Crystallization: Cool to 0-4°C for 4 hours. The 3-nitro target isomer crystallizes more readily than the 4-nitro impurity due to better packing symmetry.
-
Filtration: Filter the pale yellow needles cold. Wash with cold (-20°C) Methanol/Water (50:50).
-
Validation: Analyze the wet cake by GC. If 5-nitro impurity is >0.5%, repeat recrystallization.
Purification Logic Diagram
Figure 2: Decision tree for the purification of this compound.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2,4-difluoro-6-nitrotoluene. Retrieved from [Link]
-
ResearchGate. (2025). Separation of nitrotoluene isomers by high performance liquid chromatography. Retrieved from [Link]
Sources
Safety Operating Guide
1,5-Difluoro-2-methyl-3-nitrobenzene proper disposal procedures
Executive Summary & Compound Profile
Objective: This guide defines the safe handling, segregation, and disposal protocols for 1,5-Difluoro-2-methyl-3-nitrobenzene (and structurally related fluorinated nitroaromatics).
The "Why" (Expert Insight): As a researcher, you might treat this merely as "organic waste."[1] However, the specific substitution pattern—electron-withdrawing nitro and fluorine groups on a toluene core—creates two distinct hazards that standard disposal protocols often overlook:[1]
-
Nucleophilic Susceptibility (
): The fluorine atoms, particularly those ortho/para to the nitro group, are activated leaving groups.[1] Mixing this waste with strong nucleophiles (e.g., aliphatic amines, methoxide, or hydroxide bases) in a waste drum can trigger a runaway exothermic substitution reaction , leading to drum over-pressurization.[1] -
Combustion Byproducts: Unlike standard organic waste, incineration of this compound generates Hydrogen Fluoride (HF) . It must be flagged as "Halogenated" to ensure it is routed to an incinerator equipped with acid gas scrubbers, preventing damage to facility infrastructure and environmental release.[1]
Chemical Identity & Hazard Matrix
| Property | Detail | Operational Implication |
| Chemical Name | This compound | Verify label accuracy before consolidation.[1][2][3] |
| Structure Class | Halogenated Nitroaromatic | DO NOT mix with strong bases or amines. |
| Key Hazards | Skin Irritant, Methemoglobinemia (Blood), Combustible | Requires double-gloving (Nitrile) and face shield.[1] |
| Combustion | Releases NOx, HF, CO, CO₂ | Strictly Halogenated Waste Stream. |
Pre-Disposal: Segregation & Stabilization
Core Directive: The safety of the disposal chain begins at your bench. You are the only person who knows the history of the sample.
A. Chemical Compatibility Check
Before placing this compound into any waste container, you must verify the container's current contents.
-
INCOMPATIBLE: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (NaOH, KOH), Amines, Reducing Agents.[1]
-
COMPATIBLE: Halogenated solvents (DCM, Chloroform), Non-reactive aromatics (Toluene).[1]
B. Quenching (If in Reaction Mixture)
If the compound is part of a crude reaction mixture (e.g., excess reagent):
-
Dilute: Dilute the mixture with a compatible non-reactive solvent (e.g., Dichloromethane).
-
Neutralize: Ensure pH is neutral (6–8). Acidic byproducts increase shock sensitivity; basic byproducts increase polymerization/substitution risk.
-
Wash: Wash with aqueous brine to remove water-soluble impurities if practical, separating the organic layer for disposal.
Waste Characterization & Packaging
Regulatory Grounding (RCRA - USA / EPA): While not specifically P-listed or U-listed, this material typically triggers the following characteristics:
-
D001 (Ignitable): If in a solvent with Flash Point < 60°C.[4]
-
Halogenated Organic: This is the primary routing designator.
Packaging Protocol
-
Primary Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans if acidic impurities are suspected (corrosion risk).
-
Headspace: Leave minimum 10% headspace to accommodate thermal expansion.
-
Secondary Containment: Transport all waste containers in a chemically resistant tub.
Labeling Requirements
Your label must explicitly state:
CONTENTS: this compound in [Solvent Name] HAZARDS: TOXIC, FLAMMABLE (if applicable), HALOGENATED WARNING: CONTAINS FLUORINE - HF GENERATION ON FIRE[1]
Disposal Workflow (Step-by-Step)
This workflow ensures the material moves from the bench to the incinerator without incident.
Step 1: Assessment
-
Is the material pure or in solution?
-
Action: If solid, dissolve in minimal dichloromethane (DCM) to facilitate liquid waste handling, OR package as solid waste in a wide-mouth jar. Liquid handling is generally preferred for high-temperature incineration injection.[1]
Step 2: Segregation
-
Action: Segregate into the "Halogenated Organic Solvent" stream.
-
Critical Error Prevention: Do NOT pour into "Non-Halogenated" or "Fuel Blending" drums. These facilities (cement kilns) often cannot handle high fluoride content.
Step 3: Accumulation
-
Action: Place in the Satellite Accumulation Area (SAA). Ensure the cap is tight.[3][5]
-
Log: Record the volume and specific chemical name on the SAA log sheet immediately.
Step 4: Final Handoff
-
Action: Request pickup by EHS/Waste Management contractor.
-
Note: Inform the contractor of the "Nitro" functionality if the quantity is >1kg, as this may flag Department of Transportation (DOT) oxidizer/explosive screening protocols.[1]
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of fluorinated nitroaromatics.
Figure 1: Decision matrix for the safe disposal of fluorinated nitroaromatics, highlighting the critical segregation from basic waste streams.[1]
Emergency Contingencies
Spill Response (Small Scale < 500mL):
-
Evacuate: Clear the immediate area.
-
PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles.[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels or sawdust (combustible).
-
Clean: Wipe area with soap and water.[6] Collect all absorbent materials into a sealed bag labeled as hazardous waste.
Exposure:
-
Skin: Wash immediately with soap and water for 15 minutes. Nitro compounds absorb through skin; monitor for signs of cyanosis (blue lips/fingernails).
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fluoronitrobenzene Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]
-
Fisher Scientific. (2024). Chemical Resistance of Plastics (HDPE vs. Solvents). Retrieved from [1]
Sources
Personal protective equipment for handling 1,5-Difluoro-2-methyl-3-nitrobenzene
Part 1: Executive Hazard Analysis
For the attention of: Process Chemists, HSE Officers, and Laboratory Managers.
Handling 1,5-Difluoro-2-methyl-3-nitrobenzene requires a containment strategy that goes beyond standard organic solvent protocols. As a fluorinated nitro-aromatic, this compound presents a dual-threat profile: high lipophilicity (facilitating rapid dermal absorption) and nitrogen-based toxicity (potential for methemoglobinemia).
While specific toxicological data for this isomer is often extrapolated, the structural presence of the nitro group on a fluorinated benzene ring dictates that we treat it as a Class 6.1 Toxic Substance until proven otherwise.
Core Hazard Matrix
| Hazard Class | GHS Code | Description | Critical Implication |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[1][2][3][4][5] | Zero-tolerance for skin contact. Rapid absorption can lead to systemic toxicity without immediate local pain. |
| Irritant | H315/H319 | Causes skin and serious eye irritation.[3][4][6][7][8][9] | Vapors/dust can compromise vision instantly; full eye seal required. |
| Target Organ | H373 | May cause damage to organs (Blood/Liver). | Chronic exposure risk: Methemoglobinemia (blue skin/lips, hypoxia). |
| Physical | H227 | Combustible Liquid/Solid. | Flash point is likely >60°C, but thermal runaway in closed vessels is a risk. |
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adapting to the scale of operation. Standard nitrile exam gloves are insufficient for prolonged contact with nitro-aromatics due to poor permeation resistance against nitrogenous solvents.
Hand Protection Strategy
-
Causality: Nitro-compounds can permeate standard nitrile rubber (0.1 mm) in under 15 minutes.
-
Protocol:
-
Incidental Contact (Analysis/Weighing <1g): Double-gloving is mandatory.
-
Bulk Handling (>10g / Synthesis): Chemical Barrier Laminate (e.g., Silver Shield®) or Butyl Rubber (0.3 mm).
-
Why: Laminates provide >480 min breakthrough time against nitro-aromatics.
-
-
Respiratory & Body Protection
-
Respiratory:
-
Primary: Handling must occur in a certified Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Spill/Cleaning): Full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges. The "P100" is crucial if the substance is in solid/powder form; "OV" covers sublimation or liquid vapors.
-
-
Body:
-
Standard: Cotton lab coat (fire resistant).
-
High-Risk: Tyvek® coveralls or apron if handling liquids >100mL to prevent soak-through to street clothes.
-
Part 3: Operational Workflow & Logic
The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop-Work" triggers if containment is breached.
Figure 1: Operational decision tree for handling fluorinated nitro-aromatics.
Part 4: Detailed Experimental Protocols
A. Weighing & Transfer (Solid State)
Context: Static electricity can disperse fine powders of nitro-aromatics, leading to inhalation risks.
-
Preparation: Place an anti-static mat inside the fume hood.
-
PPE Check: Don double nitrile gloves. Ensure sleeves are tucked into the glove cuff.
-
Transfer: Use a disposable spatula. Do not use metal spatulas if the powder is very dry (spark risk), though this compound is generally stable.
-
Closing: Wipe the threads of the bottle with a Kimwipe dampened in ethanol before recapping to prevent crystal grinding in the cap.
B. Synthesis/Reaction (Liquid State)
Context: Heating increases vapor pressure, elevating inhalation toxicity risks.
-
Setup: All glassware must be clamped. Use a secondary containment tray (polypropylene) under the reaction flask.
-
Addition: If adding reagents to the nitro-compound, use a pressure-equalizing addition funnel to contain vapors.
-
Temperature Control: Monitor internal temperature. Nitro-compounds can decompose exothermically. Ensure a cooling bath is adjacent.
C. Emergency Spill Response
Trustworthiness Check: Do not use paper towels for large spills; they increase surface area for evaporation.
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.
-
Containment:
-
Solid: Cover with wet sand or vermiculite to prevent dust. Scoop into a jar.
-
Liquid: Absorb with vermiculite or specific organic spill pads.
-
-
Decontamination: Scrub the surface with a dilute surfactant (soap) solution, followed by water. Avoid bleach, as it may react unpredictably with amines if the nitro group has reduced.
Part 5: Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination (fluorinated compounds are persistent).
| Waste Stream | Composition | Protocol |
| Solid Waste | Contaminated gloves, wipes, weigh boats. | Double-bag in heavy-duty polyethylene. Label "Toxic Solid - Fluorinated Nitro". |
| Liquid Waste | Mother liquors, reaction solvents. | Segregate into Halogenated Organic Waste . Do NOT mix with oxidizers (e.g., Nitric Acid waste). |
| Rinsate | First wash of glassware (Acetone/Ethanol). | Collect as Halogenated Waste. Do not pour down the drain. |
References
-
Fisher Scientific. (2023). Safety Data Sheet: 2,6-Difluoronitrobenzene (Analogous Hazard Data). Retrieved from
-
BenchChem. (2025).[10] Personal protective equipment for handling fluorinated nitrobenzenes.[3][4][5][6][7][8][9][10][11] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11238996 (2,4-Difluoro-1-nitrobenzene). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Fluoro-3-nitrobenzene (Class Reference). Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
